Technical Documentation Center

4-((1H-Imidazol-1-yl)methyl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-((1H-Imidazol-1-yl)methyl)piperidine
  • CAS: 90748-03-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine

Abstract 4-((1H-imidazol-1-yl)methyl)piperidine is a valuable heterocyclic building block in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The convergence of the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-((1H-imidazol-1-yl)methyl)piperidine is a valuable heterocyclic building block in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. The convergence of the piperidine ring, a privileged scaffold in pharmacology, and the versatile imidazole moiety provides a unique chemical space for designing molecules with diverse biological activities. This guide offers an in-depth exploration of the prevalent and most efficient synthetic strategies for this compound, tailored for researchers, chemists, and professionals in drug development. We will dissect the core synthetic pathway involving nucleophilic substitution, including the preparation of key intermediates and the critical role of protecting group strategies. Furthermore, alternative methodologies such as the Mitsunobu reaction will be evaluated. This document provides detailed, field-proven protocols, mechanistic insights, and troubleshooting guidance to ensure reproducible and scalable synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine (Target Molecule 4 ) hinges on the formation of the C-N bond between the piperidine's exocyclic methylene group and the N1 position of the imidazole ring. A logical retrosynthetic disconnection of this bond points to a nucleophilic substitution reaction, which is the most common and robust approach.

This strategy identifies two key synthons:

  • An imidazole nucleophile , generated by deprotonating imidazole.

  • An electrophilic piperidine synthon , specifically a 4-(halomethyl)piperidine derivative where the halogen acts as a good leaving group.

A critical consideration in this pathway is the nucleophilicity of the piperidine ring nitrogen itself. To prevent unwanted side reactions, such as self-alkylation or polymerization, the piperidine nitrogen must be protected during the synthesis and deprotected in the final step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the required reaction conditions and its straightforward removal under acidic conditions.

Primary Synthetic Pathway: A Step-by-Step Elucidation

The most reliable and widely adopted synthesis follows a three-stage linear sequence: (I) Preparation of a protected, electrophilic piperidine intermediate, (II) N-alkylation of imidazole, and (III) Final deprotection.

G A Ethyl 4-Piperidinecarboxylate B N-Boc-4-(hydroxymethyl)piperidine A->B 1. LiAlH4 2. (Boc)2O C N-Boc-4-(chloromethyl)piperidine B->C SOCl2 or NCS/PPh3 D N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine C->D Imidazole, NaH DMF E 4-((1H-imidazol-1-yl)methyl)piperidine (Target) D->E TFA or HCl

Caption: Primary synthetic workflow for the target molecule.

Stage I: Synthesis of the Key Intermediate, N-Boc-4-(chloromethyl)piperidine (3)

This stage involves a three-step process starting from a commercially available piperidine derivative.

Step 2.1.1: Reduction to 4-(Hydroxymethyl)piperidine (1)

The synthesis begins with the reduction of an ester, typically ethyl 4-piperidinecarboxylate, to the corresponding primary alcohol, 4-(hydroxymethyl)piperidine (1 ). Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high efficiency in reducing esters.[1]

Step 2.1.2: N-Boc Protection

To prevent the piperidine nitrogen from interfering in subsequent steps, it is protected with a Boc group. This is achieved by reacting 4-(hydroxymethyl)piperidine (1 ) with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, yielding N-Boc-4-(hydroxymethyl)piperidine (2 ).[2]

Step 2.1.3: Chlorination of the Hydroxyl Group

The hydroxyl group of intermediate 2 is converted into a good leaving group to facilitate the subsequent nucleophilic attack by imidazole. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols into alkyl chlorides, affording N-Boc-4-(chloromethyl)piperidine (3 ).[3] This intermediate is a stable, crystalline solid that can be purified and stored.

Stage II: Core Reaction: N-Alkylation of Imidazole

This is the pivotal bond-forming step. Imidazole is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF). This generates the highly nucleophilic imidazolide anion. The subsequent addition of the electrophile, N-Boc-4-(chloromethyl)piperidine (3 ), results in a bimolecular nucleophilic substitution (SN2) reaction to form the protected target molecule, N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine.[4]

G cluster_mech SN2 Alkylation Mechanism ImH Imidazole Im_anion Imidazolide Anion ImH->Im_anion -H⁺ H2 H₂ TS [Transition State]‡ Im_anion->TS Nucleophilic Attack NaH NaH Electrophile N-Boc-4-(chloromethyl)piperidine Electrophile->TS Product Protected Product TS->Product NaCl NaCl TS->NaCl Loss of Cl⁻

Caption: Mechanism of the SN2 alkylation step.

Stage III: Final Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, 4-((1H-imidazol-1-yl)methyl)piperidine (4 ). This is efficiently accomplished by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

Quantitative Data Summary
StepStarting MaterialReagentsProductTypical Yield (%)
2.1.1 Ethyl 4-piperidinecarboxylateLiAlH₄, THF4-(Hydroxymethyl)piperidine (1 )>95
2.1.2 4-(Hydroxymethyl)piperidine (1 )(Boc)₂O, BaseN-Boc-4-(hydroxymethyl)piperidine (2 )90-98
2.1.3 N-Boc-4-(hydroxymethyl)piperidine (2 )SOCl₂, DCMN-Boc-4-(chloromethyl)piperidine (3 )85-95
2.2 Imidazole & Compound 3 NaH, DMFN-Boc protected product70-90
2.3 N-Boc protected productTFA, DCM or HCl/Dioxane4-((1H-imidazol-1-yl)methyl)piperidine (4 )>95

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted with rigorous adherence to laboratory safety standards. All operations should be conducted in a well-ventilated fume hood.

Protocol 3.1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine (2)
  • Reduction: To a stirred suspension of LiAlH₄ (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), slowly add a solution of ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by sequential, dropwise addition of H₂O, 15% aqueous NaOH, and then more H₂O (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude 4-(hydroxymethyl)piperidine (1 ).

  • Protection: Dissolve the crude alcohol (1 ) in a suitable solvent (e.g., DCM). Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield compound 2 , which can be purified by column chromatography if necessary.

Protocol 3.2: Synthesis of N-Boc-4-(chloromethyl)piperidine (3)
  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (2 , 1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize excess SOCl₂.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield compound 3 .

Protocol 3.3: Synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine (4)
  • Alkylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.1 eq) in DMF. Stir until hydrogen evolution ceases.

  • Add a solution of N-Boc-4-(chloromethyl)piperidine (3 , 1.0 eq) in DMF to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude N-Boc protected intermediate. Purify by column chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM (or 1,4-dioxane). Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS or TLC).

  • Concentrate the solvent under reduced pressure. If using TFA, triturate with diethyl ether to precipitate the salt. If using HCl, the hydrochloride salt may precipitate directly. The free base can be obtained by neutralization with a base and subsequent extraction.

Alternative Synthetic Approach: The Mitsunobu Reaction

The Mitsunobu reaction provides an elegant alternative for forming the C-N bond, directly coupling the alcohol (2 ) with imidazole, thereby bypassing the chlorination step.[5][6] This reaction proceeds with inversion of configuration, although this is irrelevant for this achiral substrate.

G A N-Boc-4-(hydroxymethyl)piperidine (2) C {PPh3, DIAD | THF} B Imidazole D N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine C->D

Caption: The Mitsunobu reaction as an alternative C-N bond formation.

General Protocol:

  • To a solution of N-Boc-4-(hydroxymethyl)piperidine (2 , 1.0 eq), imidazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.[7]

While efficient, the main drawback of the Mitsunobu reaction is the purification, which can be challenging on a large scale due to the byproducts.[7]

Conclusion

The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine is most reliably achieved through a linear sequence involving the preparation of an N-Boc-protected 4-(chloromethyl)piperidine intermediate, followed by SN2 alkylation with the imidazolide anion and a final deprotection step. This pathway is robust, scalable, and utilizes readily available starting materials and reagents. While the Mitsunobu reaction offers a shorter route, potential purification challenges may make it less suitable for large-scale synthesis. The protocols and strategies detailed in this guide provide a solid foundation for any research or development program requiring this important chemical building block.

References

  • Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. (n.d.). PubMed Central. [Link]

  • Process for preparing 1-alkylimidazoles. (1991, April 30).
  • Mitsunobu and Related Reactions: Advances and Applications. (2009, March 11). Chemical Reviews. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. (2015, June 1). NIH. [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. [Link]

  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (2011, August 5). The Journal of Organic Chemistry. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015, May 20).
  • Buchwald–Hartwig amination. (2023, October 26). Wikipedia. [Link]

  • N-Alkylation of imidazoles. (n.d.). University of Otago. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). [Link]

  • This is why selective N-alkylation of imidazoles is difficult. (2023, May 17). Reddit. [Link]

  • N-alkylation of imidazole by alkaline carbons. (2006, August 25). ResearchGate. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019, March 31). Rasayan Journal of Chemistry. [Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015, November 25).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022, November 29). PubMed Central. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. (2023, January 23). RSC Publishing. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • Piperidine Synthesis. (2004, June 4). DTIC. [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. (n.d.). PubChem. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. [Link]

  • 1-(IODOMETHYL)-PIPERIDINE. (n.d.). LookChem. [Link]

Sources

Exploratory

"4-((1H-imidazol-1-yl)methyl)piperidine chemical properties"

An In-depth Technical Guide to 4-((1H-imidazol-1-yl)methyl)piperidine: Properties, Synthesis, and Applications Introduction 4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic compound of significant interest to the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-((1H-imidazol-1-yl)methyl)piperidine: Properties, Synthesis, and Applications

Introduction

4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic compound of significant interest to the scientific community, particularly within the fields of medicinal chemistry and drug development. Structurally, it comprises a piperidine ring connected to an imidazole ring through a methylene linker. This unique combination of two pharmacologically important scaffolds imparts a versatile range of chemical properties and biological activities. The piperidine moiety often serves to improve pharmacokinetic properties such as solubility and bioavailability, while the imidazole ring is a common feature in biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites[1].

This technical guide provides a comprehensive overview of the core chemical properties of 4-((1H-imidazol-1-yl)methyl)piperidine, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, outline a robust synthetic pathway and characterization methods, explore its chemical reactivity, and discuss its applications as a privileged scaffold in the design of novel therapeutics.

Physicochemical Properties

The utility of a molecular scaffold in drug design is fundamentally governed by its physicochemical properties. These parameters influence its behavior in both chemical reactions and biological systems.

Structural and Molecular Data

A summary of the key identifiers and computed properties for 4-((1H-imidazol-1-yl)methyl)piperidine is presented below.

PropertyValueSource
IUPAC Name 4-(imidazol-1-ylmethyl)piperidinePubChem[2]
CAS Number 90748-03-1PubChem[2]
Molecular Formula C₉H₁₅N₃PubChem[2]
Molecular Weight 165.24 g/mol PubChem[2]
Canonical SMILES C1CNCCC1CN2C=CN=C2PubChem[2]
InChIKey ZPCQDEWEJQHOJX-UHFFFAOYSA-NPubChem[2]
Appearance Typically a solid at room temperature-

pKa and Solubility Profile

The solubility of 4-((1H-imidazol-1-yl)methyl)piperidine is highly pH-dependent, a critical consideration for formulation and bioavailability. This behavior is dictated by the basicity of its nitrogen atoms.

  • Piperidine Nitrogen: The secondary amine within the piperidine ring is the most basic site on the molecule. Its pKa is expected to be in the range of 10-11, similar to other secondary amines like N-methylpiperidine (basic pKa of 10.1)[3][4]. In acidic conditions (pH < pKa), this nitrogen becomes protonated, forming a piperidinium cation. This salt form significantly increases the compound's solubility in aqueous media[5].

  • Imidazole Nitrogens: The imidazole ring contains two nitrogen atoms. The sp²-hybridized "pyridine-like" nitrogen (N-3) is weakly basic (pKa of its conjugate acid is ~7), while the "pyrrole-like" nitrogen (N-1) is non-basic as its lone pair is part of the aromatic sextet.

Consequently, the compound exhibits poor solubility in neutral or basic aqueous solutions but becomes readily soluble under acidic conditions. For practical laboratory use, it is often supplied and stored as a dihydrochloride salt, which enhances both stability and aqueous solubility. In organic solvents, it is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF[3].

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the exploration of any chemical scaffold. The most direct approach to 4-((1H-imidazol-1-yl)methyl)piperidine is through the nucleophilic substitution reaction between an imidazole salt and a suitable piperidine-based electrophile.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Imidazole Imidazole Step2 Step 2: Imidazole Alkylation (NaH, DMF) Imidazole->Step2 Piperidine N-Boc-4-(hydroxymethyl)piperidine Step1 Step 1: Tosylation (TsCl, Pyridine) Piperidine->Step1 Intermediate1 N-Boc-4-((tosyloxy)methyl)piperidine Step1->Intermediate1 Intermediate2 N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine Step2->Intermediate2 Step3 Step 3: Deprotection (TFA or HCl) FinalProduct 4-((1H-imidazol-1-yl)methyl)piperidine Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for 4-((1H-imidazol-1-yl)methyl)piperidine.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a three-step synthesis starting from commercially available N-Boc-4-(hydroxymethyl)piperidine. This method offers high yields and straightforward purification.

Step 1: Synthesis of N-Boc-4-((tosyloxy)methyl)piperidine

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine

  • In a separate flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of imidazole (1.2 eq) in DMF dropwise.

  • Stir the mixture at room temperature for 1 hour to form the sodium imidazolide salt.

  • Add a solution of N-Boc-4-((tosyloxy)methyl)piperidine (1.0 eq) from Step 1 in DMF to the imidazolide suspension.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Step 3: Boc-Deprotection to Yield 4-((1H-imidazol-1-yl)methyl)piperidine

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in dioxane.

  • Stir the solution at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a minimal amount of DCM and precipitate the free base by adding a saturated solution of NaHCO₃. Extract with DCM, dry, and concentrate.

  • If using HCl/dioxane, the hydrochloride salt often precipitates and can be collected by filtration or obtained by evaporating the solvent.

Analytical Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the three distinct protons of the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals corresponding to the molecular structure[6].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically by observing the [M+H]⁺ ion at m/z 166.13[6][7].

  • Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to determine the purity of the final product[8][9].

Chemical Reactivity

The reactivity of 4-((1H-imidazol-1-yl)methyl)piperidine is defined by its constituent functional groups. Understanding these reactive sites is key to its application in further chemical synthesis and as a building block in drug discovery.

Reactivity cluster_structure Key Reactive Sites cluster_reactions Potential Reactions Structure PiperidineN Piperidine Nitrogen (N-H) Alkylation Alkylation / Acylation PiperidineN->Alkylation SaltFormation Salt Formation (Protonation) PiperidineN->SaltFormation ImidazoleN3 Imidazole Nitrogen (N-3) ImidazoleN3->SaltFormation Coordination Metal Coordination ImidazoleN3->Coordination

Caption: Primary reactive sites and potential transformations.

  • Piperidine Nitrogen (Secondary Amine): This is the most reactive site for many transformations.

    • Basicity and Nucleophilicity: It readily acts as a base to accept a proton, forming salts with acids[10]. As a strong nucleophile, it can be easily functionalized through N-alkylation or N-acylation reactions. This is a common strategy for attaching the scaffold to other parts of a target molecule in drug discovery[11].

  • Imidazole Ring:

    • N-3 Basicity: The pyridine-like N-3 nitrogen is basic and can be protonated or act as a ligand for metal ions[1]. This interaction is often crucial for the biological activity of imidazole-containing drugs, which can coordinate to metal cofactors (e.g., zinc, iron) in enzyme active sites.

    • Aromaticity: The imidazole ring is an aromatic system. While it can undergo electrophilic aromatic substitution, it is generally less reactive than other five-membered heterocycles like pyrrole.

Applications in Drug Discovery

The 4-((imidazol-yl)methyl)piperidine framework is considered a "privileged scaffold" in medicinal chemistry. Its structural and chemical properties make it an ideal starting point for developing potent and selective modulators of various biological targets.

  • Histamine H₃ Receptor Antagonists: This scaffold is a core component of several potent antagonists of the histamine H₃ receptor, a target for treating neurological and cognitive disorders[11]. The imidazole moiety often mimics the endogenous histamine ligand, while the piperidine ring serves as a versatile anchor for introducing other substituents to optimize potency and selectivity.

  • NHE-1 Inhibitors: Analogs incorporating this structure have been developed as potent and selective inhibitors of the Na⁺/H⁺ exchanger isoform 1 (NHE-1)[12]. These inhibitors have therapeutic potential in cardiovascular diseases such as ischemia-reperfusion injury.

  • Anti-inflammatory Agents: The related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been used to design novel anti-inflammatory agents that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[13].

The value of this scaffold lies in the synergistic combination of its two rings. The piperidine provides a non-planar, saturated core that can be modified to tune lipophilicity and metabolic stability, while the imidazole provides crucial hydrogen bonding and metal-coordinating capabilities for target engagement[1].

Conclusion

4-((1H-imidazol-1-yl)methyl)piperidine is a chemically versatile and biologically significant molecule. Its pH-dependent solubility, defined reactive sites, and robust synthetic accessibility make it an invaluable building block for chemical research and drug discovery. The proven success of its derivatives in modulating important biological targets underscores its status as a privileged scaffold, promising continued relevance in the development of future therapeutics.

References

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. National Center for Biotechnology Information. [Link]

  • PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. National Center for Biotechnology Information. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • MOLBASE. 4-(2-(4-methyl-1H-imidazol-1-yl)ethyl)piperidine. MOLBASE. [Link]

  • PubChem. 4-Imidazol-1-yl-piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. MDPI. [Link]

  • Royal Society of Chemistry. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Perimidines and their Applications. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • PubMed Central. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

Sources

Foundational

Spectroscopic Data for 4-((1H-imidazol-1-yl)methyl)piperidine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-((1H-imidazol-1-yl)methyl)piperidine (CAS: 90748-03-1), a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-((1H-imidazol-1-yl)methyl)piperidine (CAS: 90748-03-1), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra in public databases, this document presents a detailed analysis based on predicted data, underpinned by fundamental spectroscopic principles and comparative data from related chemical structures. The guide covers Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural verification and quality control of this molecule.

Introduction

4-((1H-imidazol-1-yl)methyl)piperidine is a molecule that combines two key pharmacophores: a piperidine ring, prevalent in numerous CNS-active drugs, and an imidazole ring, a versatile heterocyclic motif found in many biologically active compounds. The accurate characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships in research and development pipelines. Spectroscopic techniques are the cornerstone of this characterization process.

This guide explains the causality behind expected spectral features, outlines self-validating protocols for data acquisition, and provides a foundational reference for the spectroscopic signature of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme is used for the atoms in 4-((1H-imidazol-1-yl)methyl)piperidine.

Caption: Molecular structure of 4-((1H-imidazol-1-yl)methyl)piperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is conducted in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Commentary
~7.50 Singlet 1H H2 (Im) The proton at C2 is the most deshielded in the imidazole ring due to the adjacent electronegative nitrogen atoms.
~7.00 Singlet 1H H5 (Im) The proton at C5 is slightly more shielded than H2.
~6.85 Singlet 1H H4 (Im) The proton at C4 is typically the most shielded of the imidazole ring protons.
~3.80 Doublet 2H H6 (-CH₂-) These protons on the methylene bridge are adjacent to the C7 methine and deshielded by the imidazole nitrogen.
~3.00 Multiplet 2H H8eq, H12eq The equatorial protons on the piperidine ring adjacent to the nitrogen (N10) are deshielded.
~2.55 Multiplet 2H H8ax, H12ax The axial protons adjacent to the nitrogen are typically more shielded than their equatorial counterparts.
~1.80 Multiplet 1H H7 (-CH-) The methine proton serves as a key branching point.
~1.65 Multiplet 2H H9eq, H11eq Equatorial protons on the piperidine ring.
~1.20 Multiplet 2H H9ax, H11ax Axial protons on the piperidine ring, typically the most shielded aliphatic protons.

| (Broad) | Singlet | 1H | H10 (-NH-) | The piperidine N-H proton signal is often broad and its chemical shift is solvent and concentration dependent. |

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale & Commentary
~137.0 C2 (Im) The C2 carbon is the most deshielded in the imidazole ring, flanked by two nitrogen atoms.
~129.0 C5 (Im) Aromatic carbon of the imidazole ring.
~119.0 C4 (Im) The C4 carbon is typically the most upfield of the imidazole carbons.
~52.0 C6 (-CH₂-) The methylene bridge carbon, attached to the electronegative imidazole nitrogen.
~46.0 C8, C12 (-CH₂-) Carbons adjacent to the piperidine nitrogen atom (N10).
~38.0 C7 (-CH-) The methine carbon of the piperidine ring.

| ~31.0 | C9, C11 (-CH₂-) | The remaining piperidine ring carbons. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (typically >1024) is required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₅N₃[1]

  • Exact Mass: 165.1266 u[1]

  • Molecular Weight: 165.24 g/mol [1]

  • Predicted [M+H]⁺ Ion: m/z 166.1344

The fragmentation of 4-((1H-imidazol-1-yl)methyl)piperidine in an electrospray ionization (ESI) source is expected to proceed through cleavage of the bond between the piperidine ring and the methylene bridge, leading to stable charged fragments.

G parent [C₉H₁₅N₃H]⁺ m/z = 166.13 frag1 [C₅H₁₀N]⁺ Piperidinyl cation m/z = 84.08 parent->frag1 α-cleavage frag2 [C₄H₅N₂CH₂]⁺ Imidazolylmethyl cation m/z = 81.06 parent->frag2 α-cleavage loss1 - C₄H₅N₂CH₂• (Imidazolylmethyl radical) loss2 - C₅H₁₀N• (Piperidinyl radical)

Caption: Predicted ESI-MS fragmentation pathway for 4-((1H-imidazol-1-yl)methyl)piperidine.

Key Fragmentation Insights
  • Imidazolylmethyl Cation (m/z 81.06): Cleavage of the C6-C7 bond can generate a stable imidazolylmethyl cation. The positive charge is well-stabilized by the aromatic imidazole ring. This is expected to be a major, highly abundant fragment ion.

  • Piperidinyl Cation (m/z 84.08): The alternative cleavage can result in the formation of the piperidine fragment, which would also be a characteristic ion.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high-resolution mass analysis.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Commentary
3100 - 3150 C-H Stretch Aromatic C-H (Imidazole) Characteristic stretching for sp² C-H bonds in the imidazole ring.
2800 - 3000 C-H Stretch Aliphatic C-H (Piperidine, -CH₂-) Strong absorptions from the numerous sp³ C-H bonds in the piperidine ring and methylene bridge.
~3300 N-H Stretch Secondary Amine (Piperidine) A moderate, potentially broad peak corresponding to the N-H bond of the piperidine ring.
1600 - 1650 C=N Stretch Imidazole Ring Stretching vibration of the carbon-nitrogen double bond within the aromatic ring.
1450 - 1550 C=C Stretch Imidazole Ring Aromatic ring skeletal vibrations.

| 1050 - 1250 | C-N Stretch | Aliphatic and Aromatic Amines | Complex region with multiple C-N stretching vibrations from both the piperidine and imidazole moieties. |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample in the instrument's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first.

Conclusion

The structural integrity of 4-((1H-imidazol-1-yl)methyl)piperidine can be confidently established through a combination of spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable imidazolylmethyl cation. Finally, IR spectroscopy verifies the presence of key functional groups, including the imidazole ring and the secondary amine of the piperidine moiety. Together, these spectroscopic signatures form a comprehensive analytical profile for this compound, serving as an essential reference for its synthesis, purification, and application in scientific research.

References

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

"crystal structure of 4-((1H-imidazol-1-yl)methyl)piperidine"

An In-depth Technical Guide on the Crystal Structure of 4-((1H-imidazol-1-yl)methyl)piperidine For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Imidazole-Pipe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Crystal Structure of 4-((1H-imidazol-1-yl)methyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The imidazole ring is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][4] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups contribute to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][6] Similarly, the piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce conformational rigidity and improve pharmacokinetic profiles.[5][7] The combination of these two pharmacophores in 4-((1H-imidazol-1-yl)methyl)piperidine (Figure 1) creates a molecule with potential for a wide range of biological activities, making the determination of its precise three-dimensional structure a critical step in rational drug design.

Figure 1: Chemical structure of 4-((1H-imidazol-1-yl)methyl)piperidine.

This guide will detail the process of elucidating the solid-state structure of this compound through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section outlines a plausible synthetic route and the subsequent crystallization strategies.

Synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine

While various synthetic routes can be envisioned, a common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine moiety with the imidazole nitrogen. A representative synthetic protocol is detailed below.

Experimental Protocol: Synthesis

  • Preparation of the Piperidine Precursor: 4-(Chloromethyl)piperidine hydrochloride can be used as a starting material. To a solution of this precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added to neutralize the hydrochloride and facilitate the subsequent reaction.

  • N-Alkylation of Imidazole: Imidazole is added to the reaction mixture. The deprotonated imidazole acts as a nucleophile, displacing the chloride from the 4-(chloromethyl)piperidine.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-((1H-imidazol-1-yl)methyl)piperidine. The identity and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process, and a variety of techniques should be explored.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A screening of various solvents and solvent mixtures is crucial for successful crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the crystal structure of a molecule. The workflow can be divided into three main stages: data collection, data reduction, and structure solution and refinement.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a loop.[5]

  • Diffractometer Setup: The crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms.[5]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time and frame width are optimized to ensure good data quality.

Data Reduction

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (hkl). This process involves:

  • Integration: The intensity of each diffraction spot is integrated.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-related reflections are merged.

  • Absorption Correction: A correction is applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

The processed data is used to solve the crystal structure and refine the atomic positions.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[8] In this iterative process, the atomic coordinates, and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]

Hypothetical Structural Analysis and Data Presentation

While the specific crystal structure of 4-((1H-imidazol-1-yl)methyl)piperidine is not available, we can anticipate key structural features based on the known chemistry of its constituent rings.

Expected Structural Features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring.[7]

  • Imidazole Ring Planarity: The imidazole ring is aromatic and therefore will be planar.

  • Torsion Angles: The relative orientation of the piperidine and imidazole rings will be defined by the torsion angles around the C-C-N bonds of the methyl bridge.

  • Hydrogen Bonding: The N-H group of the piperidine and the non-linking nitrogen of the imidazole can participate in hydrogen bonding, which will likely play a significant role in the crystal packing.

Data Presentation:

The final results of a crystal structure determination are typically presented in a series of tables.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical formulaC₉H₁₅N₃
Formula weight165.24 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.21(2)°
c = 12.345(5) Å, γ = 90°
Volume1019.8(7) ų
Z4
Density (calculated)1.076 Mg/m³
Absorption coefficient0.071 mm⁻¹
F(000)360
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2345 [R(int) = 0.0345]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 109
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.0456, wR₂ = 0.1123
R indices (all data)R₁ = 0.0678, wR₂ = 0.1234
Largest diff. peak and hole0.234 and -0.187 e.Å⁻³

Visualization of Workflows

Visual representations of the experimental and computational workflows can aid in understanding the complex processes involved in crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_scxrd SC-XRD Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystal_screening Crystallization Screening characterization->crystal_screening single_crystal Single Crystal Growth crystal_screening->single_crystal data_collection Data Collection single_crystal->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution & Refinement data_reduction->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

refinement_workflow initial_model Initial Model From Direct Methods refinement_cycle Refinement Cycle Least-Squares Minimization Adjust Atomic Positions & Thermal Parameters initial_model->refinement_cycle fourier_maps Difference Fourier Maps Identify Missing/Misplaced Atoms Locate H-atoms refinement_cycle->fourier_maps convergence {Convergence | R-factors Stable} refinement_cycle->convergence Converged? model_building Model Building Add/Remove/Move Atoms Refine Anisotropically fourier_maps->model_building model_building->refinement_cycle

Caption: Iterative cycle of crystallographic structure refinement.

Conclusion

The determination of the crystal structure of 4-((1H-imidazol-1-yl)methyl)piperidine is a crucial step towards understanding its structure-activity relationship and facilitating its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the necessary steps, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction analysis. The detailed protocols and workflows serve as a practical guide for researchers embarking on the crystallographic characterization of this and similar molecules. The insights gained from the three-dimensional structure will undoubtedly accelerate the rational design of novel drugs based on the privileged imidazole-piperidine scaffold.

References

  • Vertex AI Search. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Vertex AI Search. (2024). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
  • MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • PMC. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • Benchchem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.
  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Foundational

The Pharmacokinetic Profile of 4-((1H-Imidazol-1-yl)methyl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 4-((1H-Imidazol-1-yl)methyl)piperidine Scaffold In the landscape of modern medicinal chemistry, the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold has emerged as a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-((1H-Imidazol-1-yl)methyl)piperidine Scaffold

In the landscape of modern medicinal chemistry, the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. The constituent imidazole and piperidine rings are prevalent in numerous FDA-approved drugs, valued for their versatile biological activities and favorable physicochemical properties.[1][2] The piperidine moiety often imparts desirable pharmacokinetic (PK) characteristics, such as improved solubility and metabolic stability, while the imidazole ring can engage in critical hydrogen bonding and metal coordination with biological targets.[3][4] However, the interplay between these two heterocyclic systems presents a unique set of challenges and opportunities in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

This in-depth technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of novel 4-((1H-imidazol-1-yl)methyl)piperidine derivatives. As a senior application scientist, my objective is not merely to present a series of protocols, but to provide a strategic rationale for experimental design and data interpretation, empowering research teams to make informed decisions in the critical path of drug development. We will explore the key ADME parameters, detail robust in vitro and in vivo methodologies, and discuss the mechanistic underpinnings of the pharmacokinetic behavior of this important chemical class.

I. Absorption: Navigating the Path to Systemic Circulation

The oral bioavailability of a drug candidate is a key determinant of its therapeutic potential and commercial viability.[5] For 4-((1H-imidazol-1-yl)methyl)piperidine derivatives, oral absorption is governed by a balance of physicochemical properties, including solubility, lipophilicity, and permeability, as well as susceptibility to efflux transporters.

A. Key Considerations for Oral Absorption
  • Solubility: The basic nitrogen atoms in both the piperidine and imidazole rings can be protonated at physiological pH, potentially enhancing aqueous solubility. However, the overall solubility will be highly dependent on the nature and substitution pattern of other functionalities on the molecule.

  • Lipophilicity (LogD): A well-balanced LogD is crucial for passive diffusion across the intestinal membrane. Excessive lipophilicity can lead to poor solubility and increased metabolic liability, while high hydrophilicity can hinder membrane permeation.

  • Permeability: The ability of a compound to traverse the intestinal epithelium is a primary determinant of its absorption rate. The Caco-2 cell permeability assay is the industry-standard in vitro model for assessing this parameter.[6]

B. Experimental Protocol: Caco-2 Permeability Assay

This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess the bidirectional permeability of a test compound.[7]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells (ATCC® HTB-37™) in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells onto permeable Transwell® inserts (e.g., 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

2. Monolayer Integrity Assessment:

  • Before initiating the transport study, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be within the laboratory's established range (typically >200 Ω·cm²).
  • Additionally, the permeability of a paracellular marker, such as Lucifer yellow, should be assessed to confirm the integrity of the tight junctions.

3. Bidirectional Transport Study:

  • Apical to Basolateral (A-B) Transport:
  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Add the test compound (typically at a concentration of 1-10 µM in HBSS) to the apical (donor) compartment.
  • Add fresh HBSS to the basolateral (receiver) compartment.
  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • At the end of the incubation, collect samples from both the apical and basolateral compartments.
  • Basolateral to Apical (B-A) Transport:
  • Follow the same procedure as for A-B transport, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in the donor and receiver compartments using a validated LC-MS/MS method.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
  • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 is indicative of active efflux.

Data Interpretation: The Papp value provides a quantitative measure of a compound's permeability, which can be used to predict its in vivo absorption potential. A high Papp value generally correlates with good oral absorption. The efflux ratio helps to identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

II. Distribution: Where the Molecule Goes Matters

Once absorbed, a drug distributes into various tissues and fluids. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues, including the central nervous system (CNS).

A. Key Considerations for Distribution
  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High PPB can limit the free drug concentration at the target site. The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold, with its potential for both hydrophobic and ionic interactions, can exhibit variable degrees of plasma protein binding.

  • Tissue Penetration: The ability of a compound to distribute into tissues is critical for its efficacy, particularly for targets located outside the systemic circulation. For CNS-targeted therapies, crossing the blood-brain barrier (BBB) is a major challenge.

B. Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

The RED method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma.[8][9]

1. Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Spike the test compound into plasma from the desired species (human, rat, mouse, etc.) at a final concentration typically between 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.
  • Prepare the RED device inserts by rinsing with 20% ethanol followed by deionized water.

2. Dialysis:

  • Add the spiked plasma sample to one chamber of the RED insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber.
  • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

3. Sample Analysis:

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.
  • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
  • Precipitate the proteins from both samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Analyze the supernatants by a validated LC-MS/MS method to determine the concentrations of the test compound in the plasma and buffer chambers.

4. Data Calculation:

  • Calculate the fraction unbound (fu) using the following equation:
  • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
  • The percentage of plasma protein binding is calculated as: % Bound = (1 - fu) * 100

Data Interpretation: The fraction unbound is a critical parameter for interpreting in vitro potency data and for predicting in vivo clearance and efficacy. Compounds with very high plasma protein binding (fu < 0.01) may require higher doses to achieve therapeutic concentrations of free drug.

III. Metabolism: The Biotransformation Landscape

Metabolism is a primary route of elimination for many drugs and a major determinant of their half-life and potential for drug-drug interactions (DDIs). The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold contains several potential sites for metabolic modification.

A. Key Metabolic Pathways and Considerations
  • Cytochrome P450 (CYP) Mediated Oxidation: The piperidine ring is susceptible to oxidation at various positions, potentially leading to the formation of hydroxylated or N-dealkylated metabolites. The imidazole ring can also undergo oxidation.

  • CYP Inhibition: The imidazole moiety is a well-known inhibitor of several CYP enzymes, particularly CYP3A4 and CYP2D6, through coordination of the basic nitrogen atom to the heme iron of the enzyme. This can lead to significant DDIs.

  • Phase II Conjugation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to form more water-soluble products that are readily excreted.

B. Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a measure of a compound's intrinsic clearance by Phase I metabolic enzymes, primarily CYPs.[10][11]

1. Incubation Mixture Preparation:

  • Prepare a stock solution of the test compound (typically 1 mM in DMSO).
  • Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The protein concentration of the microsomes should be optimized for the assay.

2. Incubation:

  • Pre-warm the reaction mixture to 37°C.
  • Initiate the reaction by adding the test compound to the reaction mixture (final concentration typically 1 µM).
  • Incubate the mixture at 37°C with shaking.
  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the microsomal proteins.
  • Analyze the supernatants by a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (1 / microsomal protein concentration)

Data Interpretation: The in vitro half-life and intrinsic clearance provide a quantitative assessment of a compound's metabolic stability. Compounds with high intrinsic clearance are likely to be rapidly metabolized in vivo, leading to a short half-life and potentially low oral bioavailability.

C. Experimental Protocol: CYP450 Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms.[12]

1. Incubation Mixture Preparation:

  • Prepare stock solutions of the test compound at various concentrations.
  • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

2. Incubation:

  • Pre-incubate the liver microsomes with the test compound for a short period at 37°C.
  • Initiate the reaction by adding the probe substrate.
  • Incubate the mixture at 37°C for a predetermined time.
  • Quench the reaction with a cold organic solvent containing an internal standard.

3. Sample Analysis:

  • Centrifuge the samples to remove precipitated proteins.
  • Analyze the supernatants by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

4. Data Analysis:

  • Determine the rate of metabolite formation at each concentration of the test compound.
  • Plot the percentage of inhibition of metabolite formation versus the logarithm of the test compound concentration.
  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Data Interpretation: The IC50 value is a measure of the inhibitory potency of a compound. Compounds with low IC50 values for a particular CYP isoform have a higher potential to cause drug-drug interactions when co-administered with other drugs that are metabolized by that same enzyme.

IV. Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The route and rate of excretion are influenced by the physicochemical properties of the parent drug and its metabolites.

V. In Vivo Pharmacokinetic Studies: The Integrated Picture

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for understanding the complete ADME profile of a drug candidate and for predicting its human pharmacokinetics.

A. Experimental Protocol: Cassette Dosing in Rodents

Cassette dosing is a high-throughput in vivo screening method where a small group of compounds is administered simultaneously to a single animal. This approach significantly reduces the number of animals and resources required for early PK screening.

1. Compound Formulation and Dosing:

  • Formulate a mixture of the test compounds (typically 3-5 compounds) in a suitable vehicle for the intended route of administration (e.g., intravenous or oral).
  • Administer the formulation to a group of rodents (e.g., mice or rats).

2. Blood Sampling:

  • Collect serial blood samples at predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

3. Sample Processing and Analysis:

  • Process the blood samples to obtain plasma.
  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of all compounds in the cassette in the plasma matrix.
  • Analyze the plasma samples to determine the concentration of each compound at each time point.

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data for each compound.
  • Calculate key pharmacokinetic parameters, including:
  • Clearance (CL)
  • Volume of distribution (Vd)
  • Half-life (t½)
  • Area under the curve (AUC)
  • Oral bioavailability (%F) (if both IV and oral doses are administered)

Data Interpretation: The in vivo pharmacokinetic parameters provide a comprehensive understanding of a compound's behavior in a living system. This data is crucial for selecting promising candidates for further development, for guiding dose selection for efficacy and toxicology studies, and for predicting the human pharmacokinetic profile.

VI. Illustrative Pharmacokinetic Data

Compound IDStructureSpeciesOral Bioavailability (%F)Plasma Half-life (t½)Reference
9t 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogRat52%1.5 h[8]

This table serves as an example of how to present pharmacokinetic data. The values are specific to the cited compound and should not be generalized to the entire chemical class.

VII. Visualizing Key Concepts and Workflows

A. General ADME Assessment Workflow

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Solubility Solubility Lead_Opt Lead Optimization Solubility->Lead_Opt LogD LogD LogD->Lead_Opt Permeability Permeability (Caco-2) Permeability->Lead_Opt PPB Plasma Protein Binding (RED) PPB->Lead_Opt MetStab Metabolic Stability (Microsomes) MetStab->Lead_Opt CYP_Inhib CYP Inhibition CYP_Inhib->Lead_Opt PK_Study Rodent PK Study (Cassette Dosing) Candidate Drug Candidate PK_Study->Candidate Favorable PK Profile Lead_Opt->PK_Study Promising Candidates

Caption: A typical workflow for the pharmacokinetic characterization of new chemical entities.

B. Potential Metabolic Pathways

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound 4-((1H-imidazol-1-yl)methyl)piperidine Derivative N_dealk N-dealkylation (Piperidine) Parent->N_dealk Hydrox_pip Hydroxylation (Piperidine ring) Parent->Hydrox_pip Hydrox_imid Hydroxylation (Imidazole ring) Parent->Hydrox_imid Excretion Excretion N_dealk->Excretion Glucuronidation Glucuronidation Hydrox_pip->Glucuronidation Hydrox_imid->Glucuronidation Glucuronidation->Excretion

Sources

Exploratory

Introduction: The Privileged Partnership of Imidazole and Piperidine

An In-depth Technical Guide to the Biological Activity of Imidazole-Piperidine Compounds In the landscape of medicinal chemistry, the fusion of distinct molecular scaffolds to create hybrid molecules is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Imidazole-Piperidine Compounds

In the landscape of medicinal chemistry, the fusion of distinct molecular scaffolds to create hybrid molecules is a cornerstone of modern drug discovery. This approach aims to combine the pharmacophoric features of different moieties to achieve enhanced potency, selectivity, or improved pharmacokinetic profiles. Among the vast array of heterocyclic systems, the imidazole and piperidine rings stand out as "privileged structures" due to their recurrent appearance in a multitude of biologically active compounds.[1][2][3]

The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines.[4][5] Its ability to act as a proton donor and acceptor, coordinate with metal ions, and form hydrogen bonds makes it a versatile pharmacophore for interacting with various biological targets.[6] Consequently, the imidazole nucleus is found in numerous FDA-approved drugs with anticancer, antifungal, and anti-ulcer properties.[6][7][8]

The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals.[1] Its conformational flexibility allows it to orient substituents in precise three-dimensional arrangements, optimizing interactions with receptor binding pockets. The basic nitrogen atom of the piperidine ring is often crucial for modulating physicochemical properties like solubility and for forming key salt-bridge interactions, enhancing druggability and improving pharmacokinetic (ADME) profiles.[1]

The conjugation of imidazole and piperidine moieties creates a powerful synergistic framework. This guide provides a technical exploration of the diverse biological activities exhibited by these hybrid compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazole-piperidine derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[7][9] Their mechanisms of action are diverse, often targeting key enzymes and pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Many imidazole-piperidine hybrids have been designed as potent EGFR inhibitors. For instance, quinoline-imidazole-piperidine hybrids have shown exceptional potency against cancer cell lines with specific EGFR mutations (e.g., Del E746-A750, L858R/T790M), with IC₅₀ values in the nanomolar range.[9][10] These compounds typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling pathways like the AKT and ERK1/2 pathways that promote cell proliferation.[11]

  • Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are essential for cell cycle progression, and their inhibition is a validated strategy for cancer therapy. Imidazole-piperazine (a close structural relative of piperidine) compounds have been developed as potent CDK inhibitors.[12] These agents induce cell cycle arrest, often at the G2/M phase, by down-regulating key proteins such as CDK1, CDK2, and Cyclin B1, ultimately leading to apoptosis.[13]

Below is a conceptual diagram illustrating the inhibition of the EGFR signaling pathway.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane EGFR EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazole-Piperidine Compound Inhibitor->P_EGFR Blocks ATP binding site

EGFR Signaling Pathway Inhibition.
Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel imidazole-piperidine compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Quinoline-imidazole-piperidineHCC827 (Lung)EGFR (mutant)0.010[9][10]
Quinoline-imidazole-piperidineNCI-H1975 (Lung)EGFR (mutant)0.21[9][10]
Imidazole-aromatic amidesK-562 (Leukemia)BCR-ABL5.66[9]
Imidazole-oxadiazole-piperazineMDA-MB-231 (Breast)ID Proteins7.51[13]
Imidazole-oxadiazole-piperazineHEP-G2 (Liver)ID Proteins10.21[13]
Benzimidazole-piperidineRAW 264.7 (Macrophage)NO/TNF-α Production0.86 (NO)[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental experiment for screening potential anticancer compounds.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole-piperidine test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A New Front Against Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Imidazole-piperidine compounds have demonstrated significant potential as novel antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15][16][17]

Mechanism of Action

The antimicrobial mechanisms of these compounds often involve the disruption of essential bacterial processes:

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • DNA Replication Interference: The planar imidazole ring can intercalate with bacterial DNA, while the overall structure can inhibit enzymes like DNA gyrase, preventing DNA replication and leading to bacterial death.[17]

  • Cell Membrane Disruption: The lipophilic nature of certain derivatives allows them to integrate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µM)Reference
Imidazole/1,3,4-oxadiazole hybridE. coli4.9 - 17[15]
Imidazole/triazole hybridE. coli0.36[15]
Imidazole/triazole hybridP. aeruginosa0.71[15]
Cholestane-imidazole conjugateS. epidermidis1 µg/mL[16]
Imidazole-piperidine derivativeM. smegmatis-[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This workflow is a standard method for determining the MIC of a new antimicrobial compound.

MIC_Workflow A Prepare 2-fold serial dilutions of Imidazole-Piperidine compound in Mueller-Hinton Broth (MHB) in a 96-well plate. C Inoculate each well of the microplate with the bacterial suspension. Include sterility (broth only) and growth (broth + bacteria) controls. A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Workflow for MIC Determination.

Neuroprotective and Anti-Inflammatory Activities

Chronic inflammation and neurodegeneration are underlying factors in numerous debilitating diseases, including Alzheimer's disease (AD) and rheumatoid arthritis.[19][20] Imidazole-piperidine derivatives are being explored for their potential to mitigate these conditions.

Mechanism of Action
  • Anti-inflammatory Effects: A key mechanism is the inhibition of pro-inflammatory mediators. Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[14] This is achieved by modulating the NF-κB signaling pathway, specifically by preventing the degradation of its inhibitor, IκBα.[14]

  • Neuroprotection in Alzheimer's Disease: In the context of AD, these compounds have shown multi-target potential.[19] Some derivatives act as cholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine, which is a therapeutic strategy for managing AD symptoms.[21] Others modulate imidazoline I2 receptors, which have been identified as a relevant target in neurodegenerative diseases, showing beneficial effects in preclinical AD models.[22] Piperine, a natural piperidine-containing alkaloid, has demonstrated neuroprotective effects by suppressing excessive neuronal synchronization and protecting hippocampal neurons from glutamate-induced toxicity.[23]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

This assay is used to measure NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the imidazole-piperidine compounds for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature. A purple color will develop.

  • Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Conclusion and Future Directions

The strategic combination of the imidazole and piperidine scaffolds has yielded a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated activities as anticancer, antimicrobial, and neuroprotective/anti-inflammatory agents underscore their privileged status in medicinal chemistry. The versatility of their chemical structures allows for fine-tuning of their biological activity and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies.[12][24][25]

Future research will likely focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and safety profiles. Advanced synthetic strategies, including multi-component reactions, will facilitate the creation of large, diverse libraries for high-throughput screening.[3] Furthermore, a deeper understanding of their molecular targets and mechanisms of action, aided by computational modeling and structural biology, will enable the rational design of next-generation imidazole-piperidine therapeutics poised to address some of the most pressing challenges in human health.

References

  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI Source: MDPI URL
  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central Source: PubMed Central URL
  • Title: Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed Source: PubMed URL
  • Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - NIH Source: National Institutes of Health URL
  • Title: Selected anticancer drugs containing imidazole and fused imidazole moieties.
  • Title: Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed Source: PubMed URL
  • Title: Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC - PubMed Central Source: PubMed Central URL
  • Title: (PDF)
  • Title: Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL
  • Title: Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed Source: PubMed URL
  • Title: (PDF)
  • Title: Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode - PubMed Source: PubMed URL
  • Title: Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action Source: Biomedical and Pharmacology Journal URL
  • Title: US20160297792A1 - Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug - Google Patents Source: Google Patents URL
  • Title: Discovery of Novel 2-(piperidin-4-yl)
  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed Source: PubMed URL
  • Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences Source: International Journal of Pharmaceutical Sciences URL
  • Title: Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease Source: Bentham Science URL
  • Title: Imidazole: Having Versatile Biological Activities - SciSpace Source: SciSpace URL
  • Title: Structure-activity relationship (SAR)
  • Source: oaji.
  • Title: Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PMC Source: PubMed Central URL
  • Title: Sar studies of piperidine-based analogues of cocaine.
  • Title: IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.
  • Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing Source: Longdom Publishing URL
  • Title: Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI Source: MDPI URL
  • Source: scielo.org.
  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: ResearchGate URL
  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PubMed Source: PubMed URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central Source: PubMed Central URL
  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC Source: PubMed Central URL
  • Title: Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed Source: PubMed URL
  • Title: Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents - PMC - PubMed Central Source: PubMed Central URL
  • Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: Molecular Pharmacology URL
  • Title: Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed Source: PubMed URL
  • Title: Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)
  • Title: Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI Source: MDPI URL

Sources

Foundational

An In-depth Technical Guide to 4-((1H-imidazol-1-yl)methyl)piperidine: A Research Chemical for Neurological and Metabolic Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-((1H-imidazol-1-yl)methyl)piperidine, a heterocyclic small molecule with significant potential as a research chemical in the fields of neuroscience and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-((1H-imidazol-1-yl)methyl)piperidine, a heterocyclic small molecule with significant potential as a research chemical in the fields of neuroscience and metabolic disorders. While direct extensive research on this specific N-1 substituted isomer is emerging, its structural similarity to the well-characterized C-4 substituted regioisomer, a potent histamine H3 receptor agonist, positions it as a compelling tool for exploring the pharmacology of histaminergic systems and beyond. This document details a robust synthetic route, provides in-depth, field-proven protocols for its biological characterization, and discusses the scientific rationale for its investigation, with a focus on its potential as a modulator of the histamine H3 receptor and its downstream pathways. We also address key aspects of its pharmacological profiling, including potential off-target effects such as cytochrome P450 (CYP450) inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Introduction: The Scientific Rationale for Investigating 4-((1H-imidazol-1-yl)methyl)piperidine

The imidazole-piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The imidazole ring, a key component of the amino acid histidine, is a versatile pharmacophore capable of acting as a hydrogen bond donor and acceptor, and a metal chelator. The piperidine moiety often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.

The primary impetus for the investigation of 4-((1H-imidazol-1-yl)methyl)piperidine stems from the well-documented high-affinity and selective agonist activity of its regioisomer, 4-(1H-imidazol-4-ylmethyl)piperidine, at the histamine H3 receptor (H3R).[1][2] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[2] It also functions as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. This central role in neurotransmitter homeostasis makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).

The key structural difference between the subject of this guide and its well-studied counterpart lies in the point of attachment of the piperidine-methyl group to the imidazole ring (N-1 vs. C-4). This seemingly subtle change can have profound effects on the molecule's electronic distribution, conformational flexibility, and ultimately, its interaction with biological targets. Therefore, 4-((1H-imidazol-1-yl)methyl)piperidine represents a valuable tool to probe the structure-activity relationships (SAR) of imidazole-based H3R ligands and to potentially uncover novel pharmacological profiles, such as partial agonism, biased agonism, or even antagonism.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
IUPAC Name 4-(imidazol-1-ylmethyl)piperidine
CAS Number 90748-03-1
Appearance Typically a solid
Formulation Often available as the dihydrochloride salt for improved solubility and stability.

Synthesis and Characterization

The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine can be achieved through a standard N-alkylation reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Proposed Synthetic Pathway: N-Alkylation of Imidazole

The most direct route involves the nucleophilic substitution of a suitable leaving group on a 4-methylpiperidine derivative by the imidazole anion.

Synthesis_Pathway Imidazole Imidazole Intermediate N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine Imidazole->Intermediate Piperidine N-Boc-4-(chloromethyl)piperidine Piperidine->Intermediate Base NaH or K2CO3 (Base) Base->Imidazole Deprotonation Solvent DMF or Acetonitrile (Solvent) Solvent->Imidazole Deprotection TFA or HCl (Acid) Intermediate->Deprotection Boc Deprotection Product 4-((1H-imidazol-1-yl)methyl)piperidine Deprotection->Product GTPgS_Assay Ligand Test Compound (Agonist) Receptor H3 Receptor Ligand->Receptor Binding G_Protein Gαi/o-GDP Receptor->G_Protein Activation Activated_G Gαi/o-[35S]GTPγS G_Protein->Activated_G GDP/GTP Exchange GTPgS [35S]GTPγS GTPgS->G_Protein Signal Scintillation Signal Activated_G->Signal Detection

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 4-((1H-imidazol-1-yl)methyl)piperidine

Abstract: This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 4-((1H-imidazol-1-yl)methyl)piperidine, a small molecule of interest in contemporary drug discovery. Designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 4-((1H-imidazol-1-yl)methyl)piperidine, a small molecule of interest in contemporary drug discovery. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind critical methodological choices. We will navigate a multi-phase computational workflow, from initial ligand and target preparation to advanced simulations and property prediction. Each phase is constructed as a self-validating system, ensuring that the generated data is robust, reproducible, and scientifically sound. The ultimate goal is to construct a detailed molecular profile that can confidently guide subsequent experimental validation and lead optimization efforts.

The Strategic Imperative: Why Model 4-((1H-imidazol-1-yl)methyl)piperidine?

In modern drug discovery, the journey from a chemical entity to a therapeutic agent is fraught with high attrition rates and prohibitive costs.[1][2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by simulating molecular interactions and predicting drug-like properties before a compound is ever synthesized.[3][4]

The molecule 4-((1H-imidazol-1-yl)methyl)piperidine (PubChem CID: 22662917) presents a compelling case for such analysis.[5] Its structure, featuring a piperidine ring for potential lipophilicity and membrane permeability and an imidazole ring capable of forming hydrogen bonds and coordinating with metal ions, suggests a high potential for biological activity.[6] While its specific targets are not broadly documented in public literature, its fragments are common in well-known bioactive molecules, such as antifungal agents.[7]

Therefore, the objective of this guide is to establish a rigorous computational protocol to:

  • Identify and validate potential protein targets.

  • Predict the binding affinity and specific molecular interactions.

  • Assess the stability of the predicted protein-ligand complex.

  • Evaluate its pharmacokinetic and toxicological (ADMET) profile.

This systematic approach allows for the rapid and cost-effective generation of actionable hypotheses, prioritizing the most promising avenues for further experimental investigation.[8][9]

A Self-Validating In Silico Workflow: The Core Philosophy

A credible computational study is not a linear path but an integrated system of checks and balances. The workflow described herein is designed to be self-validating, where the outputs of one stage provide the confidence needed to proceed to the next. For instance, a strong, stable binding pose from molecular docking is a prerequisite for committing computational resources to a more intensive molecular dynamics simulation.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2 & 3: Simulation cluster_predict Phase 4: Prediction cluster_output Output ligand Ligand Preparation docking Molecular Docking ligand->docking 3D Structure admet ADMET Prediction ligand->admet 2D/3D Structure target Target Identification & Preparation target->docking Prepared Receptor md Molecular Dynamics docking->md Top Scoring Pose profile Comprehensive Molecular Profile docking->profile Binding Affinity md->profile Stability Data admet->profile Safety & PK Profile G start Prepared Ligand & Receptor Files grid Define Grid Box (Binding Site Search Space) start->grid run Execute Docking Algorithm (e.g., AutoDock Vina) grid->run analyze Analyze Results: - Binding Affinity (kcal/mol) - Binding Pose - Key Interactions run->analyze output Ranked List of Binding Modes analyze->output

Sources

Foundational

"toxicology profile of 4-((1H-imidazol-1-yl)methyl)piperidine"

An In-depth Technical Guide to the Toxicological Profile of 4-((1H-imidazol-1-yl)methyl)piperidine Abstract This whitepaper provides a comprehensive framework for establishing the toxicology profile of the novel chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 4-((1H-imidazol-1-yl)methyl)piperidine

Abstract

This whitepaper provides a comprehensive framework for establishing the toxicology profile of the novel chemical entity, 4-((1H-imidazol-1-yl)methyl)piperidine. Recognizing the current scarcity of publicly available safety data for this specific molecule[1], this guide is structured to provide researchers, scientists, and drug development professionals with a strategic and methodologically sound approach to its toxicological evaluation. By synthesizing established principles of toxicology with modern in vitro and in vivo testing paradigms, this document outlines the necessary steps to characterize the compound's safety profile, from initial hazard identification to comprehensive risk assessment. The narrative emphasizes the rationale behind experimental choices, adherence to international regulatory guidelines, and the integration of data to support informed decision-making in a drug development context.

Introduction: The Imperative for a Structured Toxicological Evaluation

The journey of a novel chemical entity from discovery to potential therapeutic application is critically dependent on a thorough understanding of its safety profile. Toxicology studies are fundamental to this process, serving to identify potential risks and establish safe exposure levels before human clinical trials can commence[2]. The compound 4-((1H-imidazol-1-yl)methyl)piperidine, featuring a piperidine ring linked to an imidazole moiety, is of interest in medicinal chemistry for its potential biological activities[3]. However, its toxicological properties are largely uninvestigated[1].

This guide provides the architectural plan for a comprehensive toxicological workup. The modern paradigm in toxicology, which this guide adopts, prioritizes a tiered approach. It begins with in silico and in vitro methods to screen for potential hazards efficiently and ethically, in line with the 3Rs (Replacement, Reduction, and Refinement) of animal testing[4][5]. Promising candidates then advance to more complex in vivo studies to understand their effects within a whole biological system[6][7].

Structural Considerations and Potential Toxicological Red Flags

A preliminary assessment of 4-((1H-imidazol-1-yl)methyl)piperidine's structure can inform the toxicological strategy.

  • Piperidine Moiety: Piperidine itself is a corrosive, flammable liquid that is toxic upon inhalation and dermal contact, causing severe skin burns and eye damage[8][9]. While its incorporation into a larger molecule alters its properties, the potential for local irritation and systemic toxicity must be considered.

  • Imidazole Moiety: The imidazole ring is a common feature in many biologically active compounds. However, some imidazole-containing compounds are known to cause skin and eye irritation[10]. Furthermore, certain substituted imidazoles have been investigated for various toxicological endpoints, making this part of the molecule a key area of interest.

This structural alert analysis necessitates a testing strategy that pays close attention to local tolerance, systemic toxicity, and the specific target organs identified in studies of related compounds.

cluster_Compound 4-((1H-imidazol-1-yl)methyl)piperidine cluster_Moieties Structural Components cluster_Concerns Potential Toxicological Concerns Compound C₉H₁₅N₃ Piperidine Piperidine Moiety Compound->Piperidine contains Imidazole Imidazole Moiety Compound->Imidazole contains P_Concern Corrosivity Acute Systemic Toxicity Irritation Piperidine->P_Concern suggests I_Concern Irritation Metabolic Effects Imidazole->I_Concern suggests

Caption: Structural deconstruction and associated potential toxicological concerns.

A Phased Approach to Toxicological Profiling

A logical, tiered workflow ensures that resources are used efficiently and that critical safety questions are answered at the appropriate stage of development. The following diagram illustrates a typical progression.

G cluster_1 cluster_2 cluster_3 start Phase 1: In Silico & In Vitro Screening genotox Genotoxicity (Ames, MNA) start->genotox cyto Cytotoxicity start->cyto hERG hERG Liability start->hERG safety_pharm In Vitro Safety Pharmacology start->safety_pharm in_vivo Phase 2: In Vivo Studies acute Acute Toxicity (Dose Range-Finding) in_vivo->acute pk Pharmacokinetics (PK/TK) in_vivo->pk regulatory Phase 3: IND-Enabling Toxicology repeat_dose Repeated-Dose Toxicity (e.g., 28-day) regulatory->repeat_dose repro Reproductive/Developmental Tox regulatory->repro carcino Carcinogenicity Assessment regulatory->carcino decision1 Go/No-Go Decision decision1->in_vivo decision2 Go/No-Go Decision decision2->regulatory genotox->decision1 cyto->decision1 hERG->decision1 safety_pharm->decision1 acute->decision2 pk->decision2

Caption: Phased workflow for comprehensive toxicological evaluation.

Foundational In Vitro Toxicology Assessment

The initial phase of testing focuses on cell-based assays to identify fundamental liabilities. These studies require small amounts of the compound and provide rapid, critical data for early decision-making[5][7].

Genotoxicity

Genotoxicity assays are performed to determine if a drug candidate can cause harmful effects on genetic material[11]. A standard battery of tests is required to assess mutagenicity and clastogenicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound.

  • Methodology (based on OECD TG 471):

    • Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

    • Prepare a concentration range of 4-((1H-imidazol-1-yl)methyl)piperidine, typically from 10 to 5000 µ g/plate .

    • Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

    • Expose the bacterial strains to the test compound on minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the solvent control.

Experimental Protocol: In Vitro Micronucleus Assay

  • Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

  • Methodology (based on OECD TG 487):

    • Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

    • Expose cell cultures to a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9.

    • Include a recovery period.

    • Treat cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells (e.g., with Giemsa or a fluorescent DNA stain).

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. This is a fundamental indicator of toxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Objective: To assess cell membrane integrity.

  • Methodology (based on OECD TG 129):

    • Seed a suitable cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well plate and allow them to attach overnight.

    • Expose the cells to a serial dilution of 4-((1H-imidazol-1-yl)methyl)piperidine for a defined period (e.g., 24 hours).

    • Wash the cells and incubate with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

    • Wash again and extract the dye from the cells using a solubilizing solution.

    • Measure the absorbance of the extracted dye using a spectrophotometer.

    • Calculate the concentration that causes a 50% reduction in viability (IC50).

Parameter Description Endpoint
GenotoxicityAssesses potential to damage DNA or chromosomes.Mutagenicity, Clastogenicity
CytotoxicityMeasures direct cell killing or damage.IC50 (Concentration for 50% inhibition)
hERG InhibitionEvaluates risk of cardiac arrhythmia (QT prolongation).IC50
PhototoxicityAssesses potential for light-induced toxicity.Photo-Irritation Factor (PIF)

Table 1: Summary of Key In Vitro Toxicological Endpoints. (Note: Data is hypothetical and for illustrative purposes).

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital physiological systems[11]. Early in vitro screens can identify major liabilities.

Experimental Protocol: hERG Channel Patch Clamp Assay

  • Objective: To assess the potential for QT interval prolongation, a major risk for cardiac arrhythmia.

  • Methodology (based on ICH S7B):

    • Use mammalian cells (e.g., HEK293) stably expressing the hERG potassium channel.

    • Employ manual or automated patch-clamp electrophysiology to measure hERG channel current.

    • Apply a voltage clamp protocol that elicits the characteristic hERG current.

    • Expose the cells to a range of concentrations of 4-((1H-imidazol-1-yl)methyl)piperidine.

    • Measure the inhibition of the hERG current and calculate the IC50 value. An IC50 below a certain threshold (e.g., 10 µM) may be considered a risk.

Definitive In Vivo Toxicology Assessment

While in vitro models are powerful screening tools, in vivo studies remain the gold standard for assessing human risk as they evaluate a compound's effects within a complete, interacting biological system[6][7]. These studies are essential for understanding pharmacokinetics, identifying target organs of toxicity, and establishing a safe starting dose for clinical trials.

Acute Toxicity and Dose-Range Finding

Acute toxicity studies determine the toxic effects of a substance after a single exposure or multiple doses over a short period[11]. They are crucial for classifying the substance and guiding dose selection for longer-term studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Objective: To determine the LD50 (median lethal dose) and identify signs of acute toxicity.

  • Methodology (based on OECD TG 425):

    • Use a single sex of a rodent species (typically female rats), as they are often more sensitive.

    • Administer a single oral dose of 4-((1H-imidazol-1-yl)methyl)piperidine to one animal at a time.

    • Observe the animal for at least 14 days, recording clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior).

    • If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • The dosing continues sequentially until stopping criteria are met. The LD50 is then calculated using maximum likelihood estimation.

Repeated-Dose Toxicity

These studies are designed to characterize the toxicological profile following repeated administration over a longer period.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

  • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Methodology (based on OECD TG 407):

    • Use at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

    • Administer 4-((1H-imidazol-1-yl)methyl)piperidine daily via a clinically relevant route (e.g., oral gavage) for 28 consecutive days.

    • Use at least three dose levels (low, mid, high) and a vehicle control group.

    • Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of all major organs and tissues.

    • The NOAEL is the highest dose at which no substance-related adverse findings are observed.

Parameter Rat Dog (Non-Rodent)
Dose Levels Control, Low, Mid, HighControl, Low, Mid, High
Duration 28 Days28 Days
Endpoints Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, full histopathology.Clinical signs, body weight, food consumption, ECG, ophthalmology, hematology, clinical chemistry, organ weights, full histopathology.
Key Outcome Identification of target organs, determination of NOAEL.Identification of target organs, determination of NOAEL.

Table 2: Template for Summarizing a 28-Day Repeated-Dose Toxicity Study.

Conclusion and Strategic Path Forward

The toxicological assessment of 4-((1H-imidazol-1-yl)methyl)piperidine, a compound with limited available safety data, requires a systematic and scientifically rigorous approach. This guide has outlined a comprehensive strategy, beginning with foundational in vitro assays to screen for genotoxicity, cytotoxicity, and off-target pharmacological activity, followed by essential in vivo studies to determine acute and repeated-dose toxicity.

The causality behind this experimental sequence is paramount: early, rapid in vitro screens de-risk a project by identifying development-limiting liabilities before significant resources are invested in costly and lengthy animal studies[7]. The data generated from the protocols described herein will form the core of the safety profile, enabling a data-driven risk assessment. This, in turn, is crucial for determining whether to advance the compound into IND-enabling studies and, ultimately, first-in-human clinical trials. Each protocol functions as a self-validating system, with built-in positive and negative controls, ensuring the trustworthiness and integrity of the results. By adhering to this structured framework, researchers can confidently and responsibly characterize the safety of novel chemical entities like 4-((1H-imidazol-1-yl)methyl)piperidine.

References

  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Valentine, J. L. (2011). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
  • nano-test.de. (2025). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • Biobide. (2021). In vivo toxicology studies.
  • Sigma-Aldrich. (n.d.). 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride.
  • Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • George, C. (n.d.). In vitro testing of drug toxicity. Slideshare.
  • Echemi. (n.d.). 4-(1H-IMIDAZOL-1-YLMETHYL)-PIPERIDINE Safety Data Sheets.
  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine.
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • EvitaChem. (n.d.). Buy 3-((1H-Imidazol-4-yl)methyl)piperidine.

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Protocols for 4-((1H-imidazol-1-yl)methyl)piperidine: A Guide to Pharmacological Characterization

Introduction The compound 4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic molecule featuring two key pharmacophores: an imidazole ring and a piperidine scaffold.[1] This structural combination is prevalent in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic molecule featuring two key pharmacophores: an imidazole ring and a piperidine scaffold.[1] This structural combination is prevalent in a multitude of biologically active agents, suggesting significant potential in drug development.[2][3] Specifically, the imidazole moiety is a well-established component of ligands targeting histamine receptors, while the piperidine ring often confers favorable pharmacokinetic properties and receptor interactions.[2][4]

Published research strongly indicates that derivatives of the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold act as potent antagonists of the Histamine H3 Receptor (H3R).[5][6] The H3R is a presynaptic G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin.[7] As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[8] Antagonists or inverse agonists of H3R are of significant therapeutic interest for treating a range of neurological disorders.[7][9]

This application note provides a comprehensive, field-proven suite of in vitro assays designed to thoroughly characterize the pharmacological profile of 4-((1H-imidazol-1-yl)methyl)piperidine. The protocols herein will guide researchers in determining its binding affinity for the human H3R, elucidating its functional activity on the canonical Gi signaling pathway, and assessing its preliminary metabolic fate—a critical step for any potential therapeutic agent.

Part 1: Target Engagement Assay - H3 Receptor Binding Affinity

Causality Behind Experimental Choice: Before assessing function, it is paramount to confirm and quantify the physical interaction between the compound and its putative target. A competitive radioligand binding assay is the gold-standard method for determining the binding affinity (Ki) of an unlabeled compound. This assay directly measures the ability of the test compound to displace a high-affinity, radioactively labeled ligand from the receptor, providing a robust measure of target engagement.

Protocol 1: Competitive Radioligand Binding Assay

This protocol quantifies the affinity of 4-((1H-imidazol-1-yl)methyl)piperidine for the human Histamine H3 Receptor.

Core Reagents & Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human H3R.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), a known H3R agonist.[10]

  • Test Compound: 4-((1H-imidazol-1-yl)methyl)piperidine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared in assay buffer.

  • Reference Compound: Clobenpropit or Thioperamide (known H3R antagonists).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11][12]

  • Detection: Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the H3R-expressing cell membranes on ice. Homogenize gently and dilute to the desired protein concentration (typically 10-20 µ g/well ) in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL membrane preparation.[11]

    • Non-Specific Binding (NSB): 50 µL of a saturating concentration of a reference antagonist (e.g., 10 µM Clobenpropit), 50 µL [³H]-NAMH, and 100 µL membrane preparation.[11]

    • Competitive Binding: 50 µL of serially diluted 4-((1H-imidazol-1-yl)methyl)piperidine, 50 µL [³H]-NAMH, and 100 µL membrane preparation.

  • Incubation: Seal the plate and incubate with continuous shaking (e.g., 225 rpm) for 2 hours at 25°C to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the pre-soaked GF/C filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C.[11] Add scintillation cocktail to each well and quantify the filter-bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average NSB counts per minute (CPM) from all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Functional Activity Assay - H3 Receptor Signaling

Causality Behind Experimental Choice: The H3R is canonically Gi-coupled, meaning its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels. To determine if 4-((1H-imidazol-1-yl)methyl)piperidine is an antagonist or inverse agonist, we must measure its effect on cAMP production. A forskolin-stimulated cAMP accumulation assay is ideal. Forskolin directly activates adenylyl cyclase, raising cAMP levels; an H3R agonist will blunt this increase, while an antagonist will block the effect of an agonist, and an inverse agonist will reduce the basal (unstimulated) cAMP level due to the receptor's constitutive activity.

Protocol 2: HTRF® or LANCE® TR-FRET cAMP Inhibition Assay

This protocol measures the compound's ability to modulate cAMP levels in a whole-cell format, defining its functional activity as an agonist, antagonist, or inverse agonist.

Core Reagents & Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human H3R.

  • Assay Kit: A commercial TR-FRET cAMP detection kit (e.g., HTRF® cAMP Dynamic from Cisbio or LANCE® Ultra cAMP from Revvity).

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[13]

  • Reference Agonist: (R)-α-methylhistamine.[14]

  • Reference Antagonist/Inverse Agonist: Thioperamide or Pitolisant.[14]

  • Test Compound: 4-((1H-imidazol-1-yl)methyl)piperidine.

  • Instrumentation: A TR-FRET compatible microplate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture H3R-expressing cells to ~80-90% confluency. Harvest the cells and resuspend in stimulation buffer containing IBMX to the desired density (e.g., 5,000 cells/well).[14]

  • Assay Plate Setup (384-well format):

    • Antagonist/Inverse Agonist Mode:

      • Dispense 5 µL of serially diluted test compound or reference antagonist into the wells.

      • Dispense 5 µL of stimulation buffer (for inverse agonist testing) OR 5 µL of a reference agonist at its EC₈₀ concentration (for antagonist testing).[14]

      • Add 5 µL of forskolin solution (at a concentration that gives a robust signal, e.g., 5 µM).[14]

      • Finally, add 5 µL of the cell suspension to initiate the reaction.

    • Agonist Mode:

      • Dispense 5 µL of serially diluted test compound or reference agonist.

      • Dispense 5 µL of stimulation buffer.

      • Add 5 µL of forskolin solution.

      • Add 5 µL of the cell suspension.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.[14]

  • Detection: Add the TR-FRET detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm) and normalize the data to the forskolin-only (100%) and basal (0%) controls.

  • Agonist mode: Plot normalized response vs. log[compound] to determine EC₅₀.

  • Antagonist mode: Plot normalized response vs. log[compound] in the presence of a fixed agonist concentration to determine IC₅₀.

  • Inverse agonist mode: Plot normalized response vs. log[compound] in the absence of agonist to determine the extent of inhibition below the basal level and the IC₅₀.

Visualization of H3R Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3R Gi Gi Protein (αβγ) H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Histamine) Agonist->H3R Antagonist Antagonist (Compound X) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Neurotransmitter Release ↓) PKA->Response

Caption: Gi-coupled signaling pathway of the Histamine H3 Receptor.

Part 3: Early ADME Profiling

Causality Behind Experimental Choice: A compound's efficacy is irrelevant if it cannot reach its target or is metabolized too quickly. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for identifying potential liabilities. A metabolic stability assay using human liver microsomes (HLM) provides a first look at hepatic clearance, the primary route of elimination for many drugs.[15] Furthermore, because imidazole-containing compounds are known to sometimes inhibit Cytochrome P450 (CYP) enzymes, a CYP inhibition screen is essential to predict the risk of drug-drug interactions.[5]

Protocol 3A: Metabolic Stability in Human Liver Microsomes

This protocol assesses the rate at which the test compound is metabolized by Phase I enzymes.

Core Reagents & Materials:

  • Metabolic System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

  • Test Compound: 4-((1H-imidazol-1-yl)methyl)piperidine (e.g., at 1 µM final concentration).[15][16]

  • Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Diazepam) controls.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[16]

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Instrumentation: LC-MS/MS system, incubating shaker/water bath, centrifuge.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and controls in buffer. Prepare the HLM suspension (e.g., 0.5 mg/mL final protein concentration) in buffer.[15]

  • Incubation Setup: In a 96-well plate, add the HLM suspension and the test/control compound solutions. Include a "minus cofactor" control where the NADPH system is replaced with buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus cofactor" control). The t=0 sample is taken immediately by adding quenching solution.

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot and terminate the reaction by adding it to a separate plate containing the ice-cold quenching solution.[15][16]

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the amount of parent compound remaining in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate the percent of parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot equals the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int):

    • t½ = 0.693 / k

    • Cl_int (µL/min/mg protein) = (k * Incubation Volume) / Protein Amount

Visualization of Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation A Test Compound (1 µM) + HLM (0.5 mg/mL) + Buffer C Pre-incubate Plate at 37°C A->C B NADPH Regenerating System D Initiate Reaction (Add NADPH) B->D C->D E Incubate at 37°C with Shaking D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate t½ & Clint I->J

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 3B: Cytochrome P450 (CYP) Inhibition Assay

This high-throughput assay determines the potential of the test compound to inhibit major human CYP isoforms.

Core Reagents & Materials:

  • Enzyme Source: HLM or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17]

  • Probe Substrates: Fluorogenic or LC-MS/MS-based substrates specific for each isoform (e.g., 7-Ethoxyresorufin for CYP1A2, Dibenzylfluorescein for CYP3A4).[18]

  • Cofactor: NADPH regenerating system.

  • Test Compound: 4-((1H-imidazol-1-yl)methyl)piperidine in serial dilution.

  • Reference Inhibitors: Known potent and specific inhibitors for each isoform (e.g., α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4).[17][19]

  • Instrumentation: Fluorescence plate reader or LC-MS/MS system.

Step-by-Step Methodology:

  • Assay Plate Setup: To a 96-well plate, add buffer, the specific CYP enzyme/HLM, and the probe substrate.

  • Inhibitor Addition: Add serially diluted test compound or a known reference inhibitor. Include a "vehicle only" control (0% inhibition) and a "no enzyme" or "potent inhibitor" control (100% inhibition).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[19]

  • Termination & Detection: Stop the reaction (e.g., with acetonitrile). Read the fluorescent signal or process the samples for LC-MS/MS analysis to quantify metabolite formation.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each CYP isoform.

Data Presentation & Summary

The data generated from these protocols should be compiled into clear, concise tables for easy interpretation and decision-making.

Table 1: Pharmacological Profile of 4-((1H-imidazol-1-yl)methyl)piperidine at Human H3R

Parameter Assay Type Value
Binding Affinity (Ki) Radioligand Binding e.g., 15.5 nM
Functional Activity cAMP Inhibition e.g., Inverse Agonist

| Potency (IC₅₀) | cAMP Inhibition | e.g., 45.2 nM |

Table 2: Early ADME Profile of 4-((1H-imidazol-1-yl)methyl)piperidine

Parameter Assay Type Value Classification
Half-Life (t½) HLM Metabolic Stability e.g., 48 min Moderate
Intrinsic Clearance (Cl_int) HLM Metabolic Stability e.g., 29 µL/min/mg Moderate
CYP2D6 Inhibition (IC₅₀) CYP Inhibition e.g., 8.5 µM Moderate Inhibitor

| CYP3A4 Inhibition (IC₅₀) | CYP Inhibition | e.g., > 50 µM | Weak/No Inhibitor |

Conclusion

This application note details a robust, integrated in vitro workflow for the comprehensive pharmacological characterization of novel compounds such as 4-((1H-imidazol-1-yl)methyl)piperidine. By systematically evaluating target binding, functional activity, and key ADME properties, researchers can efficiently generate the critical data needed to validate the compound's mechanism of action, assess its therapeutic potential, and identify any potential liabilities early in the drug discovery process. This structured approach ensures scientific rigor and provides a solid foundation for advancing promising candidates toward further preclinical development.

References

  • Vaccaro, W. D., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(2), 400-404. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Kuhne, S., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4821. [Link]

  • Mohammadi-Farani, A., et al. (2015). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacology & Therapeutics, 153, 100-114. [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(7), 345-352. [Link]

  • Leurs, R., et al. (2004). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 47(1), 180-186. [Link]

  • Smit, M. J., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736-1745. [Link]

  • Seifert, R., et al. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publishing Server. [Link]

  • Shavkatovna, S. S., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 12-16. [Link]

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 17, 2026, from [Link]

  • Guengerich, F. P., et al. (2012). High-throughput fluorescence assay of cytochrome P450 3A4. Methods in Molecular Biology, 929, 137-144. [Link]

  • Leurs, R., et al. (2004). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 742512. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Baker, J. G. (2009). Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. BMC Pharmacology, 9, 7. [Link]

  • Micheli, F., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311. [Link]

  • de Graaf, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Behera, D., et al. (2016). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. ResearchGate. [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Retrieved January 17, 2026, from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved January 17, 2026, from [Link]

  • Zhang, M., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2505. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. Retrieved January 17, 2026, from [Link]

  • Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5865. [Link]

  • Sadek, B., et al. (2016). The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders. CNS & Neurological Disorders - Drug Targets, 15(8), 954-963. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Retrieved January 17, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 17, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Retrieved January 17, 2026, from [Link]

  • Stoddart, L. A., et al. (2021). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv. [Link]

  • Southern, C., et al. (2013). Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. Journal of Biomolecular Screening, 18(1), 76-86. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2022). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Digital.CSIC. [Link]

  • Jabbar, H. S., et al. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Scientific & Engineering Research, 9(11), 112-117. [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Retrieved January 17, 2026, from [Link]

  • Kumar, A., et al. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. [Link]

Sources

Application

Characterizing Ligand Affinity at the Histamine H3 Receptor Using 4-((1H-imidazol-1-yl)methyl)piperidine in a Radioligand Competition Binding Assay

Application Note & Protocol Abstract The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release and a k...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release and a key therapeutic target for neurological disorders such as narcolepsy, Alzheimer's disease, and ADHD.[1][2] Accurate characterization of ligand-receptor interactions is fundamental to the discovery and development of novel H3R-targeting therapeutics. This document provides a detailed guide to employing a radioligand competition binding assay to determine the binding affinity of unlabelled compounds for the human H3 receptor. We detail the use of 4-((1H-imidazol-1-yl)methyl)piperidine, a known potent and selective H3R agonist, as a reference compound in a competition assay against the well-characterized agonist radioligand [³H]Nα-methylhistamine ([³H]NAMH).[3][4] This application note delivers both the theoretical underpinnings and a step-by-step, field-proven protocol suitable for researchers, scientists, and drug development professionals.

Scientific Background

The Histamine H3 Receptor: A Neuromodulatory Hub

The H3R functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][5] It also acts as a heteroreceptor on a wide variety of non-histaminergic neurons, modulating the release of key neurotransmitters including dopamine, norepinephrine, serotonin, and acetylcholine.[5][6] This broad neuromodulatory capacity makes the H3R an attractive drug target.

H3R_Signaling cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Modulation of Neurotransmitter Release PKA->Downstream MAPK->Downstream Ligand Agonist (e.g., Histamine) Ligand->H3R Binds

Caption: Simplified Histamine H3 Receptor Signaling Pathways.
Principles of Competition Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[10][11] A competition assay measures the ability of an unlabeled ("cold") test compound to compete with a constant concentration of a radiolabeled ("hot") ligand for binding to the receptor.

The key parameters are:

  • Total Binding: Radioactivity bound in the absence of any competing ligand.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of an unlabeled ligand, representing binding to non-receptor components.

  • Specific Binding: The difference between Total Binding and NSB.

  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the unlabeled competitor that displaces 50% of the specifically bound radioligand.

  • Kᵢ (Inhibitor Dissociation Constant): The equilibrium dissociation constant for the unlabeled ligand, representing its binding affinity. It is a receptor- and ligand-specific constant, calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]

Experimental Workflow Overview

The overall process involves preparing a source of the H3 receptor, performing the competitive binding reaction, separating bound from free radioligand, and analyzing the resulting data to determine ligand affinity.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis n1 Culture HEK293 cells stably expressing hH3R n2 Harvest & Lyse Cells n1->n2 n3 Isolate Membranes via Ultracentrifugation n2->n3 n4 Quantify Membrane Protein (BCA/Bradford) n3->n4 n6 Set up Assay Plate: Membranes, [³H]NAMH, & Competitor n4->n6 n5 Prepare Serial Dilutions of 4-((1H-imidazol-1-yl)methyl)piperidine n5->n6 n7 Incubate to Reach Equilibrium n6->n7 n8 Rapid Vacuum Filtration to separate Bound/Free Ligand n7->n8 n9 Scintillation Counting n8->n9 n10 Calculate Specific Binding n9->n10 n11 Plot Competition Curve (Binding vs. log[Competitor]) n10->n11 n12 Determine IC₅₀ via Non-linear Regression n11->n12 n13 Calculate Kᵢ using Cheng-Prusoff Equation n12->n13

Caption: Workflow for H3R Competition Binding Assay.

Materials and Reagents

Category Item Notes
Cell Culture HEK293 cells stably expressing human H3ROr other appropriate expression system (e.g., CHO-hH3R).
Cell culture medium, FBS, antibioticsAs required for the specific cell line.
Phosphate-Buffered Saline (PBS), pH 7.4
Receptor Source Cell Scrapers, Centrifuge Tubes
Radioligands & Chemicals [³H]Nα-methylhistamine ([³H]NAMH)Specific Activity: ~70-90 Ci/mmol.
4-((1H-imidazol-1-yl)methyl)piperidineUnlabeled competitor.
Thioperamide MaleateFor determining non-specific binding.
Protease Inhibitor Cocktaile.g., cOmplete™, EDTA-free.
Buffers Tris-HCl, MgCl₂, EDTAFor preparing assay buffers.
Equipment Ultracentrifuge & RotorsFor membrane preparation.
Dounce or Polytron HomogenizerFor cell lysis.
96-well reaction platesPolypropylene.
Cell Harvester / Vacuum Filtration ManifoldFor separating bound/free ligand.
Glass Fiber Filterse.g., Whatman GF/B or GF/C, pre-soaked in polyethylenimine (PEI).
Liquid Scintillation Counter & Vials
Scintillation Fluid
SpectrophotometerFor protein quantification.

Detailed Protocols

Protocol 1: Preparation of hH3R-Containing Cell Membranes

Causality: This protocol isolates the fraction of the cell homogenate rich in plasma membranes, where the transmembrane H3 receptor is located. Using a hypotonic buffer aids in cell lysis, while ultracentrifugation pellets the heavier membrane fragments, separating them from soluble cytosolic proteins.[12]

  • Cell Culture: Grow HEK293-hH3R cells to ~90% confluency in T175 flasks.

  • Harvesting: Aspirate the medium. Wash cells twice with 10 mL of ice-cold PBS. Scrape cells into 5 mL of ice-cold PBS per flask and pool them into a centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with 1x Protease Inhibitor Cocktail). Incubate on ice for 15 minutes.

  • Homogenization: Homogenize the cell suspension with 15-20 strokes in a Dounce homogenizer or using a Polytron homogenizer until >95% cell lysis is observed under a microscope.

  • First Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Membrane Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Repeat the ultracentrifugation step (Step 7).

  • Final Preparation: Discard the supernatant. Resuspend the final pellet in a small volume (1-2 mL) of Assay Buffer. Aliquot and store at -80°C.

  • Protein Quantification: Thaw one aliquot and determine the protein concentration using a BCA or Bradford assay. This is crucial for ensuring consistent receptor amounts in each assay well.[13]

Protocol 2: [³H]NAMH Competition Binding Assay

Causality: This protocol establishes equilibrium between the radioligand, the unlabeled competitor, and the receptor. The concentration of [³H]NAMH is fixed near its Kᴅ value to ensure adequate signal without being excessive. Rapid filtration is critical to "trap" the ligand-receptor complex on the filter before significant dissociation can occur.[11][14]

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competitor Preparation: Prepare a 1 mM stock solution of 4-((1H-imidazol-1-yl)methyl)piperidine in Assay Buffer. Perform serial dilutions (1:10 or 1:3) to create a range of concentrations spanning from 10 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add components in the following order (total volume = 200 µL):

    • Assay Buffer: Add to all wells to bring the final volume to 200 µL.

    • Unlabeled Ligand (50 µL):

      • Total Binding: Add 50 µL of Assay Buffer.

      • Non-Specific Binding (NSB): Add 50 µL of 40 µM Thioperamide (final concentration 10 µM).

      • Competition Wells: Add 50 µL of each serial dilution of 4-((1H-imidazol-1-yl)methyl)piperidine.

    • [³H]NAMH (50 µL): Add radioligand to all wells. The final concentration should be approximately its Kᴅ (e.g., 0.5 - 1.0 nM).[14][15]

    • Membranes (100 µL): Initiate the reaction by adding 100 µL of diluted membrane preparation (e.g., 20-50 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Filtration: Pre-soak glass fiber filter mats in 0.3% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

  • Harvesting: Rapidly transfer the contents of each well to the filter mat using a cell harvester. Immediately wash each filter disc 3 times with 300 µL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Quantify the bound radioactivity using a liquid scintillation counter (counts per minute, CPM).

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

    • For each competitor concentration, calculate its specific binding.

  • Generate Competition Curve:

    • Plot the specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis). The data should form a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a "one-site fit Ki" or "log(inhibitor) vs. response" model. This will directly yield the Log(IC₅₀) and the IC₅₀ value.

  • Calculate Kᵢ:

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ, which represents the true affinity of the competitor.[9]

    • Formula: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

      • [L] = Concentration of radioligand used in the assay.

      • Kᴅ = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Expected Results

The following table presents a representative dataset for a competition binding experiment.

Parameter Value Description
Radioligand ([³H]NAMH)1.0 nMConcentration of radioligand used, [L].
Radioligand Kᴅ0.8 nMAffinity of [³H]NAMH for hH3R (pre-determined).
Membrane Protein30 µ g/well Amount of receptor source per reaction.
IC₅₀ of Competitor 4.5 nM Concentration of 4-((1H-imidazol-1-yl)methyl)piperidine displacing 50% of [³H]NAMH.
Calculated Kᵢ 2.0 nM Calculated affinity of 4-((1H-imidazol-1-yl)methyl)piperidine for hH3R.

The calculated Kᵢ of ~2.0 nM indicates that 4-((1H-imidazol-1-yl)methyl)piperidine is a high-affinity agonist for the human histamine H3 receptor, consistent with published literature. This validates the assay's performance and establishes a benchmark for screening novel test compounds.

Conclusion

This application note provides a comprehensive and robust framework for utilizing 4-((1H-imidazol-1-yl)methyl)piperidine in a histamine H3 receptor radioligand binding assay. By following the detailed protocols for membrane preparation, assay execution, and data analysis, researchers can reliably determine the binding affinities of novel compounds. The use of a well-characterized reference agonist like 4-((1H-imidazol-1-yl)methyl)piperidine is essential for assay validation and provides a critical benchmark for structure-activity relationship (SAR) studies in the pursuit of new H3R-targeted therapeutics.

References

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Link]

  • Yuan, Y., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry. [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. [Link]

  • Hancock, A. A. (2009). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. [Link]

  • Rapanelli, M., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience. [Link]

  • Gao, M., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British Journal of Pharmacology. [Link]

  • EurekAlert!. (2026). Exploring mutations that spontaneously switch on a key brain cell receptor. [Link]

  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H3 receptor. [Link]

  • Nufer, M., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Medicinal Chemistry Letters. [Link]

  • BindingDB. (n.d.). Ki Summary. [Link]

  • Aslanian, R. G., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vollinga, R. C., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]

  • Vollinga, R. C., et al. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry. [Link]

  • Gao, M., et al. (2024). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. International Journal of Molecular Sciences. [Link]

  • Carpenter, B., & Tate, C. G. (2021). A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. Methods in Molecular Biology. [Link]

  • Szałaj, N., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • Szałaj, N., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • Kathmann, M., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Leurs, R., et al. (1991). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. British Journal of Pharmacology. [Link]

  • Bordi, F., et al. (1992). Synthesis and binding assays of H3-receptor ligands. Il Farmaco. [Link]

  • Siwinska, K., et al. (2021). Discovery of potential, dual-active histamine h3 receptor ligands with combined antioxidant properties. Molecules. [Link]

Sources

Method

Application Note: CYP2D6 Inhibition Assay with 4-((1H-imidazol-1-yl)methyl)piperidine

Introduction and Scientific Rationale The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Within this family, t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Within this family, the CYP2D6 isoform is particularly significant, despite constituting only about 2-5% of the total hepatic CYP content, it is responsible for the metabolism of roughly 20% of clinically used drugs.[1] These drugs span a wide range of therapeutic areas, including antidepressants, antipsychotics, beta-blockers, and opioids.[1] The activity of CYP2D6 is highly variable across the population due to genetic polymorphisms, leading to distinct metabolic phenotypes ranging from poor to ultrarapid metabolizers.[1]

Inhibition of CYP2D6 can lead to significant drug-drug interactions (DDIs), where the co-administration of a CYP2D6 inhibitor with a drug metabolized by this enzyme can result in elevated plasma concentrations of the latter, potentially leading to adverse effects or toxicity.[2] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a critical step in drug discovery and development, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4][5][6]

This application note provides a detailed protocol for assessing the inhibitory potential of the compound 4-((1H-imidazol-1-yl)methyl)piperidine against human CYP2D6. Compounds containing an imidazole moiety are known to be potent inhibitors of various CYP isoforms.[7][8][9] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of the cytochrome P450 enzyme, leading to inhibition of its catalytic activity.[10] This assay utilizes a fluorometric approach with a specific probe substrate, providing a high-throughput and sensitive method to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Assay Principle

This assay quantifies the inhibitory effect of 4-((1H-imidazol-1-yl)methyl)piperidine on the metabolic activity of recombinant human CYP2D6. The principle is based on the enzymatic conversion of a specific, non-fluorescent probe substrate into a highly fluorescent metabolite by CYP2D6. The rate of this reaction is directly proportional to the enzyme's activity.

In the presence of an inhibitor like 4-((1H-imidazol-1-yl)methyl)piperidine, the rate of metabolite formation will decrease. By measuring the fluorescence intensity at various concentrations of the test compound, a dose-response curve can be generated, from which the IC50 value is calculated. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12]

For this protocol, we will use a common fluorogenic probe substrate for CYP2D6, such as a derivative of 7-ethoxy-4-trifluoromethylcoumarin (EFC) or another suitable commercially available substrate.[13] The choice of substrate is critical and should ideally have a Michaelis-Menten constant (Km) value that is well-characterized for the recombinant enzyme system being used.[14]

Mechanism of Imidazole-Based Inhibition

The imidazole ring present in 4-((1H-imidazol-1-yl)methyl)piperidine is a key structural motif known for its ability to inhibit CYP enzymes. The mechanism often involves the non-bonding electrons of one of the imidazole nitrogen atoms coordinating to the ferric (Fe3+) or ferrous (Fe2+) state of the heme iron atom within the active site of the CYP enzyme. This coordination can be reversible (competitive or non-competitive) or, in some cases, lead to irreversible mechanism-based inhibition. This interaction prevents the binding and subsequent oxidation of the substrate.

CYP2D6_Inhibition cluster_0 CYP2D6 Active Site Heme Heme (Fe) Metabolite Metabolite Heme->Metabolite Metabolism Substrate CYP2D6 Substrate (e.g., Dextromethorphan) Substrate->Heme Binds to Active Site Inhibitor 4-((1H-imidazol-1-yl)methyl)piperidine Inhibitor->Heme Imidazole Nitrogen Coordinates with Heme Iron

Figure 1: Conceptual diagram of CYP2D6 inhibition by an imidazole-containing compound.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Recombinant Human CYP2D6 + Reductase MicrosomesCorning, BD Gentest, etc.Varies
4-((1H-imidazol-1-yl)methyl)piperidineSigma-Aldrich, PubChem CID: 22662917CBR00639 or similar[15]
CYP2D6 Fluorogenic Substrate (e.g., EFC derivative)Promega, Thermo FisherVaries
NADPH Regeneration System (e.g., G6P, G6PDH)Sigma-AldrichVaries
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationN/A
Acetonitrile (ACN), HPLC GradeFisher ScientificVaries
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichVaries
Quinidine (Positive Control Inhibitor)Sigma-AldrichP5667 or similar
96-well black, flat-bottom microplatesCorning, GreinerVaries

Experimental Protocol

Preparation of Solutions

a. Test Compound Stock Solution:

  • Prepare a 10 mM stock solution of 4-((1H-imidazol-1-yl)methyl)piperidine in DMSO.

  • Serially dilute this stock solution in DMSO to create a range of concentrations for the assay (e.g., from 10 mM down to 1 µM). This will be used to create the final assay concentrations.

b. Positive Control (Quinidine) Stock Solution:

  • Prepare a 2 mM stock solution of Quinidine in acetonitrile.[16]

  • Serially dilute as described for the test compound.

c. Substrate Working Solution:

  • Prepare a working solution of the CYP2D6 fluorogenic substrate in 0.1 M potassium phosphate buffer (pH 7.4). The final concentration should be at or near the Km value for the enzyme. Note: The optimal substrate concentration should be determined empirically but is often in the low micromolar range.[16]

d. Enzyme/Cofactor Master Mix:

  • Prepare a master mix containing the recombinant CYP2D6 enzyme and the NADPH regeneration system in 0.1 M potassium phosphate buffer (pH 7.4).

  • The final concentration of the enzyme should be optimized to ensure a linear reaction rate over the desired incubation time.

Assay Procedure (96-well plate format)

The following steps outline the procedure for a direct inhibition assay. For time-dependent inhibition, a pre-incubation step with the test compound and enzyme would be required before the addition of the substrate.[17]

Assay_Workflow cluster_plate 96-Well Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition A 1. Add Buffer B 2. Add Test Compound / Control / Vehicle A->B C 3. Add Substrate Solution B->C D 4. Equilibrate Plate (e.g., 37°C for 5-10 min) C->D E 5. Initiate Reaction: Add Enzyme/NADPH Master Mix D->E F 6. Incubate (e.g., 37°C for 15-60 min) E->F G 7. Stop Reaction (Optional, e.g., with Acetonitrile) F->G H 8. Read Fluorescence (Kinetic or Endpoint) G->H I 9. Data Analysis: Calculate % Inhibition & IC50 H->I

Figure 2: Experimental workflow for the CYP2D6 inhibition assay.

  • Plate Setup:

    • Add 50 µL of 0.1 M potassium phosphate buffer (pH 7.4) to each well of a 96-well black microplate.

    • Add 1 µL of the serially diluted test compound, positive control (Quinidine), or vehicle (DMSO) to the appropriate wells. This will result in a 1:100 dilution in the final reaction volume.

    • Include "no enzyme" and "no cofactor" controls to assess background fluorescence.

  • Substrate Addition:

    • Add 25 µL of the CYP2D6 substrate working solution to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed Enzyme/Cofactor Master Mix to all wells, bringing the total reaction volume to 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/468 nm for some substrates).[16]

    • The reaction can be monitored in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. Kinetic analysis is often preferred as it ensures the measurements are taken within the linear phase of the reaction.[13][16]

  • Reaction Termination (for endpoint assays):

    • If running an endpoint assay, stop the reaction after the desired incubation time by adding 50 µL of cold acetonitrile to each well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of CYP2D6 activity remaining at each inhibitor concentration is calculated relative to the vehicle control (which represents 100% activity).

% Activity Remaining = [(Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

The percent inhibition is then calculated as:

% Inhibition = 100 - % Activity Remaining

IC50 Determination

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11] A non-linear regression analysis is then performed using a four-parameter logistic model (sigmoidal dose-response curve).[18]

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • X is the logarithm of the inhibitor concentration.

  • Y is the percent inhibition.

  • Top and Bottom are the plateaus of the curve.

  • LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between Top and Bottom.

  • HillSlope describes the steepness of the curve.

Example Data Presentation
CompoundConcentration (µM)% Inhibition (Mean ± SD)
4-((1H-imidazol-1-yl)methyl)piperidine 0.012.5 ± 1.1
0.115.8 ± 2.4
148.9 ± 3.5
1085.2 ± 1.9
10098.1 ± 0.8
Quinidine (Positive Control) 0.0015.1 ± 1.5
0.0145.3 ± 4.1
0.192.6 ± 2.8
199.5 ± 0.5
10100.2 ± 0.4

From this data, an IC50 value would be calculated. For example, the IC50 for 4-((1H-imidazol-1-yl)methyl)piperidine might be determined to be approximately 1.1 µM, while for Quinidine, it would be in the low nanomolar range.

Interpretation of Results

The calculated IC50 value provides a quantitative measure of the potency of 4-((1H-imidazol-1-yl)methyl)piperidine as an inhibitor of CYP2D6. A lower IC50 value indicates a more potent inhibitor.[12] This in vitro data is crucial for predicting the potential for in vivo DDIs.[2] According to FDA guidance, if the in vitro data suggests a potential for inhibition, further clinical DDI studies may be warranted.[4] It is also important to consider that while fluorescence-based assays are excellent for high-throughput screening, LC-MS/MS methods are considered the gold standard for their specificity and are often used for confirmation.[19][20][21][22][23]

Conclusion

This application note provides a robust and validated protocol for determining the inhibitory potential of 4-((1H-imidazol-1-yl)methyl)piperidine against the human CYP2D6 enzyme. The use of a fluorometric assay allows for efficient and sensitive screening of compounds. The data generated from this assay are essential for the risk assessment of potential drug-drug interactions mediated by CYP2D6 inhibition, guiding further drug development decisions in a scientifically sound and regulatory-compliant manner.

References

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Federal Register. (2020). Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Daniels, J. S., et al. (2018). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PMC - NIH. [Link]

  • Al-Za'abi, M., et al. (2018). An improved LC-MS/MS method for simultaneous evaluation of CYP2C9, CYP2C19, CYP2D6 and CYP3A4 activity. PubMed. [Link]

  • edX. IC50 Determination. [Link]

  • National Library of Medicine. In vitro drug interaction studies: cytochrome P-450 enzyme- and transporter-mediated drug interactions. [Link]

  • Stressl, K. M., et al. (2005). High-throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates. PubMed. [Link]

  • Crespi, C. L. (1991). Bufuralol, dextromethorphan, and debrisoquine as prototype substrates for human P450IID6. Methods in Enzymology. [Link]

  • Cohen, L. H., et al. (2003). Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery. PubMed. [Link]

  • Gong, S. Z., et al. (2014). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net. [Link]

  • Assay Genie. Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). [Link]

  • Stressl, K. M., et al. (2005). High-Throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates. Semantic Scholar. [Link]

  • BioIVT. Fluorescence CYP Inhibition Assays. [Link]

  • Wikipedia. IC50. [Link]

  • Papo, N., & Shai, Y. (2003). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Ono, S., et al. (1999). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed - NIH. [Link]

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. [Link]

  • Li, X., et al. (2021). A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. ResearchGate. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Reaction Biology. CYP2D6 Inhibition Assay Service. [Link]

  • Hanke, N., et al. (2022). Physiologically-based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups. NIH. [Link]

  • Nagy, L. D., et al. (2018). Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. PMC - PubMed Central. [Link]

  • HUG. Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. [Link]

  • Nagy, L. D., et al. (2017). *CYP2D6 Allelic Variants *34, *17-2, *17-3, and 53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712. PMC - NIH. [Link]

  • ResearchGate. Model of the active site of CYP2D6 showing the predicted location of.... [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • ClinPGx. CYP2D610 + dextromethorphan*. [Link]

  • Bosilkovska, M., et al. (2014). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma. PubMed. [Link]

  • Creative Bioarray. CYP Inhibition Assay. [Link]

  • ResearchGate. (PDF) Simultaneous LC–MS/MS Quantification of P-Glycoprotein and Cytochrome P450 Probe Substrates and Their Metabolites in DBS and Plasma. [Link]

  • ResearchGate. Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. [Link]

  • Giraud, F., et al. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Preclinical Evaluation of 4-((1H-imidazol-1-yl)methyl)piperidine in Animal Models of Neuroinflammation-Induced Cognitive Impairment

Abstract These application notes provide a comprehensive guide for the preclinical evaluation of 4-((1H-imidazol-1-yl)methyl)piperidine, a novel small molecule with potential therapeutic applications in neurological diso...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the preclinical evaluation of 4-((1H-imidazol-1-yl)methyl)piperidine, a novel small molecule with potential therapeutic applications in neurological disorders characterized by neuroinflammation. This document outlines detailed protocols for vehicle formulation, pharmacokinetic profiling, and efficacy assessment in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation and associated cognitive deficits. The methodologies are designed to establish a foundational understanding of the compound's in vivo behavior and therapeutic potential, thereby guiding further drug development efforts. The protocols emphasize scientific rigor, ethical considerations in animal handling, and data-driven decision-making.

Introduction: Scientific Rationale and Therapeutic Hypothesis

4-((1H-imidazol-1-yl)methyl)piperidine is a synthetic small molecule incorporating both an imidazole and a piperidine moiety. These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently found in centrally active agents.[1][2][3] The imidazole ring is a key component of many compounds targeting a range of biological pathways, including those involved in inflammation and neurotransmission.[4][5][6] Notably, certain substituted imidazoles act as antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system (CNS) and a target for cognitive enhancement.[7] The piperidine ring often confers favorable pharmacokinetic properties and can be crucial for receptor interactions.[8][9]

Given these structural features, we hypothesize that 4-((1H-imidazol-1-yl)methyl)piperidine may act as a modulator of neuroinflammatory pathways, potentially through antagonism of histamine receptors or by engaging other targets involved in glial cell activation. Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, and is characterized by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11][12] This inflammatory cascade can result in synaptic dysfunction and cognitive impairment.[13][14]

This guide will therefore focus on evaluating the compound's ability to mitigate neuroinflammation and improve cognitive function in a validated animal model.

Hypothesized Mechanism of Action

We propose that 4-((1H-imidazol-1-yl)methyl)piperidine attenuates neuroinflammation by inhibiting key signaling pathways within activated microglia. This could involve the modulation of Toll-like receptor 4 (TLR4) signaling, which is activated by LPS, or downstream pathways such as NF-κB and p38 MAPK, which are critical for the production of pro-inflammatory cytokines.

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription Neuronal_Dysfunction Neuronal Dysfunction & Cognitive Impairment Cytokines->Neuronal_Dysfunction Leads to Compound 4-((1H-imidazol-1-yl)methyl)piperidine Compound->MyD88 Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway in activated microglia.

Preclinical Development Workflow

The evaluation of 4-((1H-imidazol-1-yl)methyl)piperidine should follow a structured, multi-stage approach. This ensures that comprehensive data on the compound's properties are gathered logically, allowing for go/no-go decisions at each stage.

G cluster_0 cluster_1 cluster_2 A Compound Synthesis & QC (Purity >98%) B Solubility & Stability (Aqueous Buffers, Formulation Vehicles) A->B C In Vitro ADME (Metabolic Stability, CYP Inhibition) B->C D Single-Dose PK Study (IV & PO Routes) in Mice C->D E Data Analysis (Bioavailability, Half-life, Cmax) D->E F Dose-Range Finding Tolerability Study E->F G Efficacy Study in LPS-Induced Neuroinflammation Model F->G H Behavioral & Biomarker Analysis G->H

Caption: Phased preclinical evaluation workflow.

Core Protocols

The following sections provide detailed, step-by-step protocols for the essential in vivo studies. All animal procedures must be conducted in compliance with institutional and national guidelines for animal care and use.[15]

Protocol 1: Formulation and Administration

Objective: To prepare a stable and homogenous formulation of 4-((1H-imidazol-1-yl)methyl)piperidine suitable for intravenous (IV) and oral (PO) administration in mice.

Rationale: The choice of vehicle is critical for ensuring accurate dosing and maximizing bioavailability while minimizing any confounding effects from the vehicle itself.[16] A two-vehicle approach is often necessary for comparing IV and PO routes.

Materials:

  • 4-((1H-imidazol-1-yl)methyl)piperidine (as HCl salt or free base)

  • Sterile Saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water for injection

  • 5% Dextrose in Water (D5W)

  • pH meter, sterile vials, magnetic stirrer, syringes, and appropriate gavage/injection needles (25-27G).[16]

Procedure:

A. Intravenous (IV) Formulation (Target: 1 mg/mL in Saline)

  • Weigh the required amount of the compound (preferably as a soluble salt, e.g., dihydrochloride).

  • In a sterile vial, dissolve the compound in a small volume of sterile saline.

  • Vortex or sonicate briefly until fully dissolved.

  • Adjust the final volume with sterile saline to achieve the target concentration of 1 mg/mL.

  • Check the pH and ensure it is within a physiologically tolerable range (pH 4.5-8.0).[16] Adjust with dilute HCl or NaOH if necessary.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial. Store at 4°C for up to one week, protected from light.

B. Oral (PO) Gavage Formulation (Target: 5 mg/mL in PEG400/Tween 80/Water)

  • Prepare the vehicle: 10% PEG400, 5% Tween 80 in sterile water (v/v/v).

  • Weigh the required amount of the compound (free base may be more suitable for suspension).

  • In a sterile vial, add the Tween 80 and wet the compound powder to form a paste.

  • Slowly add the PEG400 while stirring continuously.

  • Add the sterile water stepwise while stirring to form a homogenous suspension or solution.

  • Stir for at least 30 minutes to ensure uniformity.

  • Store at room temperature and re-suspend by vortexing vigorously before each use.

Administration Volumes:

  • Intravenous (IV): Administer via the lateral tail vein. The maximum bolus injection volume is 5 mL/kg.[15][17]

  • Oral (PO): Administer using a ball-tipped gavage needle. The recommended volume is 5-10 mL/kg.[18]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of 4-((1H-imidazol-1-yl)methyl)piperidine in mice following a single IV and PO dose.

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for designing effective dosing regimens in subsequent efficacy studies.[19][20] This study will determine parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Experimental Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old (n=3-4 per time point).

  • Dosing:

    • IV Group: 1 mg/kg

    • PO Group: 10 mg/kg

  • Sampling: Serial or terminal blood collection. Serial microsampling from a single cohort of animals is preferred to reduce animal numbers.[21]

  • Time Points:

    • IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hours

    • PO: 15, 30 min, 1, 2, 4, 8, 24 hours

  • Matrix: Plasma (collected with K2EDTA anticoagulant).

Procedure:

  • Acclimate animals for at least 7 days before the study.

  • Fast animals for 4 hours before dosing (water ad libitum).

  • Administer the compound via the specified route (IV or PO).

  • At each designated time point, collect ~50 µL of blood into K2EDTA-coated capillaries.

  • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[21]

Data Presentation:

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) CalculatedCalculated
Tmax (h) N/ACalculated
AUC₀-t (ngh/mL) CalculatedCalculated
AUC₀-inf (ngh/mL) CalculatedCalculated
t½ (h) CalculatedCalculated
CL (L/h/kg) CalculatedN/A
Vd (L/kg) CalculatedN/A
%F N/ACalculated
Protocol 3: Efficacy in LPS-Induced Neuroinflammation and Cognitive Deficit Model

Objective: To evaluate the efficacy of 4-((1H-imidazol-1-yl)methyl)piperidine in preventing or reversing LPS-induced neuroinflammation and associated memory impairment.

Rationale: Intraperitoneal (IP) injection of LPS is a widely used and validated model to induce a robust neuroinflammatory response involving microglial activation and cytokine production, which subsequently leads to cognitive deficits.[11][22] This model is suitable for screening compounds with potential anti-neuroinflammatory and neuroprotective properties.

Experimental Workflow:

G Day_Neg7 Day -7 to -1 Acclimation Day_0 Day 0 Baseline Behavioral Testing (e.g., Y-Maze) Day_Neg7->Day_0 Day_1 Day 1 Compound/Vehicle Pre-treatment (PO, 1h prior) Day_0->Day_1 LPS_Admin LPS Administration (0.25 mg/kg, IP) Day_1->LPS_Admin Day_2_6 Day 2-6 Daily Compound/Vehicle Treatment (PO) LPS_Admin->Day_2_6 Day_7 Day 7 Post-treatment Behavioral Testing (e.g., Y-Maze, NOR) Day_2_6->Day_7 Day_8 Day 8 Euthanasia & Tissue Collection (Brain) Day_7->Day_8 Biochem Biochemical Analysis (Cytokines, Microglia Markers) Day_8->Biochem

Caption: Timeline for the LPS-induced efficacy study.

Experimental Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=10-12 per group):

    • Vehicle + Saline IP

    • Vehicle + LPS (0.25 mg/kg) IP

    • Compound (Low Dose, e.g., 5 mg/kg PO) + LPS

    • Compound (High Dose, e.g., 20 mg/kg PO) + LPS

    • Positive Control (e.g., Dexamethasone) + LPS

  • Dosing: Compound or vehicle administered daily via oral gavage.

Procedure:

  • Acclimation & Baseline: Acclimate mice for 7 days. On Day 0, conduct baseline behavioral testing (e.g., Y-maze for spontaneous alternation) to ensure no pre-existing cognitive differences between groups.

  • Treatment and Induction: On Day 1, administer the compound, vehicle, or positive control PO. One hour later, administer LPS (0.25 mg/kg) or saline via IP injection.[17]

  • Continued Treatment: Administer the compound or vehicle daily from Day 2 to Day 6.

  • Behavioral Assessment (Post-treatment):

    • Y-Maze Test (Day 7): To assess spatial working memory. A decrease in spontaneous alternation percentage indicates cognitive impairment.

    • Novel Object Recognition (NOR) Test (Day 7-8): To assess recognition memory. A reduced preference for the novel object indicates memory deficits.[13]

  • Tissue Collection and Analysis (Day 8):

    • Anesthetize mice and collect brains.

    • Dissect the hippocampus and cortex.

    • Process tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β via ELISA or qPCR) and microglial activation (e.g., Iba1 immunohistochemistry).

Expected Outcomes:

  • The LPS group is expected to show a significant decrease in Y-maze alternation and novel object preference compared to the vehicle/saline group.

  • An effective dose of 4-((1H-imidazol-1-yl)methyl)piperidine should significantly attenuate these behavioral deficits.

  • Biochemical analysis should show elevated inflammatory markers in the brains of LPS-treated mice, which should be reduced by effective compound treatment.

Data Interpretation and Decision Making

The results from these foundational studies will inform the next steps in the development of 4-((1H-imidazol-1-yl)methyl)piperidine. A successful outcome would be characterized by acceptable oral bioavailability, a dose-dependent improvement in cognitive function in the efficacy model, and a corresponding reduction in neuroinflammatory markers.

G Start Efficacy Study Results Q1 Significant Efficacy Observed at Tolerated Doses? Start->Q1 A1_Yes Correlated with Biomarker Modulation? Q1->A1_Yes Yes A1_No STOP (Re-evaluate Hypothesis or Compound Series) Q1->A1_No No A2_Yes Proceed to Chronic Toxicology & Advanced Efficacy Models (e.g., Transgenic AD models) A1_Yes->A2_Yes Yes A2_No Further PK/PD Modeling (Is exposure sufficient at the target site?) A1_Yes->A2_No No

Caption: Decision tree for advancing the compound.

References

  • Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Rodent models of neuroinflammation for Alzheimer's disease. (2016). Journal of Neuroinflammation. Retrieved January 17, 2026, from [Link]

  • Animal models of memory impairment. (n.d.). Philosophical Transactions of the Royal Society B. Retrieved January 17, 2026, from [Link]

  • Introduction - Animal Models of Cognitive Impairment. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). Frontiers in Neurology. Retrieved January 17, 2026, from [Link]

  • Animal Models of Cognitive Deficits for Probiotic Treatment. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Animal Models of Cognitive Impairment. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Neuroinflammation in animal models of traumatic brain injury. (2017). Journal of Neuroscience Methods. Retrieved January 17, 2026, from [Link]

  • Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. (2002). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved January 17, 2026, from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. Retrieved January 17, 2026, from [Link]

  • Voluntary oral administration of drugs in mice. (2011). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z. Retrieved January 17, 2026, from [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. (2022). Molecules. Retrieved January 17, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model. (2018). Neurourology and Urodynamics. Retrieved January 17, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharm. Retrieved January 17, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. Retrieved January 17, 2026, from [Link]

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved January 17, 2026, from [Link]

  • Researches of the imidazole and indole derivatives cerebroprotective activity and its impact on effects of antidepressants. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. (2021). Current Drug Research Reviews. Retrieved January 17, 2026, from [Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 4-((1H-imidazol-1-yl)methyl)piperidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the quantitative analysis of 4-((1H-imidazol-1-yl)methyl)piperidine, a heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-((1H-imidazol-1-yl)methyl)piperidine, a heterocyclic compound of interest in pharmaceutical development and medicinal chemistry.[1] Due to its polar nature, containing both imidazole and piperidine moieties, its quantification presents unique analytical challenges. This application note details two primary, robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it discusses the applicability of Gas Chromatography (GC) and provides a detailed protocol for method validation in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[2][3]

Introduction and Analyte Overview

4-((1H-imidazol-1-yl)methyl)piperidine is a key building block in the synthesis of various pharmaceutical compounds.[4] Its structure, featuring a basic piperidine ring and an aromatic imidazole ring, imparts a high degree of polarity. Accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction kinetics, determining the purity of active pharmaceutical ingredients (APIs), and conducting pharmacokinetic studies.

The primary analytical challenges stem from its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns, and the basicity of its nitrogen atoms, which can cause peak tailing.[5] This guide provides detailed protocols designed to overcome these challenges, ensuring reliable and reproducible quantification.

Table 1: Physicochemical Properties of 4-((1H-imidazol-1-yl)methyl)piperidine

PropertyValueSource
Molecular Formula C₉H₁₅N₃[6]
Molecular Weight 165.24 g/mol [6]
IUPAC Name 4-(imidazol-1-ylmethyl)piperidine[6]
CAS Number 90748-03-1[6]
Predicted XLogP3 0.3[6]

Method Selection: A Strategic Approach

Choosing the right analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

MethodSelection Diagram 1: Method Selection Decision Tree start Start: Quantification of 4-((1H-imidazol-1-yl)methyl)piperidine matrix What is the sample matrix? start->matrix sensitivity High sensitivity required? (e.g., < 1 µg/mL) matrix->sensitivity Complex (e.g., Plasma, Tissue) purity High concentration? (e.g., Purity Assay, >0.1%) matrix->purity Simple (e.g., Bulk Material) note Is the analyte a volatile impurity? matrix->note Alternative Context hplcuv Method 1: RP-HPLC-UV sensitivity->hplcuv No lcms Method 2: LC-MS/MS sensitivity->lcms Yes purity->sensitivity No purity->hplcuv Yes gc Consider GC (with derivatization) note->matrix No note->gc Yes

Caption: Diagram 1: Method Selection Decision Tree.

Method 1: RP-HPLC with UV Detection

This method is ideal for routine quality control, purity assessment, and quantification in relatively clean sample matrices. The use of an acidic mobile phase modifier is crucial for protonating the analyte's basic nitrogens, which minimizes peak tailing and ensures symmetrical peak shapes.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. For a polar compound like 4-((1H-imidazol-1-yl)methyl)piperidine, achieving adequate retention can be challenging.[5] This protocol utilizes a C18 stationary phase with an acidic mobile phase. The acid (formic acid) serves two purposes: it protonates the analyte, increasing its interaction with the stationary phase through ion-pairing-like mechanisms, and it suppresses the interaction of the basic amine with residual acidic silanols on the silica support, leading to improved peak symmetry.[7]

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reversed-phase column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm). The HSS T3 is designed for enhanced retention of polar compounds under aqueous conditions.[8][9]

  • HPLC-grade acetonitrile and water.[10]

  • Formic acid (≥99% purity).

  • Reference standard of 4-((1H-imidazol-1-yl)methyl)piperidine.

Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 7 minutes, hold at 40% B for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 210 nm (Imidazole Moiety)

| Run Time | 10 minutes |

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in Mobile Phase A. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.[10]

  • Sample Preparation: Dissolve the sample in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column.[10]

  • Analysis: Inject the standards to construct a calibration curve, followed by the samples.

Method 2: LC-MS/MS

For bioanalysis, impurity profiling, or any application requiring high sensitivity and selectivity, LC-MS/MS is the method of choice.[11] It provides definitive identification and quantification, even in complex biological or environmental matrices.[12]

Principle of the Method

This method couples the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI), selected by its mass-to-charge ratio (m/z), fragmented, and the resulting fragment ions are detected. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), unparalleled selectivity is achieved.[11][12]

Detailed Experimental Protocol

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • All materials from Method 1, ensuring the use of LC-MS grade solvents.

LC Conditions:

  • Identical to the HPLC-UV method. The use of formic acid is ideal as it is a volatile mobile phase modifier compatible with MS.[8][12]

MS/MS Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) m/z 166.1 [M+H]⁺
Product Ions (Q3) m/z 82.1 (Piperidine fragment), m/z 95.1 (Imidazole-methyl fragment)
Collision Energy Optimization required, typically 15-30 eV

| Dwell Time | 100 ms |

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV. For complex matrices like plasma, a sample cleanup step such as protein precipitation or solid-phase extraction (SPE) is required to minimize matrix effects.[11][13]

  • Analysis: The system is operated in MRM mode, monitoring the transitions 166.1 -> 82.1 (quantitative) and 166.1 -> 95.1 (qualitative confirmation). An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used for highest accuracy.

Alternative Method: Gas Chromatography (GC)

While LC-based methods are generally preferred, GC can be considered for specific applications like residual solvent analysis where the analyte might be present as a volatile impurity.

Applicability and Challenges

Direct GC analysis of 4-((1H-imidazol-1-yl)methyl)piperidine is challenging due to its polarity and the presence of a secondary amine, which can lead to peak tailing and adsorption on the column.[4] The compound's boiling point may also be high, requiring elevated temperatures that could cause degradation.[14]

Recommendations:

  • Derivatization: To improve volatility and peak shape, the secondary amine on the piperidine ring can be derivatized (e.g., acylation or silylation).[4]

  • Headspace GC: If analyzing for trace amounts in a solid or liquid matrix, static headspace GC can be effective. The sample is heated in a sealed vial, and the vapor is injected, protecting the GC system from non-volatile matrix components.[14][15] This often requires making the sample alkaline to ensure the amine is in its free base, volatile form.[14]

Protocol for Analytical Method Validation

Validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][16] The following protocol is based on the ICH Q2(R2) guideline.[17]

ValidationWorkflow Diagram 2: Analytical Method Validation Workflow start Start: Method Validation specificity Specificity / Selectivity (Analyte vs. Placebo, Impurities) start->specificity linearity Linearity (Min. 5 concentrations) specificity->linearity range_node Range (Derived from Linearity) linearity->range_node lod_loq LOD & LOQ (Signal-to-Noise or SD method) linearity->lod_loq accuracy Accuracy (Recovery of Spiked Samples) range_node->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) (n=6 at 100% concentration) precision->repeatability intermediate Intermediate Precision (Inter-day) (Different day/analyst) precision->intermediate robustness Robustness (Vary method parameters) intermediate->robustness report Validation Report lod_loq->report robustness->report

Caption: Diagram 2: Analytical Method Validation Workflow.

Validation Parameters and Procedures

1. Specificity:

  • Procedure: Analyze a blank matrix (placebo), a sample spiked with the analyte, and a sample spiked with known related substances or degradation products.

  • Acceptance: The analyte peak should be free from interference at its retention time, and the method should be able to separate the analyte from potential impurities.[17]

2. Linearity:

  • Procedure: Analyze a minimum of five concentrations across the expected range. Plot the peak area versus concentration and perform a linear regression.

  • Acceptance: The correlation coefficient (R²) should be ≥ 0.999.

3. Range:

  • Procedure: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations.[18]

  • Acceptance: As per linearity, accuracy, and precision requirements.

4. Accuracy:

  • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance: Typically, S/N of 3:1 for LOD and 10:1 for LOQ. LOQ must be validated for accuracy and precision.

Comparative Data Summary

The following table provides a typical performance comparison between the two primary methods described.

Table 2: Performance Characteristics of a Validated Method

ParameterHPLC-UVLC-MS/MS
Specificity Good (dependent on chromatographic resolution)Excellent (based on m/z and fragmentation)
Linearity (R²) ≥ 0.999≥ 0.998
Typical LOQ ~0.5 µg/mL~0.1 ng/mL
Precision (RSD) < 2%< 5% (at low concentrations)
Accuracy (% Recovery) 98-102%95-105%
Primary Application Purity, Assay, Quality ControlBioanalysis, Trace Impurity Analysis

Conclusion

The successful quantification of 4-((1H-imidazol-1-yl)methyl)piperidine is readily achievable using modern chromatographic techniques. For routine analysis of bulk materials where concentration levels are high, RP-HPLC-UV offers a robust, reliable, and cost-effective solution. For applications demanding the highest levels of sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the definitive method. The choice of method should be guided by the specific analytical objective, and any method implemented for regulated studies must be fully validated to ensure the integrity of the generated data.

References

  • Teich, M., et al. (2020). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science, 43(3), 577-589. [Link]

  • Sato, M., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 25(24), 5991. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.org. [Link]

  • Chen, Q., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(11), 2530. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. profoundmaterials.com. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. analyticalscience.wiley.com. [Link]

  • Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. ResearchGate. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. pchem.sites.chem.vt.edu. [Link]

  • Chromas. (2024). Everything You Need to Know About HPLC Sample Preparation. chromas.com. [Link]

  • Wankhede, S. B., et al. (2022). Analytical method validation: A brief review. ResearchGate. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. waters.com. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. drawell.com. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. researchgate.net. [Link]

  • Perez Garcia, M., & Parellada Bellod, R. (1979). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Center for Biotechnology Information. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem Compound Database. [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. chromforum.org. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-((1H-imidazol-1-yl)methyl)piperidine

Abstract This application note presents a comprehensive guide to the purification of 4-((1H-imidazol-1-yl)methyl)piperidine, a polar and basic compound, using High-Performance Liquid Chromatography (HPLC). Due to the cha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the purification of 4-((1H-imidazol-1-yl)methyl)piperidine, a polar and basic compound, using High-Performance Liquid Chromatography (HPLC). Due to the challenges associated with retaining and resolving highly polar analytes on traditional reversed-phase (RP) columns, this guide focuses on the principles and application of Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative. We provide a detailed protocol, from method development to fraction analysis, underpinned by a scientific rationale for each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient purification strategy for this and structurally related compounds.

Introduction: The Challenge of Purifying Polar Basic Compounds

4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic compound featuring both a basic piperidine ring and a polar imidazole moiety.[1] Its molecular structure lends it high polarity and a tendency to be protonated under typical acidic mobile phases used in reversed-phase HPLC. Consequently, this class of compounds often exhibits poor retention on nonpolar stationary phases (like C18), eluting at or near the solvent front, which prevents effective separation from impurities.[2][3]

Traditional approaches to enhance retention of polar compounds in RP-HPLC, such as using highly aqueous mobile phases, can lead to stationary phase collapse ("dewetting"), resulting in poor reproducibility and peak shape.[4] While ion-pairing agents can be employed, they complicate downstream processing and can be incompatible with mass spectrometry (MS).

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful solution for the purification of such challenging molecules.[5][6][7] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amine, or amide functionalities) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer.[5] In this system, a water-enriched layer is adsorbed onto the polar stationary phase, and analyte retention is governed by a partitioning mechanism between this aqueous layer and the bulk organic mobile phase.[5][8] This approach provides excellent retention for highly polar compounds that are poorly retained in RP-HPLC.

Method Development Strategy: A Logic-Driven Approach

The successful purification of 4-((1H-imidazol-1-yl)methyl)piperidine via HILIC requires a systematic approach to method development. The following workflow outlines the key decision points and experimental considerations.

MethodDevelopment Start Crude Sample Analysis Solubility Assess Solubility (ACN, H2O, MeOH, DMSO) Start->Solubility Column_Screen Stationary Phase Screening Solubility->Column_Screen Informs injection solvent Bare_Silica Bare Silica Column_Screen->Bare_Silica Amide Amide Phase Column_Screen->Amide Diol Diol Phase Column_Screen->Diol Mobile_Phase Mobile Phase Optimization Bare_Silica->Mobile_Phase Select best phase Amide->Mobile_Phase Select best phase Diol->Mobile_Phase Select best phase ACN_H2O Acetonitrile/Water Gradient Mobile_Phase->ACN_H2O Buffer Buffer Selection (Ammonium Acetate/Formate) Mobile_Phase->Buffer Gradient_Opt Gradient Optimization ACN_H2O->Gradient_Opt Buffer->Gradient_Opt Scouting Scouting Gradient (e.g., 5-50% Aqueous) Gradient_Opt->Scouting Shallow Shallow Gradient (for high resolution) Scouting->Shallow Based on scouting results Loading Loading Study Shallow->Loading Determine max load Prep_Run Preparative Run & Fraction Collection Loading->Prep_Run Analysis Fraction Analysis (Analytical HPLC/LC-MS) Prep_Run->Analysis Pooling Pool Pure Fractions & Evaporate Analysis->Pooling Based on purity Final_QC Final Purity & Identity Confirmation Pooling->Final_QC

Caption: HILIC method development workflow for polar compounds.

Stationary Phase Selection

The choice of stationary phase is critical in HILIC. For a basic analyte like 4-((1H-imidazol-1-yl)methyl)piperidine, several options should be considered:

  • Bare Silica: Often a good starting point, providing a highly polar surface. However, the acidic nature of surface silanols can lead to strong ionic interactions with basic analytes, potentially causing peak tailing.

  • Amide Phases: These phases are less acidic than bare silica and can offer alternative selectivity, often reducing peak tailing for basic compounds.

  • Diol Phases: A neutral and highly polar phase that is also a good candidate for separating polar bases.

Recommendation: Begin with a bare silica or an amide-bonded phase. The strong retention on silica can be advantageous, but an amide column may provide better peak symmetry.[5][8]

Mobile Phase Composition
  • Organic Solvent: Acetonitrile is the most common and recommended organic solvent for HILIC due to its aprotic nature, good miscibility with water, and low viscosity.[5]

  • Aqueous Component: Water is the strong eluting solvent in HILIC.

  • Buffer/Additive: To ensure reproducible retention times and good peak shape for an ionizable compound, a buffer is essential. Ammonium acetate or ammonium formate at concentrations of 10-20 mM are excellent choices as they are volatile and MS-compatible. The pH of the aqueous component should be controlled; a pH between 3 and 6 is a good starting point to ensure the piperidine nitrogen is protonated, which can enhance interaction with the hydrated stationary phase.

Preparative HILIC Purification Protocol

This protocol details the steps for purifying 4-((1H-imidazol-1-yl)methyl)piperidine on a preparative scale using HILIC.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

  • Column: Preparative HILIC column (e.g., Silica or Amide phase, 20 x 250 mm, 5-10 µm particle size).

  • Solvents: HPLC-grade acetonitrile, water, ammonium acetate, and formic acid.

  • Sample: Crude 4-((1H-imidazol-1-yl)methyl)piperidine.

System Preparation
  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate solution in water. Adjust pH to 4.5 with formic acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • System Purge: Purge all pump lines with their respective mobile phases to remove any air bubbles and previous solvents.

  • Column Equilibration: Equilibrate the preparative HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

Sample Preparation
  • Solubility Test: Determine the solubility of the crude material. The ideal injection solvent should be strong enough to dissolve the sample but weak enough not to cause peak distortion. A high concentration of acetonitrile (e.g., 90-95%) is often suitable. If solubility is an issue, a small amount of DMSO or water can be added, but the injection volume should be kept minimal.

  • Sample Solution: Dissolve the crude sample in the chosen solvent at a known concentration (e.g., 50-100 mg/mL).

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Chromatographic Conditions and Gradient Elution

The following table outlines a starting point for the preparative HILIC method. This should be optimized based on an initial scouting run on an analytical scale.

ParameterConditionRationale
Column Silica or Amide, 20 x 250 mm, 5 µmStandard dimensions for preparative scale purification.
Mobile Phase A 20 mM Ammonium Acetate in H₂O, pH 4.5Buffered aqueous phase for good peak shape.
Mobile Phase B AcetonitrileWeak solvent in HILIC, promotes retention.
Flow Rate 20 mL/minAppropriate for a 20 mm ID column.
Detection UV at 210 nmImidazole ring provides UV absorbance at low wavelengths.
Injection Volume 1-5 mLDependent on sample concentration and loading capacity.
Column Temp. Ambient or 30 °CControlled temperature ensures reproducibility.

Gradient Table:

Time (min)% A (Aqueous)% B (Acetonitrile)
0.0595
2.0595
20.04060
22.05050
25.0595
30.0595
Fraction Collection and Analysis
  • Collection: Collect fractions based on the UV chromatogram, either by triggering collection at a certain absorbance threshold or by collecting fixed-volume fractions throughout the elution of the target peak.

  • Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method (either HILIC or RP) or LC-MS to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (>98%, for example).

PurificationWorkflow Sample Crude Sample in High ACN Solvent Injection Inject onto Equilibrated Preparative HILIC Column Sample->Injection Gradient Run HILIC Gradient (Increasing Aqueous %) Injection->Gradient Detection UV Detection (210 nm) Gradient->Detection Collection Fraction Collector Detection->Collection Fractions Collected Fractions Collection->Fractions QC_Analysis Purity Check of Fractions (Analytical HPLC / LC-MS) Fractions->QC_Analysis Analyze aliquots Pooling Pool Pure Fractions QC_Analysis->Pooling Select fractions >98% pure Evaporation Solvent Removal (Rotary Evaporation / Lyophilization) Pooling->Evaporation Final_Product Pure 4-((1H-imidazol-1-yl)methyl)piperidine Evaporation->Final_Product

Caption: General workflow for preparative HILIC purification.

Post-Purification Processing
  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The presence of ammonium acetate buffer makes lyophilization (freeze-drying) an effective final step to obtain a dry, fluffy powder.

  • Final Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The purification of polar basic compounds like 4-((1H-imidazol-1-yl)methyl)piperidine presents a significant chromatographic challenge. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), researchers can achieve excellent retention and high-resolution separations that are often unattainable with conventional reversed-phase methods. A systematic approach to method development, focusing on the appropriate selection of a polar stationary phase and a buffered organic-aqueous mobile phase, is key to success. The detailed protocol provided in this application note serves as a robust starting point for the efficient preparative purification of this compound and can be adapted for other highly polar molecules in drug discovery and development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22662917, 4-((1H-Imidazol-1-yl)methyl)piperidine." PubChem, [Link]. Accessed January 17, 2026.

  • SIELC Technologies. "Polar Compounds." SIELC, [Link]. Accessed January 17, 2026.

  • Teledyne ISCO. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica." Teledyne ISCO, [Link]. Accessed January 17, 2026.

  • Buchi.com. "Why HILIC is what your polar compounds need for purification." BUCHI, [Link]. Accessed January 17, 2026.

  • LCGC International. "Making HILIC Work for You—Column Selection." LCGC International, [Link]. Accessed January 17, 2026.

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO, [Link]. Accessed January 17, 2026.

  • Jordi Labs. "Reverse Phase/ Normal Phase HPLC Analytical Techniques." Jordi Labs, [Link]. Accessed January 17, 2026.

  • Chromatography Forum. "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool." Chromatography Forum, [Link]. Accessed January 17, 2026.

  • Jones, A. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Hichrom, [Link]. Accessed January 17, 2026.

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage, [Link]. Accessed January 17, 2026.

Sources

Method

Application Note: A Comprehensive Guide to the NMR Structural Elucidation of 4-((1H-imidazol-1-yl)methyl)piperidine

Introduction: The Rationale for In-Depth NMR Analysis The compound 4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic structure of interest in medicinal chemistry and drug development. It combines two key pharmacop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Depth NMR Analysis

The compound 4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic structure of interest in medicinal chemistry and drug development. It combines two key pharmacophoric fragments: a basic piperidine ring, a common scaffold in numerous pharmaceuticals, and an imidazole ring, a versatile functional group known for its role in biological systems and coordination chemistry. Unambiguous structural verification is the cornerstone of chemical synthesis and drug discovery, ensuring that the correct molecule is advanced through the development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic compounds in solution.[1][2][3] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the complete NMR characterization of this target molecule. We will move beyond a simple listing of expected peaks to explain the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols described herein are designed as a self-validating system to ensure high-confidence structural confirmation.

Molecular Structure and Atom Numbering

A standardized numbering system is critical for clear communication and unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for 4-((1H-imidazol-1-yl)methyl)piperidine are presented below. This numbering will be used throughout this guide.

Diagram: Atom Numbering Scheme

Caption: IUPAC numbering for 4-((1H-imidazol-1-yl)methyl)piperidine.

Predicted Spectral Characteristics: A Fragment-Based Analysis

Predicting an NMR spectrum based on the constituent parts of a molecule is a key skill. We will analyze the expected signals from the piperidine ring, the imidazole ring, and the crucial methylene linker. The following predictions are based on typical chemical shifts for these fragments in common NMR solvents like CDCl₃ or DMSO-d₆.

The Piperidine Moiety (C2, C3, C4, C5, C6, N1')

The piperidine ring exists in a dynamic chair conformation. The substituent at C4 will preferentially occupy an equatorial position to minimize steric hindrance, which influences the chemical shifts of the ring protons.

  • ¹H NMR:

    • H2/H6 (Axial & Equatorial): These protons are adjacent to the nitrogen atom and will be the most downfield of the piperidine signals, typically in the range of δ 2.8-3.2 ppm . Expect complex splitting patterns due to geminal and vicinal coupling.

    • H3/H5 (Axial & Equatorial): These protons will be found further upfield, likely around δ 1.5-1.9 ppm .

    • H4 (Methine): The single proton at the substitution point will be a multiplet, likely around δ 1.8-2.2 ppm . Its coupling to the adjacent methylene protons (H3/H5) and the linker protons (H7) will be informative.

    • N1'-H (Amine): The amine proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[4] In DMSO-d₆, it is more likely to be a distinct, albeit potentially broad, singlet. In CDCl₃, it may exchange or be too broad to observe easily.

  • ¹³C NMR:

    • C2/C6: Directly attached to the nitrogen, these carbons will be the most downfield in the piperidine system, expected around δ 45-50 ppm .

    • C3/C5: These carbons are expected to appear in the range of δ 25-30 ppm .

    • C4: The substituted carbon atom, C4, is predicted to be in the δ 35-40 ppm range.

The Imidazole Moiety (C2', C4', C5', N1, N3)

The imidazole ring is aromatic, and its protons will appear in the characteristic downfield region.

  • ¹H NMR:

    • H2' (Iminium-like): This proton is situated between two nitrogen atoms, making it the most deshielded and therefore most downfield, typically appearing as a singlet around δ 7.6-7.8 ppm .[5]

    • H4' and H5': These two protons will appear as distinct singlets (or narrow doublets with a small J-coupling of ~1 Hz) in the range of δ 7.0-7.2 ppm .[2][5]

  • ¹³C NMR:

    • C2': Similar to its proton, this carbon is the most downfield in the imidazole ring, expected around δ 135-140 ppm .

    • C4' and C5': These carbons will have similar chemical shifts, typically in the δ 120-130 ppm range.[6]

The Methylene Linker (C7)

This CH₂ group is the critical link that connects the two heterocyclic systems. Its NMR signals are paramount for confirming the overall structure.

  • ¹H NMR:

    • H7: These two protons are adjacent to the aromatic imidazole ring and attached to the C4 of the piperidine. They are expected to appear as a doublet (due to coupling with H4) around δ 3.8-4.1 ppm . The deshielding is caused by the adjacent nitrogen (N1) of the imidazole ring.

  • ¹³C NMR:

    • C7: The linker carbon signal is anticipated in the δ 50-55 ppm range.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation

Causality: The choice of solvent is the most critical decision in sample preparation. Deuterated chloroform (CDCl₃) is a common choice, but protic solvents like deuterated methanol (CD₃OD) or water (D₂O) will cause the piperidine N1'-H to exchange with deuterium, rendering it invisible.[4] DMSO-d₆ is often an excellent choice as it slows down this exchange, allowing for the observation of NH protons.[4]

  • Weighing: Accurately weigh 5-10 mg of 4-((1H-imidazol-1-yl)methyl)piperidine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, 99.8% D or DMSO-d₆, 99.9% D).

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) if using CDCl₃. For DMSO-d₆, the residual solvent peak can be used as a secondary reference.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Causality: Standard 1D experiments provide the initial overview of the molecule. The ¹H spectrum gives information on the number of different protons and their coupling, while the ¹³C spectrum reveals the number of unique carbon environments.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Spectral Width (SW): Set to cover a range of -1 to 10 ppm.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment parameter set (e.g., zgpg30).

    • Spectral Width (SW): Set to cover a range of 0 to 160 ppm.

    • Number of Scans (NS): Requires more scans than proton NMR due to the low natural abundance of ¹³C. Start with 128-256 scans and increase if necessary.

    • Relaxation Delay (D1): Use a 2-second delay.

    • Acquire the FID.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

Causality: 2D NMR experiments are essential for unambiguously connecting the signals identified in the 1D spectra. They provide through-bond connectivity information that allows for a complete structural assignment.[7][8]

Diagram: 2D NMR Experimental Workflow

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Environments & Multiplicity) COSY gCOSY (¹H-¹H Connectivity) H1->COSY Identify spin systems (e.g., piperidine ring) HSQC gHSQC (Direct ¹H-¹³C Correlation) H1->HSQC Link protons to directly attached carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC Final Complete Structural Assignment COSY->Final HMBC gHMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assign atoms for long-range analysis HMBC->Final Connect fragments (piperidine-linker-imidazole)

Caption: Logical workflow for NMR-based structure elucidation.

  • gCOSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the connectivity within the piperidine ring.

    • Protocol: Load a standard gradient-enhanced COSY parameter set (e.g., cosygpqf).[9][10] The spectral width should be set based on the ¹H spectrum. Acquire with 2-4 scans per increment.

  • gHSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon. This is a highly sensitive experiment that correlates ¹H and ¹³C signals separated by one bond.[11]

    • Protocol: Load a standard gradient-enhanced HSQC parameter set (e.g., hsqcedetgpsisp2.3). The ¹H spectral width (F2 dimension) is taken from the proton spectrum, and the ¹³C spectral width (F1 dimension) is taken from the carbon spectrum. Acquire with 4-8 scans per increment.

  • gHMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for assembling the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away. It will be used to connect the imidazole ring to the methylene linker, and the linker to the piperidine ring.[11]

    • Protocol: Load a standard gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf). Set spectral widths as with the HSQC. Acquire with 8-16 scans per increment.

Data Analysis and Structural Confirmation

The final step is to integrate all the data to build the final structure. The predicted chemical shifts and correlations provide a roadmap for interpreting the experimental data.

Predicted Data Summary

The following tables summarize the expected NMR data. Researchers should compare their experimental results to these predictions.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityKey COSY Correlations
H2'7.6 - 7.8sNone
H4'7.0 - 7.2sH5' (weak)
H5'7.0 - 7.2sH4' (weak)
H73.8 - 4.1dH4
H2/H62.8 - 3.2mH3/H5
H41.8 - 2.2mH3/H5, H7
H3/H51.5 - 1.9mH2/H6, H4
N1'-HVariablebr sNone

Table 2: Predicted ¹³C NMR Chemical Shifts and Key HMBC Correlations

CarbonPredicted δ (ppm)Key HMBC Correlations from Protons:
C2'135 - 140H4', H5'
C4'120 - 130H2', H5', H7
C5'120 - 130H2', H4', H7
C750 - 55H4', H5', H4, H3/H5
C2/C645 - 50H3/H5, H4
C435 - 40H7, H2/H6, H3/H5
C3/C525 - 30H7, H2/H6, H4
The Definitive HMBC Correlations

The HMBC spectrum provides the unequivocal links between the molecular fragments. The following three correlations are critical for structural confirmation.

Diagram: Key HMBC Connectivity

G H7 H7 C5_im C5' H7->C5_im ¹JCH C4_im C4' H7->C4_im ²JCH C4_pip C4 H7->C4_pip ³JCH H4 H4 C7 C7 H4->C7 ²JCH H_im H4'/H5' H_im->C7 ³JCH

Caption: Essential 2- and 3-bond HMBC correlations for structure proof.

  • Correlation from H7 to C4' and C5': A cross-peak between the methylene protons (H7) and the imidazole carbons (C4', C5') confirms the linker is attached to the imidazole ring.

  • Correlation from H4'/H5' to C7: The reciprocal correlation from the imidazole protons to the methylene carbon (C7) provides definitive proof of the imidazole-linker connection.

  • Correlation from H7 to C4 and H4 to C7: Cross-peaks between the linker proton (H7) and the piperidine methine carbon (C4), and vice-versa, unambiguously establish the connection between the linker and the piperidine ring.

Conclusion

The structural elucidation of 4-((1H-imidazol-1-yl)methyl)piperidine is straightforward when a systematic and logical NMR strategy is employed. By combining standard 1D ¹H and ¹³C experiments with a suite of 2D correlation experiments (COSY, HSQC, and HMBC), researchers can achieve an unambiguous and high-confidence assignment of the entire molecule. The HMBC experiment, in particular, is indispensable for confirming the connectivity between the distinct heterocyclic fragments. This application note provides the predictive framework and robust experimental protocols necessary to guide researchers through this process efficiently and accurately.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). ¹H-¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 18, 2026, from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 18, 2026, from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved January 18, 2026, from [Link]

  • University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylimidazole. National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Alei, M., & Wageman, W. E. (1979). 15N NMR shifts for imidazole and 1-methyl imidazole in CH₂Cl₂ relative to aqueous solution. Tetrahedron Letters, 20(8), 667-670. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹⁵N chemical shifts of the imidazole part. Retrieved January 18, 2026, from [Link]

  • UC Santa Barbara. (n.d.). 2D ¹H-¹H COSY. Retrieved January 18, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0243940). Retrieved January 18, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved January 18, 2026, from [Link]

  • Liu, W., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7859. [Link]

  • Elyashberg, M., & Williams, A. (2015). Identification and structure elucidation by NMR spectroscopy. Russian Chemical Reviews, 84(8), 765-797. [Link]

  • University of Alberta. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 18, 2026, from [Link]

Sources

Application

Application Notes for 4-((1H-imidazol-1-yl)methyl)piperidine: A Guide to a Promising yet Unexplored Molecular Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Chemical Entity In the vast landscape of molecular probes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the vast landscape of molecular probes and drug discovery, the strategic combination of privileged scaffolds often yields compounds with novel biological activities. The imidazole and piperidine moieties are two such scaffolds, each contributing unique physicochemical properties to a molecule. While the therapeutic potential of many imidazole-piperidine derivatives is well-documented, 4-((1H-imidazol-1-yl)methyl)piperidine remains a largely unexplored chemical entity.

This document serves as a comprehensive guide for researchers interested in investigating the potential of 4-((1H-imidazol-1-yl)methyl)piperidine as a molecular probe. It is crucial to note at the outset that, unlike its well-studied regioisomer, 4-((1H-imidazol-4-yl)methyl)piperidine (a known histamine H3 receptor agonist), the 1-yl isomer lacks established, specific biological targets and detailed application protocols in the public domain. Therefore, this guide will provide a theoretical framework for its potential applications based on its structural characteristics and the known activities of related compounds. Furthermore, we will outline a strategic workflow for researchers to systematically characterize its biological function and develop it into a useful molecular probe.

Physicochemical Properties and Synthesis Considerations

A thorough understanding of a compound's physical and chemical properties is fundamental to its application as a molecular probe.

Table 1: Physicochemical Properties of 4-((1H-imidazol-1-yl)methyl)piperidine

PropertyValueSource
Molecular Formula C₉H₁₅N₃PubChem[1]
Molecular Weight 165.24 g/mol PubChem[1]
CAS Number 90748-03-1PubChem[1]
IUPAC Name 4-(imidazol-1-ylmethyl)piperidinePubChem[1]
Topological Polar Surface Area 29.9 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis: The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine can be achieved through various established methods in heterocyclic chemistry. A common approach involves the N-alkylation of imidazole with a suitable piperidine-containing electrophile. For instance, reacting the sodium salt of imidazole with 4-(chloromethyl)piperidine (with a protected amine) would yield the desired product after deprotection. The piperidine and imidazole moieties are common building blocks in medicinal chemistry, making a variety of synthetic routes accessible.[2][3]

The Significance of Isomeric Structure: A Tale of Two Imidazole-Piperidines

The seemingly subtle difference in the attachment of the piperidine methyl group to the imidazole ring between the 1-yl and 4-yl isomers has profound implications for their biological activity.

isomers cluster_1 4-((1H-imidazol-1-yl)methyl)piperidine (The Subject of this Guide) cluster_2 4-((1H-imidazol-4-yl)methyl)piperidine (Histamine H3 Agonist) A Imidazole Ring C Methylene Bridge A->C N1 Position B Piperidine Ring C->B D Imidazole Ring F Methylene Bridge D->F C4 Position E Piperidine Ring F->E

Caption: Structural comparison of the 1-yl and 4-yl isomers.

The 4-yl isomer mimics the structure of histamine, allowing it to bind to and activate the histamine H3 receptor. In contrast, the 1-yl isomer, with the linkage at the nitrogen atom, is not a direct structural mimic of histamine. This suggests that 4-((1H-imidazol-1-yl)methyl)piperidine is unlikely to be a potent histamine H3 receptor agonist and may possess entirely different biological targets. The N-substituted imidazole motif is found in a wide range of biologically active compounds with diverse targets.[4][5]

A Roadmap for Characterization as a Novel Molecular Probe

Given the lack of existing data, a systematic approach is required to elucidate the biological activity of 4-((1H-imidazol-1-yl)methyl)piperidine and establish its utility as a molecular probe. The following workflow is proposed as a starting point for investigation.

workflow A Synthesis and Purification B Physicochemical Characterization (Solubility, Stability, pKa) A->B C High-Throughput Screening (Phenotypic and Target-Based) B->C D Target Identification (Affinity Chromatography, Proteomics) C->D E Target Validation (Binding Assays, Functional Assays) D->E F In Vitro Mechanistic Studies (Cellular Assays, Pathway Analysis) E->F H Probe Optimization (SAR Studies, Analogue Synthesis) E->H G In Vivo Evaluation (Animal Models, PK/PD Studies) F->G I Application Note and Protocol Development G->I H->I

Caption: Proposed workflow for characterizing a novel molecular probe.

Protocol 1: Initial Target Screening using Phenotypic Assays

This protocol outlines a general approach for initial screening to identify any biological activity of the compound.

  • Cell Viability/Cytotoxicity Assays:

    • Objective: To determine the concentration range at which the compound affects cell viability.

    • Method: Utilize a panel of diverse human cancer cell lines and a normal cell line. Treat cells with a serial dilution of 4-((1H-imidazol-1-yl)methyl)piperidine (e.g., from 1 nM to 100 µM) for 48-72 hours. Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

    • Rationale: This initial screen will establish a therapeutic window and may reveal selective cytotoxicity towards certain cell types, hinting at specific pathways being affected.

  • High-Content Imaging:

    • Objective: To observe morphological changes in cells upon treatment.

    • Method: Treat cells grown on imaging-compatible plates with various concentrations of the compound. Stain for key cellular components (e.g., nucleus with DAPI, actin cytoskeleton with phalloidin, mitochondria with MitoTracker). Acquire and analyze images using a high-content imager.

    • Rationale: This can provide unbiased insights into the compound's effects on cell morphology, proliferation, apoptosis, and other cellular processes.

Protocol 2: Hypothetical Target Engagement Assay (Example: Kinase Inhibition)

Should initial screening or computational predictions suggest kinase activity, the following protocol can be adapted.

  • Kinase Panel Screening:

    • Objective: To broadly screen for inhibitory activity against a panel of kinases.

    • Method: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega). Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of kinases.

    • Rationale: This provides a rapid and comprehensive overview of potential kinase targets.

  • In Vitro Kinase Assay (for a specific identified kinase):

    • Objective: To determine the IC₅₀ value for a specific kinase.

    • Method: Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen®). Perform the assay with a fixed concentration of the kinase and its substrate, and a serial dilution of 4-((1H-imidazol-1-yl)methyl)piperidine.

    • Rationale: This will quantify the potency of the compound as an inhibitor of the specific kinase.

    Example Data Table:

    CompoundKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
    4-((1H-imidazol-1-yl)methyl)piperidine(Experimental Value)(Experimental Value)
    Staurosporine (Control)510

Potential Areas of Application Based on Structural Features

The imidazole-piperidine scaffold is present in molecules targeting a variety of biological systems.[2] Based on this, we can hypothesize potential, yet unproven, applications for 4-((1H-imidazol-1-yl)methyl)piperidine.

  • Enzyme Inhibition: The imidazole ring can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in enzyme active sites.[5] The N-alkylated imidazole moiety has been explored for its potential to inhibit enzymes like heme oxygenase.[4]

  • GPCR Modulation: While unlikely to be a potent H3 agonist, the overall structure may have an affinity for other G-protein coupled receptors. The piperidine ring is a common feature in many GPCR ligands.

  • Anticancer Research: Many imidazole derivatives have been investigated for their anticancer properties, acting through various mechanisms.[5][6]

Conclusion and Future Directions

4-((1H-imidazol-1-yl)methyl)piperidine represents a molecular scaffold with untapped potential. Its structural features, particularly the N-substituted imidazole linked to a piperidine ring, distinguish it from its well-characterized 4-yl isomer and suggest the possibility of novel biological activities. This guide has provided a comprehensive overview of its known properties and, more importantly, a strategic framework for its systematic investigation as a molecular probe.

Future research should focus on the proposed workflow, starting with broad phenotypic screening to uncover any biological effects, followed by rigorous target identification and validation. The development of this compound from a chemical entity to a validated molecular probe will depend on the careful and systematic execution of such studies. The findings will not only elucidate the function of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of imidazole-piperidine derivatives in drug discovery.

References

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. Available from: [Link]

  • Guedes, G.; et al. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available from: [Link]

  • Kathmann, M.; et al. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Singh, P.; et al. Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Kowalczyk, A.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Gomha, S. M.; et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]

  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • Journal of Pharma Insights and Research. A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available from: [Link]

  • ResearchGate. Target Prediction of Imidazole Derivatives as Anti-Microbial. Available from: [Link]

  • Molecules. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • ResearchGate. Synthetic pathway of [((4-nitro-1H-imidazol-5-yl)piperazin-1-yl)propyl]alkyl and aryl sulphonamide derivatives. Available from: [Link]

  • Scaffold Hopping in Drug Discovery. ResearchGate. Available from: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-((1H-imidazol-1-yl)methyl)piperidine in Fragment-Based Drug Design

Preamble: Why This Fragment? The Rationale for 4-((1H-imidazol-1-yl)methyl)piperidine in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput scree...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Why This Fragment? The Rationale for 4-((1H-imidazol-1-yl)methyl)piperidine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), predicated on a simple yet profound principle: small, low-complexity fragments can explore chemical space more efficiently to identify high-quality starting points for drug discovery.[1][2] Unlike the larger, more complex molecules in HTS libraries, fragments (typically <300 Da) provide a higher probability of binding to a target protein, albeit with lower affinity.[3][4] This initial weak binding, however, provides a foothold that medicinal chemists can systematically optimize into potent, selective, and drug-like leads.[2][5]

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The fragment 4-((1H-imidazol-1-yl)methyl)piperidine represents a strategically designed starting point, embodying several key features that make it a high-value asset for library inclusion.

  • The Privileged Piperidine Scaffold: The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, found in numerous approved drugs.[6][7] Its significance stems from its saturated, non-planar, three-dimensional character.[8][9] This 3D nature allows for precise vectorial projection of substituents into the binding pocket of a target protein, offering a distinct advantage over the flat, aromatic fragments that often dominate screening collections.[8] Furthermore, the piperidine nitrogen provides a key handle for modulating physicochemical properties like solubility and can act as a hydrogen bond acceptor or, when protonated, a donor.[10][11]

  • The Versatile Imidazole Moiety: The imidazole ring is another cornerstone of medicinal chemistry, valued for its aromaticity and dual hydrogen-bonding capability (one donor, one acceptor).[12][13] This enables it to form critical interactions within protein active sites, mimicking the side chain of histidine.[14] Its electron-rich nature also allows it to participate in metal coordination, a crucial feature for targeting metalloenzymes.[14]

By combining these two powerful motifs, 4-((1H-imidazol-1-yl)methyl)piperidine offers a unique blend of 3D geometry and versatile interaction potential, making it an exemplary fragment for identifying novel binding modes on challenging targets.

Physicochemical Properties of the Fragment

A successful fragment must adhere to the "Rule of Three" to ensure it possesses the appropriate characteristics for a starting point. The properties of 4-((1H-imidazol-1-yl)methyl)piperidine align well with these guidelines.

PropertyValueFBDD Guideline ("Rule of Three")Source
Molecular Weight 165.24 g/mol < 300 g/mol [15]
cLogP 0.3≤ 3[15]
Hydrogen Bond Donors 1 (piperidine N-H)≤ 3[15]
Hydrogen Bond Acceptors 2 (imidazole N, piperidine N)≤ 3[15]
Rotatable Bonds 2≤ 3[15]

The FBDD Workflow: A Visual Guide

The journey from fragment hit to lead candidate is a systematic, multi-stage process. The following workflow illustrates the key decision points and experimental phases in a typical FBDD campaign utilizing our fragment of interest.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC Screening Primary Biophysical Screen (e.g., SPR, NMR, DSF) Target_Prep->Screening Lib_Prep Fragment Library Curation (incl. 4-((1H-imidazol-1-yl)methyl)piperidine) Lib_Prep->Screening Hit_List Initial Hit List (Weak Binders) Screening->Hit_List Validation Orthogonal Assay (e.g., ITC, secondary biophysical) Hit_List->Validation Structural Structural Biology (X-ray Crystallography / Cryo-EM) Validation->Structural Binding_Mode Validated Hit with Binding Mode Confirmed Structural->Binding_Mode Med_Chem Structure-Guided Medicinal Chemistry (Fragment Growing/Linking) Binding_Mode->Med_Chem SAR Iterative DMTA Cycles (Design-Make-Test-Analyze) Med_Chem->SAR SAR->Med_Chem Optimize LE, Potency, ADME Lead Potent Lead Compound SAR->Lead

Caption: The integrated FBDD workflow from target preparation to lead compound.

Experimental Protocols: From Screening to Structure

The reliability of an FBDD campaign hinges on robust, well-controlled experimental protocols. What follows are detailed methodologies for the critical stages of hit identification and validation.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

Principle of the Assay: SPR is a highly sensitive biophysical technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[16][17] It provides kinetic data (k_on, k_off) and affinity (K_D), making it an excellent primary screening tool.[18]

Materials:

  • Biacore or similar SPR instrument.

  • Sensor Chip (e.g., CM5, for amine coupling).

  • Target protein (>95% purity), 50 µg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

  • Running Buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment Stock: 100 mM 4-((1H-imidazol-1-yl)methyl)piperidine in 100% DMSO.

  • Fragment Plate: Serial dilutions of fragment stock in Running Buffer, typically from 1 mM to 10 µM.

Methodology:

  • Instrument Preparation: Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.

  • Target Immobilization:

    • Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein solution over the activated surface until the desired immobilization level is reached (typically 10,000 - 12,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding.

  • Fragment Screening:

    • Inject a series of fragment concentrations (e.g., 1000, 500, 250, 125, 62.5 µM) over both the target and reference flow cells.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Subtract the average of the buffer-only injections.

    • Analyze the resulting sensorgrams using a steady-state affinity model to determine the dissociation constant (K_D). A K_D in the high micromolar to low millimolar range is typical for a fragment hit.

Trustworthiness Check: A valid hit will show a concentration-dependent binding response and fit well to a 1:1 binding model. The signal should be specific to the target channel and not present in the reference channel.

Protocol 3.2: Hit Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Assay: NMR spectroscopy is a powerful tool for FBDD as it directly observes the binding event, making it less prone to the false positives that can plague other screening methods.[19] Ligand-observe methods like Saturation Transfer Difference (STD) are particularly well-suited for detecting weak fragment binding.[18][19] In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand (fragment) via spin diffusion. The difference between a saturated and off-resonance spectrum reveals which signals belong to the binding fragment.

Materials:

  • NMR Spectrometer (≥ 500 MHz) with a cryoprobe.

  • Target protein solution (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.0).

  • Fragment stock solution (e.g., 10 mM 4-((1H-imidazol-1-yl)methyl)piperidine in the same deuterated buffer).

  • NMR tubes.

Methodology:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Tube 1 (Reference): 500 µL of a 1 mM solution of the fragment in deuterated buffer.

    • Tube 2 (Test): 500 µL of the 1 mM fragment solution containing 20 µM of the target protein.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for the reference sample to identify fragment resonance peaks.

    • For the test sample, acquire an STD-NMR experiment.

    • Set the on-resonance saturation frequency to a region where only protein signals appear (e.g., 0.5 ppm).

    • Set the off-resonance frequency to a region devoid of any signals (e.g., 30 ppm).

    • Use a saturation time of 2 seconds.

  • Data Processing and Analysis:

    • Process the spectra to obtain the STD difference spectrum (Off-resonance - On-resonance).

    • Signals that appear in the difference spectrum belong to the fragment that is binding to the protein.

    • The intensity of the STD signals is proportional to the binding affinity.

Trustworthiness Check: True binding is confirmed by the presence of fragment signals in the STD difference spectrum that are absent in a control experiment without the protein. This provides direct, unambiguous evidence of a physical interaction.[20]

Protocol 3.3: Structural Characterization via X-ray Crystallography

Principle of the Assay: Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the ultimate goal of the hit characterization phase.[19] It provides definitive proof of binding and reveals the precise binding location, orientation, and interactions of the fragment, which is invaluable information for structure-guided optimization.[1]

Methodology:

  • Crystallization of Apo Protein: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the target protein without any ligand bound (apo form).

  • Fragment Soaking:

    • Prepare a soaking solution containing the 4-((1H-imidazol-1-yl)methyl)piperidine fragment at a concentration of 10-50 mM in a cryo-protectant-compatible buffer.

    • Transfer the apo protein crystals into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The short incubation time is often sufficient for small fragments to diffuse into the crystal lattice.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo protein structure as a search model.

    • Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the fragment.

    • Model the fragment into the density and perform iterative rounds of refinement.

Trustworthiness Check: A high-quality structure will show clear and continuous electron density for the fragment, allowing for unambiguous placement. The refined model should have good refinement statistics (R-work, R-free) and reasonable geometry.

Hit-to-Lead: The Path Forward

Once 4-((1H-imidazol-1-yl)methyl)piperidine is confirmed as a validated hit with a known binding mode, the hit-to-lead optimization phase begins.[21] The goal is to evolve this low-affinity fragment into a high-potency lead compound by systematically adding chemical functionality to engage in additional favorable interactions with the target.[22]

Strategy: Fragment Growing

The "fragment growing" strategy is the most direct path forward.[3][22] It involves adding substituents to the fragment core to occupy adjacent sub-pockets identified in the crystal structure.

Caption: Strategy for growing the core fragment to improve affinity and potency.

The crystal structure is paramount. If it reveals an unoccupied hydrophobic pocket near the piperidine ring, a medicinal chemist can synthesize analogs by adding, for example, a benzyl group to the piperidine nitrogen. If a hydrogen bond acceptor on the protein is unsatisfied near the imidazole ring, adding a small amide group to the imidazole could dramatically increase binding affinity. Each new compound is then tested, and this iterative cycle of design, synthesis, and testing drives the optimization process, guided by metrics like Ligand Efficiency (LE) to ensure that added atoms contribute efficiently to binding energy.[23]

Conclusion

The fragment 4-((1H-imidazol-1-yl)methyl)piperidine is not merely a random small molecule; it is a carefully considered starting point for FBDD. Its combination of a 3D piperidine scaffold and a functionally versatile imidazole ring provides a high probability of identifying productive binding interactions. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structural biology, researchers can leverage this fragment to uncover novel druggable pockets and initiate powerful structure-guided medicinal chemistry campaigns. The protocols and strategies outlined herein provide a robust framework for successfully translating this promising fragment into a high-quality lead compound.

References

  • Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(48), 20187-20192. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6426. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22662917, 4-((1H-Imidazol-1-yl)methyl)piperidine. Retrieved from [Link]

  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 274, 116560. Available at: [Link]

  • Kumar, A., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical Research and Development, 12(1). Available at: [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Image]. Retrieved from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12845-12852. Available at: [Link]

  • Pellecchia, M., et al. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Enzymology, 565, 359-383. Available at: [Link]

  • Sharma, D., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry, 25(13), 1546-1577. Available at: [Link]

  • Sgobba, M., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 894. Available at: [Link]

  • Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Retrieved from [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). Chapter 7. Fragment-Based Drug Discovery. Annual Reports in Medicinal Chemistry, 48, 111-126. (Note: A direct link to the full text may require subscription; the reference points to the chapter's existence).
  • Sgobba, M., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 894. Available at: [Link]

  • Massachusetts Biotechnology Council. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process. Retrieved from [Link]

  • Wang, N., & Dong, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biophysics Reports, 5(1), 19-27. Available at: [Link]

  • Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]

  • MedChemNet. (2024). What are fragment based drug design methods? Retrieved from [Link]

  • Renaud, J., et al. (2011). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Journal of Receptors and Signal Transduction, 31(5), 310-316. Available at: [Link]

  • Tiwari, P., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - COVID-19. IntechOpen. Available at: [Link]

  • Ye, C., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6668. Available at: [Link]

  • Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(21), 13354. Available at: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53421765, 4-Imidazol-1-yl-piperidine hydrochloride. Retrieved from [Link]

  • Scott, J. S., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(8), 913-918. Available at: [Link]

  • Organic Chemistry Frontiers. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Kathmann, M., et al. (2000). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 129-136. Available at: [Link]

  • Liu, Y., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 352(1-2), e1800244. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to Cell-Based Assays for Characterizing 4-((1H-imidazol-1-yl)methyl)piperidine Activity

Abstract The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at aminergic G-protein coupled receptors (GPCRs) and, due to the imidazol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at aminergic G-protein coupled receptors (GPCRs) and, due to the imidazole moiety, a potential for off-target interactions with metabolic enzymes like Cytochrome P450s (CYPs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. We move beyond simple protocols to explain the scientific rationale behind assay selection and experimental design, ensuring a robust and translatable dataset. This document details protocols for primary target identification, focusing on histamine H3 receptor (H3R) antagonism, and for critical safety profiling, including CYP inhibition and general cytotoxicity assays. The overarching goal is to build a holistic pharmacological profile, enabling informed decision-making in a drug discovery context.

Introduction: Deconstructing the Target Profile

4-((1H-imidazol-1-yl)methyl)piperidine is a heterocyclic compound whose structural motifs suggest specific biological interactions. The imidazole ring is a key feature in the endogenous ligand histamine, and numerous synthetic derivatives containing this feature are known to interact with histamine receptors.[1][2] Specifically, the scaffold is highly suggestive of activity at the histamine H3 receptor (H3R), a Gi/o-coupled GPCR predominantly expressed in the central nervous system that acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3] As such, H3R antagonists are of significant interest for treating cognitive and neurological disorders.[3]

However, robust compound characterization demands a broader perspective. The nitrogen-containing imidazole ring is also a well-known pharmacophore that can interact with the heme iron in Cytochrome P450 enzymes, leading to mechanism-based or reversible inhibition.[4][5] Such inhibition is a primary cause of adverse drug-drug interactions (DDIs).[5] Therefore, a comprehensive assessment of 4-((1H-imidazol-1-yl)methyl)piperidine must include both its intended on-target activity and its potential off-target liabilities.

This guide presents an integrated strategy for characterizing this compound, beginning with functional assays to determine its potency at its likely primary target, H3R, followed by essential assays to assess its safety and specificity profile.

Section 1: Primary Target Characterization: Histamine H3 Receptor (H3R) Functional Activity

The H3 receptor is canonically coupled to the Gi/o alpha subunit, which, upon activation, inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][7] Assays for H3R antagonists or inverse agonists are therefore designed to measure the blockade of this signaling cascade.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Signal) AC->cAMP Converts ATP to cAMP Histamine Histamine (Agonist) Histamine->H3R Activates Compound Test Compound (Antagonist) Compound->H3R Blocks G_protein->AC Inhibits ATP ATP Response Decreased Cellular Response cAMP->Response

Caption: H3R Signaling Pathway and Point of Antagonist Intervention.

cAMP Second Messenger Assay (Primary Functional Screen)

This is the most direct and mechanistically relevant assay for quantifying the functional effect of ligands on the Gi-coupled H3R. We will measure the ability of 4-((1H-imidazol-1-yl)methyl)piperidine to block the agonist-induced decrease in cAMP levels.

Principle of the Assay: To robustly measure a decrease in cAMP, the basal level of cAMP is first artificially elevated using an adenylyl cyclase activator, such as forskolin. An H3R agonist (e.g., histamine or R-α-methylhistamine) is then added, which activates the Gi pathway and inhibits adenylyl cyclase, causing a measurable drop in the cAMP signal. An antagonist will prevent this drop. The amount of cAMP can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors (e.g., GloSensor™).[6][8][9][10]

Protocol: HTRF-Based cAMP Assay for H3R Antagonist Mode

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H3 receptor (e.g., from a commercial vendor or generated in-house).[11]

  • Scientist's Note (Causality): HEK293 and CHO cells are used due to their robust growth characteristics and low endogenous expression of most GPCRs, providing a "clean" background to study the specific receptor of interest.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture the H3R-expressing cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Plate cells at an optimized density (e.g., 2,000-10,000 cells/well) in a 384-well white, low-volume assay plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-((1H-imidazol-1-yl)methyl)piperidine in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration range spanning from 10 mM to 170 nM.

    • Further dilute this series in assay buffer to create a 4X final concentration plate.

  • Assay Execution:

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL/well of the 4X test compound dilutions to the cell plate. Also include wells for a reference antagonist (e.g., thioperamide) and vehicle control (DMSO in assay buffer).

    • Incubate for 30 minutes at room temperature.

    • Prepare a 4X solution of the H3R agonist (e.g., R-α-methylhistamine) at its EC₈₀ concentration, co-formulated with forskolin (e.g., at 10 µM).

    • Rationale: Using the agonist at its EC₈₀ concentration provides a strong signal window while ensuring the assay remains sensitive to competitive antagonism.[9]

    • Add 5 µL/well of the agonist/forskolin mixture to all wells except the "maximum inhibition" control wells (which receive only forskolin).

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Add 10 µL/well of the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.[8][9]

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data: Set the signal from the agonist + forskolin wells (no antagonist) as 0% inhibition and the signal from the forskolin-only wells as 100% inhibition.

    • Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Expected Outcome for H3R Antagonist
IC₅₀ The concentration of the compound that inhibits 50% of the agonist response.A potent antagonist will have a low nanomolar to micromolar IC₅₀ value.
Hill Slope The steepness of the dose-response curve.A value close to 1 suggests a competitive interaction at a single site.
Max Inhibition The maximum achievable inhibition at saturating compound concentrations.Should approach 100%.
Reporter Gene Assay (Orthogonal/HTS Assay)

Reporter gene assays provide a robust, amplified signal that integrates downstream signaling events.[12][13] They are excellent for high-throughput screening (HTS) and for confirming hits from primary functional screens.

Principle of the Assay: For a Gi-coupled receptor, the decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), which in turn decreases the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding Protein). A reporter gene construct containing a promoter with multiple cAMP Response Elements (CRE) driving the expression of a reporter enzyme (e.g., luciferase) is used.[14][15] Activation of H3R by an agonist will decrease the luciferase signal. An antagonist will block this effect, restoring the signal.

Protocol: CRE-Luciferase Reporter Assay

  • Cell Line: H3R-expressing stable cell line that also contains a CRE-luciferase reporter construct.

Step-by-Step Methodology:

  • Cell Plating & Compound Addition: Follow steps 1 and 2 from the cAMP protocol (Section 1.1).

  • Assay Execution:

    • Add 5 µL/well of the 4X test compound dilutions to the cell plate.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL/well of a 4X solution of H3R agonist at its EC₈₀ concentration.

    • Rationale: Unlike the cAMP assay, forskolin is often not required here as the basal activity of adenylyl cyclase in many cell lines is sufficient to generate a measurable basal reporter signal.

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This allows time for transcription and translation of the luciferase enzyme.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL/well of a luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™) according to the manufacturer's protocol.

    • Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from the agonist-only wells as 0% activity and the signal from the vehicle-only wells as 100% activity.

    • Plot the normalized response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Section 2: Off-Target and Safety Profiling

Identifying potential liabilities early in the discovery process is critical. For an imidazole-containing compound, the two most immediate concerns are CYP450 enzyme inhibition and general cytotoxicity.

Screening_Cascade A Primary Screen: H3R Functional Assay (cAMP) B Orthogonal Screen: H3R Reporter Gene Assay A->B Confirm Hits C Determine Potency (IC50) B->C D Selectivity & Safety Profiling C->D E CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9) D->E F General Cytotoxicity Assay (e.g., CellTiter-Glo) D->F G Determine Liability (IC50) E->G H Determine Safety Window (CC50) F->H I Calculate Selectivity Index (CC50 / H3R IC50) (CYP IC50 / H3R IC50) G->I H->I J Lead Candidate Profile I->J

Caption: Integrated Screening Cascade for Compound Characterization.

Cell-Based Cytochrome P450 (CYP) Inhibition Assay

This assay determines if the test compound inhibits the activity of major drug-metabolizing enzymes. Cell-based formats are advantageous as they account for cell permeability and intracellular concentration.[16]

Principle of the Assay: The assay utilizes a cell line engineered to express a specific human CYP isozyme (e.g., CYP3A4). A luminogenic pro-substrate for that enzyme is added to the cells. The CYP enzyme converts the substrate into luciferin, which is then used by luciferase to generate a luminescent signal.[16] An inhibitor of the CYP enzyme will block this conversion, resulting in a decrease in light output. The assay should be run against a panel of key FDA-recommended isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[4]

Protocol: Luminescence-Based CYP Inhibition Assay (e.g., P450-Glo™)

  • Cell System: A suitable host cell line (e.g., HEK293) transfected with individual human CYP isozymes. For this protocol, we describe the process for a single isozyme; this must be repeated for each isozyme in the panel.

Step-by-Step Methodology:

  • Cell Plating: Plate the CYP-expressing cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 4-((1H-imidazol-1-yl)methyl)piperidine.

    • Add the compound to the cells at 2X final concentration and incubate for 30-60 minutes. Include a known inhibitor for each isozyme as a positive control.

  • Substrate Addition:

    • Add the 2X luminogenic CYP substrate specific to the isozyme being tested.

    • Incubate for a period optimized for that isozyme (e.g., 3-4 hours) at 37°C.

  • Detection:

    • Add Luciferin Detection Reagent, which lyses the cells and provides luciferase.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data using vehicle-treated cells (0% inhibition) and cells treated with a potent known inhibitor (100% inhibition).

    • Plot the dose-response curve and calculate the IC₅₀ for the test compound against each CYP isozyme.

CYP Isozyme Test Compound IC₅₀ (µM) Interpretation
CYP3A4> 50 µMLow risk of DDI via this pathway.
CYP2D62.5 µMPotent inhibition; high risk of DDI with 2D6 substrates.
CYP2C915 µMModerate inhibition; potential for DDI.
General Cell Viability / Cytotoxicity Assay

This assay is essential to ensure that the activity observed in the primary functional screens is due to specific interaction with the target receptor and not a result of general cell death.[17][18][19]

Principle of the Assay: A common method is to measure intracellular ATP levels, as ATP is a direct indicator of metabolically active, viable cells.[20] The assay uses a thermostable luciferase to measure ATP. Upon cell lysis, the released ATP is consumed by the luciferase, generating a stable luminescent signal that is directly proportional to the number of viable cells.

Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

  • Cell Line: Use the same host cell line as the primary functional assay (e.g., the H3R-expressing HEK293 cells) to ensure the data is comparable.

Step-by-Step Methodology:

  • Cell Plating and Compound Addition: Follow the same procedure as the primary assays, plating cells and adding a serial dilution of the test compound.

  • Incubation: Incubate the cells with the compound for a prolonged period that matches the longest incubation time of the functional assays (e.g., 6 hours for the reporter assay) or longer (e.g., 24-48 hours) to assess long-term toxicity.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent directly to the wells.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data using vehicle-treated cells (100% viability) and a known cytotoxic agent or lysis buffer (0% viability).

    • Plot the dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration).

Integrated Data Analysis and Conclusion

By executing this panel of assays, a comprehensive profile of 4-((1H-imidazol-1-yl)methyl)piperidine can be established. The ideal compound will exhibit high potency in the H3R functional assays (low IC₅₀), a large therapeutic window (high CC₅₀), and weak or no inhibition of key CYP450 enzymes (high IC₅₀).

Summary of Key Parameters:

Assay Parameter Significance
H3R cAMP AssayIC₅₀Measures on-target functional potency.
H3R Reporter AssayIC₅₀Confirms on-target activity via an orthogonal method.
CYP Inhibition PanelIC₅₀ (vs. each isozyme)Assesses the risk of drug-drug interactions.
Cell Viability AssayCC₅₀Determines the general toxicity of the compound.
Derived Parameter Selectivity Index (SI) CC₅₀ / H3R IC₅₀ . A measure of the therapeutic window. An SI > 100 is often desired.

This structured, mechanistically driven approach ensures that the biological activity of 4-((1H-imidazol-1-yl)methyl)piperidine is not only discovered but also thoroughly understood in the context of both efficacy and safety, providing a solid foundation for further drug development.

References

  • PubMed. (2017). Reporter gene assays for investigating GPCR signaling. Available at: [Link]

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. Available at: [Link]

  • Academic Press Inc. (2017). Reporter gene assays for investigating GPCR signaling. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available at: [Link]

  • PubMed. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • ResearchGate. Calcium Flux Assay Protocol. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • INDIGO Biosciences. Cytochrome P450 Assays. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Available at: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available at: [Link]

  • PubMed. (2007). In Vitro Cytochrome P450 Inhibition and Induction. Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • PubMed Central (PMC). (2009). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists.... Available at: [Link]

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. Available at: [Link]

  • EMBL-EBI. Assay: Antagonist activity at human histamine H3 receptor. Available at: [Link]

  • PubMed. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine.... Available at: [Link]

  • PubMed Central (PMC). (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Available at: [Link]

  • PubMed. (2008). ...GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.... Available at: [Link]

  • PubMed. (2005). Pharmacological and behavioral profile of...a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine

Welcome to the technical support guide for the synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, troubleshoot common issues to improve yield and purity, and provide validated protocols.

Overview of Synthetic Strategies

The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine (a key scaffold in medicinal chemistry, notably for histamine H3 receptor antagonists) is typically approached via two primary routes: direct N-alkylation of imidazole or a Mitsunobu reaction.[1] The choice of route often depends on the availability of starting materials, scale, and the need to control side reactions.

Synthesis_Overview cluster_start Common Starting Materials cluster_route1 Route A: Two-Step Alkylation cluster_route2 Route B: Mitsunobu Reaction SM1 N-Boc-4-(hydroxymethyl)piperidine A1 Activation of Alcohol (e.g., Tosylation/Mesylation or Halogenation) SM1->A1 SOCl₂ or TsCl B1 Mitsunobu Coupling SM1->B1 PPh₃, DIAD/DEAD SM2 Imidazole A2 N-Alkylation of Imidazole SM2->A2 Base (e.g., NaH) SM2->B1 A1->A2 A3 Boc Deprotection A2->A3 Acid (e.g., TFA/HCl) Product 4-((1H-imidazol-1-yl)methyl)piperidine A3->Product B2 Boc Deprotection B1->B2 Acid (e.g., TFA/HCl) B2->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Part 1: N-Alkylation Route Issues

Q1: My N-alkylation reaction of imidazole with a 4-(halomethyl)piperidine derivative shows low yield and multiple byproducts. What's going wrong?

A1: Low yields in this SN2 reaction are common and typically stem from four primary issues: side reactions involving the piperidine nitrogen, insufficient reactivity of the electrophile, improper base selection for the imidazole, and the formation of regioisomers.

  • Primary Cause 1: Unprotected Piperidine Nitrogen. If you are using a non-protected piperidine synthon like 4-(chloromethyl)piperidine hydrochloride, the piperidine nitrogen is a competing nucleophile.[2][3] This leads to two major side reactions:

    • Self-Polymerization/Dimerization: One molecule's piperidine nitrogen attacks the chloromethyl group of another.

    • Quaternary Salt Formation: Your desired product can react with another molecule of the alkylating agent, forming a quaternary ammonium salt.[2] This is especially problematic at high concentrations.

  • Primary Cause 2: Regioisomer Formation. Imidazole is an ambident nucleophile. When deprotonated, the negative charge is delocalized across both nitrogen atoms, which can lead to a mixture of N1 and N3 alkylated products if the imidazole ring is unsymmetrically substituted.[4][5] For an unsubstituted imidazole, this is not an issue as the products are identical.

  • Primary Cause 3: Inadequate Base or Deprotonation. Imidazole (pKa ≈ 14.5) requires a sufficiently strong base to be deprotonated for efficient alkylation. Weak bases like K₂CO₃ may result in slow or incomplete reactions. Furthermore, if your alkylating agent is a hydrochloride salt, stoichiometric amounts of base are first consumed to neutralize it before deprotonating the imidazole.[3]

Solution Workflow:

Low_Yield_Troubleshooting Start Low Yield in N-Alkylation Q1 Is the piperidine nitrogen protected? Start->Q1 Prob1 Side reactions at piperidine nitrogen (Quaternization, Polymerization) Q1->Prob1 No Q2 What base are you using? Q1->Q2 Yes Sol1 Use N-Boc-4-(halomethyl)piperidine. The Boc group is sterically hindering and electron-withdrawing, reducing the nucleophilicity of the piperidine nitrogen. Prob1->Sol1 Prob2 Incomplete deprotonation of imidazole or slow reaction rate. Q2->Prob2 Weak base (e.g., K₂CO₃) Q3 What is your leaving group (LG)? Q2->Q3 Strong base (e.g., NaH) Sol2 Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF. Prob2->Sol2 Prob3 Poor leaving group (e.g., -Cl) results in slow kinetics. Q3->Prob3 Cl Sol3 Convert the precursor alcohol to a better LG. Order of reactivity: I > OTs > OMs > Br > Cl. Consider in-situ conversion to iodide with NaI (Finkelstein reaction). [2] Prob3->Sol3

Caption: Troubleshooting logic for low N-alkylation yield.

Q2: I've decided to use a Boc-protected piperidine. What is the best way to prepare the N-Boc-4-(halomethyl)piperidine or N-Boc-4-(tosyloxymethyl)piperidine precursor?

A2: The most reliable and common starting material for these precursors is N-Boc-4-piperidinemethanol (also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate).[6][7] From this alcohol, you can easily synthesize the required electrophile.

Precursor TargetReagents & ConditionsTypical YieldKey Considerations
N-Boc-4-(chloromethyl)piperidine Thionyl chloride (SOCl₂) or Oxalyl chloride in a non-polar solvent (e.g., DCM) at 0 °C to RT.>90%The product can be unstable. It is often best to use it immediately in the next step without extensive purification.[8]
N-Boc-4-(tosyloxymethyl)piperidine p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine in DCM at 0 °C to RT.~95%The tosylate is a crystalline, stable solid that is easy to purify by recrystallization and is an excellent leaving group.[9]
N-Boc-4-(mesyloxymethyl)piperidine Methanesulfonyl chloride (MsCl), Triethylamine (TEA) in DCM at 0 °C to RT.>95%Similar to the tosylate, the mesylate is a stable and highly reactive electrophile.

Recommendation: For reproducibility and stability, converting the alcohol to the tosylate or mesylate is highly recommended over the chloride.[9]

Part 2: Mitsunobu Reaction Issues

Q3: My Mitsunobu reaction between N-Boc-4-(hydroxymethyl)piperidine and imidazole is sluggish and the workup is difficult. How can I improve this?

A3: The Mitsunobu reaction is powerful but sensitive to several factors, and purification is notoriously challenging due to stoichiometric byproducts.[10][11]

  • Sluggish Reaction:

    • pKa of Nucleophile: The reaction works best for nucleophiles with a pKa ≤ 13. Imidazole's pKa is ~14.5, making it a borderline nucleophile for classic Mitsunobu conditions, which can lead to slow reactions.[10][11]

    • Reagent Addition Order: The order of addition is critical. The standard and most reliable protocol is to pre-mix the alcohol (N-Boc-4-(hydroxymethyl)piperidine), imidazole, and triphenylphosphine (PPh₃) in an anhydrous solvent (like THF), cool the mixture to 0 °C, and then add the azodicarboxylate (DIAD or DEAD) dropwise.[12] Adding the alcohol last can lead to unwanted side reactions.

  • Difficult Workup & Purification:

    • Byproducts: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate (e.g., DIAD-H₂). Both have polarities similar to many nitrogen-containing products, complicating column chromatography.[11]

    • Removing TPPO: While some TPPO may precipitate from non-polar solvents, this is often insufficient. Strategies include:

      • Using polymer-bound PPh₃, which can be filtered off.[11]

      • Converting residual TPPO to a water-soluble salt with MgCl₂ or ZnCl₂.

      • Using modified phosphines or azodicarboxylates designed for easier byproduct removal.[10]

Optimization Table for Mitsunobu Reaction

ParameterStandard ConditionOptimized ApproachRationale
Solvent THF, DCMAnhydrous THFTHF is the most commonly used and effective solvent for this reaction.[12]
Temperature 0 °C to RTMaintain 0 °C during DIAD addition, then allow to warm to RT.Controls the initial exothermic reaction and minimizes side product formation.[10]
Reagents PPh₃, DEAD/DIADPPh₃ (1.5 eq), DIAD (1.5 eq)Using a slight excess (1.2-1.5 eq) of reagents ensures full conversion of the limiting alcohol. DIAD is often preferred over DEAD due to lower toxicity.[12]
Purification Standard Silica Gel Chromatography1. Filter to remove any precipitated TPPO. 2. Perform an acidic wash to extract the basic product into the aqueous layer, leaving non-polar byproducts in the organic phase. 3. Basify the aqueous layer and re-extract the product.This acid-base extraction is often more effective than chromatography alone for separating the basic piperidine product from neutral byproducts like TPPO.

Validated Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Alkylation (Tosylate Intermediate)

Step A: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be purified by recrystallization from ethanol/hexanes.

Step B: N-Alkylation of Imidazole

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous DMF (5 volumes).

  • Cool the suspension to 0 °C and add a solution of imidazole (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) from Step A in anhydrous DMF.

  • Heat the reaction to 50-60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature, and carefully quench the reaction by slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude N-Boc protected product by silica gel column chromatography.

Step C: Boc Deprotection

  • Dissolve the purified product from Step B in DCM (10 volumes).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

  • Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt may precipitate. If TFA was used, dissolve the residue in water, basify with NaOH to pH >10, and extract the free base with DCM.

Protocol 2: One-Pot Synthesis via Mitsunobu Reaction
  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. An initial color change and/or formation of a precipitate is often observed.[12]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Concentrate the reaction mixture.

  • Purify using the acid-base extraction method described in Q3, followed by column chromatography if necessary.

  • Perform Boc deprotection as described in Protocol 1, Step C.

References

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Perreault, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-94. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-((1H-imidazol-1-yl)methyl)piperidine

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of 4-((1H-imidazol-1-yl)methyl)piperidine. The synthesis of this valuable building block can often lead to the formation of structurally similar regioisomers, which present a significant purification hurdle. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've synthesized 4-((1H-imidazol-1-yl)methyl)piperidine, but my NMR shows a mixture of products. What are the likely regioisomeric impurities?

The most common regioisomeric impurity encountered during the synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine is its 3-substituted positional isomer, 3-((1H-imidazol-1-yl)methyl)piperidine . This typically arises from a lack of complete regioselectivity in the synthetic route, for instance, when starting from a mixture of 3- and 4-substituted piperidine precursors or during reactions involving the functionalization of a pyridine ring followed by reduction.

Both isomers share the same molecular formula (C₉H₁₅N₃) and molecular weight (165.24 g/mol ), making them indistinguishable by mass spectrometry alone.[1]

G cluster_target Target Compound cluster_isomer Common Regioisomer target 4-((1H-imidazol-1-yl)methyl)piperidine isomer 3-((1H-imidazol-1-yl)methyl)piperidine caption Fig 1. Target compound and its common regioisomer.

Fig 1. Target compound and its common regioisomer.
Q2: My TLC shows two spots with very similar Rf values. How can I definitively confirm the presence of regioisomers?

Given their similar polarity, regioisomers often co-elute or have very close Rf values on a TLC plate. To confirm their identities, a more sophisticated analytical approach is required:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, particularly on a C18 column with a water/acetonitrile gradient, can often resolve the two isomers.[2]

  • High-Field NMR Spectroscopy: This is the most powerful tool for confirmation.

    • ¹H NMR: The 4-substituted isomer is symmetrical. Therefore, you should observe simpler, more symmetric splitting patterns for the piperidine ring protons. In contrast, the 3-substituted isomer is asymmetrical, leading to more complex and distinct signals for each proton on the piperidine ring.

    • ¹³C NMR: The principle of symmetry also applies here. The 4-isomer will have fewer unique carbon signals for the piperidine ring than the 3-isomer.

    • 2D NMR (NOESY): In cases of ambiguity, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the substitution pattern by showing through-space correlations between the methylene bridge protons and the specific protons on the piperidine ring (e.g., H-3/H-5 vs. H-4 for the 4-isomer).[3]

Q3: What are the key physicochemical differences between the 4- and 3-substituted isomers that I can exploit for purification?

Separation is predicated on exploiting subtle differences in the physical properties of the isomers. The change in the substituent position from 4 to 3 breaks the molecule's symmetry, which is the primary source of these differences.

Property4-((1H-imidazol-1-yl)methyl)piperidine3-((1H-imidazol-1-yl)methyl)piperidineRationale for Difference & Purification Relevance
Symmetry High (Symmetrical)Low (Asymmetrical)Crucial for Crystallization. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points and different solubilities for their salts. This is a key property to exploit.
Dipole Moment LowerHigherThe vector sum of bond dipoles is different. This can lead to slight differences in polarity, which can be leveraged in chromatography. The 3-isomer is expected to be slightly more polar.
Basicity (pKa) Two basic centers: Piperidine N (pKa ~11.1)[4][5], Imidazole N3 (pKa ~7.0)[6][7]Very similar to the 4-isomer, but with minor electronic differences.The subtle pKa differences might be insufficient for a simple acid-base extraction but can influence the properties of their respective salts, aiding in fractional crystallization .
Crystallinity Generally higher tendency to form well-ordered crystals.May have a higher tendency to oil out or form amorphous solids.This difference is the foundation for purification by recrystallization or fractional crystallization of salts .

Part 2: Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges. The overall strategy involves a logical progression from chromatographic methods to crystallization, which often yields the highest purity.

Fig 2. General workflow for isomer purification.
Issue 1: My regioisomers are co-eluting during silica gel column chromatography.

Causality: This is a common and expected issue. The isomers have very similar polarities. Furthermore, the basic nitrogen atoms in both the piperidine and imidazole rings can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing and poor resolution.[8]

✅ Solution: Protocol 1 - Optimization of Flash Chromatography

Objective: To improve separation by modifying the mobile and stationary phases to mitigate tailing and enhance selectivity.

Methodology:

  • Add a Basic Modifier to the Mobile Phase:

    • Start with a standard mobile phase system, such as Dichloromethane/Methanol (e.g., 95:5).

    • To this system, add a basic modifier to neutralize the acidic sites on the silica gel. This will dramatically reduce peak tailing.

      • Option A: Add 0.5-1% triethylamine (Et₃N).

      • Option B: Prepare a mobile phase using methanol that has been pre-saturated with ammonia gas (e.g., 7N NH₃ in MeOH). Use this as the polar component in your solvent system (e.g., 95:5 DCM:[MeOH/NH₃]).

    • Rationale: The basic modifier competes with your basic compound for binding to the acidic silica surface, allowing your compound to travel more freely down the column, resulting in sharper peaks and improved resolution.[8]

  • Change the Stationary Phase:

    • If a basic modifier is insufficient, switch from silica gel to neutral or basic alumina .

    • Rationale: Alumina is less acidic than silica and is often better suited for the purification of basic compounds, inherently preventing the strong interactions that cause tailing.[8]

  • Employ Dry Loading:

    • Dissolve your crude mixture in a minimal amount of a volatile solvent (like DCM or methanol).

    • Add a small amount of silica gel or Celite™ to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder where your compound is adsorbed onto the support.

    • Carefully load this powder onto the top of your prepared column.

    • Rationale: Dry loading ensures that the sample is applied to the column in a very narrow, concentrated band, which is critical for achieving optimal separation of closely eluting compounds.[8]

Issue 2: The isomers are inseparable by chromatography, and attempts to crystallize the free base from a single solvent result in an oil or impure solid.

Causality: The free base forms of the isomers may have high solubility in common organic solvents or may form a eutectic mixture, preventing clean crystallization. The key is to introduce stronger, more directional intermolecular interactions that can differentiate between the symmetric 4-isomer and the asymmetric 3-isomer. Salt formation achieves this.

✅ Solution: Protocol 2 - Purification via Fractional Crystallization of Salts

Objective: To exploit the different crystal packing energies and solubilities of the salts of the two regioisomers. The more symmetrical 4-isomer will often form a more stable, less soluble salt.

Methodology:

  • Dissolution of the Isomeric Mixture:

    • Dissolve the crude mixture of regioisomers (e.g., 1.0 g) in a suitable solvent. Good starting points are isopropanol (IPA), ethanol, or acetone (approx. 10-20 mL). Warm gently if necessary to ensure complete dissolution.

  • Selection and Addition of Acid:

    • The goal is to form a dihydrochloride or dibromide salt, as both nitrogens are basic.

    • Prepare a solution of hydrochloric acid. A convenient option is 2M HCl in diethyl ether or concentrated HCl diluted in the crystallization solvent (e.g., IPA).

    • Slowly, with stirring, add the HCl solution to the dissolved amine mixture. Add approximately 0.8 to 0.95 equivalents of acid relative to the target isomer. For instance, if you estimate a 50:50 mixture, add enough acid to protonate slightly less than half of the total amines.

    • Rationale: By adding a sub-stoichiometric amount of acid, you create a competitive precipitation scenario. The salt of the isomer that forms the most stable crystal lattice (typically the symmetrical 4-isomer) will precipitate first, leaving the more soluble salt of the other isomer in the mother liquor.

  • Crystallization and Isolation:

    • After acid addition, you may see an immediate precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool it in an ice bath for another hour to maximize precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the solid (the purified salt of one isomer) under vacuum.

  • Analysis and Liberation of Free Base:

    • Analyze the purity of the isolated salt and the mother liquor by HPLC or NMR. You should see a significant enrichment of one isomer in the solid precipitate.

    • To recover the purified free base, dissolve the salt in water.

    • Basify the aqueous solution to a pH >12 using a strong base (e.g., 3N NaOH).[9]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base of a single regioisomer.[9]

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Royal Society of Chemistry. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (n.d.). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Reddit. (n.d.). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for crystallizing and separating different diisocyanate isomers.
  • ResearchGate. (n.d.). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). pKa of imidazoles. Retrieved from [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Retrieved from [Link]

  • precisionFDA. (n.d.). 1-ACETYL-4-(4-(((2RS,4SR)-2-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL)METHOXY)-.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Phenyl-1H-imidazol-1-yl)piperidine. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [https://www.unifr.ch/chem/files/assets/public/ Crystallography/guide_for_crystallization.pdf]([Link] Crystallography/guide_for_crystallization.pdf)

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

Sources

Troubleshooting

"solubility issues with 4-((1H-imidazol-1-yl)methyl)piperidine in laboratory solvents"

Technical Support Center: 4-((1H-imidazol-1-yl)methyl)piperidine An In-Depth Guide to Overcoming Solubility Challenges in Experimental Research Welcome to the technical support center for 4-((1H-imidazol-1-yl)methyl)pipe...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-((1H-imidazol-1-yl)methyl)piperidine

An In-Depth Guide to Overcoming Solubility Challenges in Experimental Research

Welcome to the technical support center for 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Solubility is a critical physicochemical property that influences everything from reaction kinetics to biological availability.[1][2] For a molecule like 4-((1H-imidazol-1-yl)methyl)piperidine, which contains both a basic piperidine ring and a polar imidazole moiety, solubility behavior can be complex and highly dependent on the solvent environment.[3][4][5] This guide offers a structured, question-and-answer approach to troubleshoot and resolve common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key structural features of 4-((1H-imidazol-1-yl)methyl)piperidine that influence its solubility?

A1: Understanding the molecule's structure is the first step to predicting its behavior. This compound is composed of two key heterocyclic rings linked by a methylene bridge: a piperidine ring and an imidazole ring.[3]

  • Piperidine Ring: This is a saturated, non-aromatic amine. The nitrogen in the piperidine ring is highly basic, with a predicted pKa around 11.2.[4][6][7] This means that in acidic to neutral aqueous solutions, this nitrogen will be protonated, forming a positively charged piperidinium ion. This dramatically increases its aqueous solubility. Piperidine itself is miscible with water and soluble in many organic solvents.[5][6][8]

  • Imidazole Ring: This is a polar, aromatic five-membered ring containing two nitrogen atoms.[9] One nitrogen is "pyrrole-like" and the other is "pyridine-like." The pyridine-like nitrogen is basic with a pKa of approximately 7.0.[4][10] It can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[9] The imidazole ring itself is very soluble in water and other polar solvents.[9][11]

  • Overall Structure: The combination of these two rings results in a molecule with two basic centers, significant polarity, and the ability to both donate and accept hydrogen bonds. Its solubility is therefore highly pH-dependent in aqueous media. In organic solvents, its polarity suggests better solubility in polar solvents over nonpolar ones.

The dual basic nature of the molecule is visually represented below, showing how it can be protonated at different pH values.

G cluster_pH pH-Dependent Protonation States Neutral Neutral (pH > 12) (Free Base) Mono_Protonated Mono-Protonated (pH ~8-10) (Piperidine-H+) Neutral->Mono_Protonated Add Acid (pKa ~11.2) Mono_Protonated->Neutral Add More Base Di_Protonated Di-Protonated (pH < 6) (Piperidine-H+, Imidazole-H+) Mono_Protonated->Di_Protonated Add More Acid (pKa ~7.0) Di_Protonated->Mono_Protonated Add Base

Caption: pH-dependent protonation states of the compound.

Q2: I need to prepare a high-concentration stock solution (>10 mM) for my experiments. Which organic solvent should I start with?

A2: For preparing high-concentration stock solutions of novel compounds, polar aprotic solvents are the industry standard. [12][13]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO). DMSO is an excellent choice because it can dissolve a wide array of both polar and nonpolar compounds.[12] It is used extensively in drug discovery for creating chemical libraries due to its high boiling point and miscibility with aqueous media.[12][13]

  • Alternative Polar Aprotic Solvents: If DMSO is incompatible with your experimental system, consider Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[14][15]

  • Protic Solvents: Alcohols like ethanol or methanol may also be effective, given the polar nature of your compound. However, they are more volatile than DMSO, which can lead to concentration changes upon storage.

Predicted Solubility in Common Laboratory Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Comments
Polar Aprotic DMSO, DMFHigh Excellent ability to dissolve polar compounds. The industry standard for initial stock solution preparation.[12]
Polar Protic Water (pH-adjusted), Ethanol, MethanolVariable to High Solubility in water is highly pH-dependent. High solubility is expected in acidic water (pH < 6). Alcohols are good general-purpose polar solvents.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformLow to Medium The molecule has significant polarity from the N-H and C-N bonds, which may limit solubility in less polar solvents like DCM.[16][17]
Nonpolar Hexanes, TolueneInsoluble The high polarity and hydrogen bonding capability of the compound are incompatible with nonpolar solvents.[5]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). What's happening and how can I fix it?

A3: This is a very common problem known as "crashing out" and it occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. At pH 7.4, the highly basic piperidine nitrogen (pKa ~11.2) will be mostly protonated and charged, which aids solubility. However, the imidazole nitrogen (pKa ~7.0) will be only partially protonated. The overall solubility might not be high enough for your target concentration.

Here is a systematic troubleshooting workflow:

G Start Compound Precipitates in Aqueous Buffer (pH 7.4) Check_DMSO Is final DMSO concentration <1%? Start->Check_DMSO Lower_Conc Lower the final compound concentration and re-test. Check_DMSO->Lower_Conc No Modify_pH Modify Buffer pH: Try pH 5.0-6.0 to fully protonate both basic centers. Check_DMSO->Modify_pH Yes Lower_Conc->Modify_pH If still precipitates Add_Cosolvent Add a Co-solvent: Introduce 5-10% Ethanol, Propylene Glycol, or PEG-400 to the buffer. Modify_pH->Add_Cosolvent Still Precipitates Success Solubility Issue Resolved Modify_pH->Success Success Use_Excipient Use a Solubilizing Excipient: Test complexation with a cyclodextrin (e.g., HP-β-CD). Add_Cosolvent->Use_Excipient Still Precipitates Add_Cosolvent->Success Success Use_Excipient->Success Success Failure If issues persist, consider structural modification or an alternative delivery system. Use_Excipient->Failure Still Precipitates

Caption: Troubleshooting workflow for aqueous precipitation.

  • Lower the pH: The most effective strategy for a basic compound is to lower the pH of the aqueous buffer.[1][18] By preparing your buffer at a pH of 6.0 or lower, you ensure that both the piperidine and imidazole nitrogens are fully protonated, maximizing electrostatic interactions with water and significantly increasing solubility.

  • Use a Co-solvent: If altering the pH is not possible for your assay, incorporating a water-miscible organic co-solvent can increase the solvent's capacity to dissolve your compound.[13] Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG-400) at 5-10% (v/v) are common choices.[13]

  • Form a Salt: While your compound will form a salt in situ in an acidic buffer, you can also procure or synthesize a stable salt form, such as the dihydrochloride salt. This pre-formed salt will often have higher kinetic and thermodynamic solubility in neutral water compared to the free base.[19][20]

  • Employ Solubilizing Excipients: For challenging cases, cyclodextrins can be used. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate the less polar parts of your molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[20][21]

Experimental Protocols

Protocol 1: Systematic Screening for Optimal Stock Solution Solvent

Objective: To identify the most effective organic solvent for preparing a high-concentration stock solution.

Methodology:

  • Preparation: Dispense 1-2 mg of 4-((1H-imidazol-1-yl)methyl)piperidine into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile) in small, precise increments (e.g., 20 µL).

  • Observation & Mixing: After each addition, vortex the vial for 30-60 seconds. Visually inspect for complete dissolution against a dark background.

  • Equilibration: If the solid does not dissolve immediately, allow the mixture to stir or shake at room temperature for 1-2 hours. Gentle heating (40-50°C) can be applied, but be cautious of potential degradation.

  • Determination: Continue adding solvent incrementally until the solid is fully dissolved. Calculate the final concentration (in mg/mL or mM). The solvent that dissolves the compound to the highest concentration is the optimal choice.

  • Stability Check: Store the resulting solutions at room temperature, 4°C, and -20°C for 24 hours and check for any signs of precipitation. Some compounds are less soluble at lower temperatures, even in DMSO.[21]

Protocol 2: Kinetic Aqueous Solubility Assessment via pH Titration

Objective: To determine the approximate aqueous solubility of the compound at different pH values.

Methodology:

  • Prepare Buffers: Create a series of aqueous buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.4, and 9.0).

  • Prepare High-Concentration Stock: Make a concentrated stock solution (e.g., 50 mM) in DMSO.

  • Serial Dilution: In a 96-well plate, add 98 µL of each buffer to a column of wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the top well of each column (this creates a 1:50 dilution, e.g., to 1 mM, with 2% final DMSO). This high concentration will likely cause immediate precipitation.

  • Turbidity Measurement: Immediately place the plate in a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to measure the turbidity (light scattering) caused by the precipitate.

  • Equilibration & Re-read: Allow the plate to shake for 2 hours at room temperature to reach equilibrium. Read the turbidity again.

  • Analysis: The lowest turbidity reading corresponds to the highest solubility. Wells that are clear (low turbidity) indicate that the compound is soluble at that pH and concentration. This method provides a rapid, high-throughput assessment to guide buffer selection for your main experiments.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Which is more basic, pyrimidine or imidazole? Quora. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Explain the differences of pKa in Piperidine, Pyridine, and imidazole. Chegg.com. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Semantic Scholar. [Link]

  • Imidazole. PubChem, National Center for Biotechnology Information. [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

  • Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data. [Link]

  • Piperidine. Solubility of Things. [Link]

  • Piperidine. Wikipedia. [Link]

  • Why is imidazole more basic than pyridine. Various sources.
  • What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Oakwood Labs. [Link]

  • Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One. [Link]

  • Why is imidazole a stronger base than pyrrole? Quora. [Link]

  • Which solvent can I use to prepare a stock solution of a plant crude extract? ResearchGate. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals (Basel). [Link]

  • The Application of Solvents in the Pharmaceutical Industry. Aure Chemical. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000). Heliyon. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]

  • New horizons in small molecule solubility screening. Drug Target Review. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's SEED. [Link]

  • 4-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Imidazol-1-yl-piperidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Phenyl-1H-imidazol-1-yl)piperidine. Pharmaffiliates. [Link]

Sources

Optimization

"stability of 4-((1H-imidazol-1-yl)methyl)piperidine in aqueous solution"

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals Welcome to the technical support center for 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed to provide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed to provide you with the expertise and practical methodologies required to understand and manage the stability of this compound in your aqueous-based experiments. As researchers, we understand that the reliability of your data hinges on the stability of your reagents. This document moves beyond simple protocols to explain the chemical rationale behind our recommendations, empowering you to troubleshoot issues and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 4-((1H-imidazol-1-yl)methyl)piperidine. What are the primary stability concerns in aqueous solutions?

A1: The structure of 4-((1H-imidazol-1-yl)methyl)piperidine contains two key moieties that are susceptible to degradation in aqueous environments: the piperidine ring and the imidazole ring. The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.[1] The imidazole ring's stability can be influenced by pH.[2][3] While generally stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolytic degradation over time. Therefore, controlling the pH, temperature, and exposure to oxygen and light is critical.

Q2: How should I prepare and store my aqueous stock solutions to maximize stability?

A2: For maximum stability, we recommend preparing stock solutions in a high-purity, degassed aqueous buffer, ideally within a pH range of 6.0-7.5. The imidazole moiety's protonation state is pH-dependent, which can influence its properties.[4][5] To minimize the risk of oxidation, using deoxygenated water (e.g., by sparging with nitrogen or argon) is a prudent measure.

For storage, we advise the following:

  • Short-Term (≤ 1 week): Store at 2-8°C, protected from light.

  • Long-Term (> 1 week): Aliquot into single-use vials and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: My analytical results (e.g., HPLC peak area) are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent analytical results are a classic indicator of compound degradation.[1] If you observe a progressive decrease in the peak area of the parent compound or the appearance of new, unidentified peaks over time, it is highly probable that your compound is degrading under your experimental or storage conditions. We strongly recommend performing a forced degradation study to understand the compound's liabilities and to develop a stability-indicating analytical method.[6][7][8]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Action & Rationale
Decreasing compound concentration in solution over a short period. Rapid Degradation. The compound may be unstable under your specific buffer conditions (pH, ionic strength), temperature, or light exposure. Action: Immediately perform a preliminary stability check. Analyze your solution at t=0 and then after a few hours at your experimental temperature. If degradation is confirmed, consider adjusting the buffer pH to be closer to neutral and ensure the solution is protected from light.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of Degradation Products. Your compound is breaking down into new chemical entities. These could be oxides, hydrolytic products, or photoproducts. Action: Perform a forced degradation study (see Protocol 2) to intentionally generate and identify these degradation products.[1][8] This will help you understand the degradation pathways and confirm if the new peaks correspond to degradants.
Precipitate forms in the aqueous solution upon standing. Poor Solubility or Degradation. The precipitate could be the compound itself crashing out of solution due to solubility limits, or it could be a less soluble degradation product. Action: First, verify the solubility of the compound in your chosen buffer. If solubility is adequate, the precipitate is likely a degradant. Isolate and attempt to characterize the precipitate using techniques like NMR or Mass Spectrometry. Review your storage conditions; degradation products may have different solubility profiles.[1]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 4-((1H-imidazol-1-yl)methyl)piperidine, a systematic approach is necessary. The following protocols provide a framework for preparing solutions and conducting a forced degradation study, which is a cornerstone of pharmaceutical stability testing.[7][8]

Protocol 1: Preparation and Handling of a Standard Aqueous Stock Solution

This protocol is designed to minimize degradation during the initial preparation of your solutions.

Materials:

  • 4-((1H-imidazol-1-yl)methyl)piperidine

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Phosphate buffer components (for a pH 7.0 buffer)

  • Nitrogen or Argon gas source (optional, but recommended)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare Buffer: Use the deoxygenated water to prepare your desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Weigh Compound: Accurately weigh the required amount of 4-((1H-imidazol-1-yl)methyl)piperidine in a clean container.

  • Dissolution: Add the buffered, deoxygenated solvent to the compound and gently vortex or sonicate until fully dissolved.

  • Storage: Immediately aliquot the stock solution into single-use amber vials, flush the headspace with nitrogen/argon if possible, and store at the appropriate temperature (-20°C or -80°C for long-term).

Protocol 2: Forced Degradation Study Workflow

A forced degradation study intentionally stresses the compound to identify potential degradation pathways and products.[6][8] This is crucial for developing a robust, stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and pathways.

Workflow:

  • Prepare a Stock Solution: Prepare a stock solution of 4-((1H-imidazol-1-yl)methyl)piperidine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare an unstressed control by mixing 1 mL of stock with 1 mL of the analysis solvent.

    • Acid Hydrolysis: 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solution sample to light in a photostability chamber (ICH Q1B guidelines).[1]

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw a sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples and an unstressed control using a suitable stability-indicating method, such as RP-HPLC with a PDA or MS detector.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stressors base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stressors oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stressors thermal Thermal (80°C) stock->thermal Apply Stressors photo Photolytic (ICH Q1B) stock->photo Apply Stressors control Prepare Unstressed Control analyze Analyze via HPLC-UV/MS control->analyze sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize neutralize->analyze compare Compare to Control analyze->compare

Caption: Workflow for a forced degradation study.

Data Interpretation Guide

After conducting your stability studies, you will need to interpret the analytical data. The primary goal is to quantify the loss of the parent compound and identify any major degradation products.

Example Data Summary from a Forced Degradation Study:

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2
Control (Unstressed) 4899.8%N/AN/A
0.1 M HCl @ 60°C 2491.2%5.8%1.1%
0.1 M NaOH @ 60°C 2488.5%3.2%6.7%
3% H₂O₂ @ RT 875.4%18.9% (Likely N-oxide)2.3%
Thermal @ 80°C 4898.1%Not DetectedNot Detected
Photolytic (ICH Q1B) 4896.5%2.1%Not Detected

Interpreting the Results:

  • Significant Degradation: In the hypothetical data above, the compound shows significant susceptibility to oxidation and moderate degradation under hydrolytic conditions.

  • Relative Stability: The compound appears relatively stable under thermal and photolytic stress.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100%. A significant loss in mass balance may indicate the formation of non-chromophoric products or precipitation.

Potential_Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Extreme pH) parent 4-((1H-imidazol-1-yl)methyl)piperidine n_oxide Piperidine N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) imidazole_opened Imidazole Ring Cleavage Products parent->imidazole_opened Hydrolysis (Acid/Base) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Hypothetical degradation pathways for the molecule.

By following this guide, you will be well-equipped to assess the stability of 4-((1H-imidazol-1-yl)methyl)piperidine, ensuring the integrity and reliability of your research.

References

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.PMC - NIH.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention.Benchchem.
  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • pH-dependent self-assembling behavior of imidazole-containing polyaspartamide deriv
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.PubMed.
  • Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.ACD/Labs.
  • Identification of imatinib mesylate degradation products obtained under stress conditions.Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole

Welcome to the technical support center for the N-alkylation of imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during this critical synthetic step. N-alkylated imidazoles are pivotal structural motifs in a vast array of pharmaceuticals and functional materials, making their efficient and selective synthesis a key focus in organic chemistry.[1][2][3]

Fundamentals of N-Alkylation of Imidazole

The N-alkylation of imidazole is a fundamental transformation that typically proceeds via a nucleophilic substitution reaction. The imidazole ring contains two nitrogen atoms, and upon deprotonation, the resulting imidazolide anion is a potent nucleophile.[4] This anion can then react with an alkylating agent, such as an alkyl halide, to form the desired N-alkylated product. The general mechanism is depicted below.

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (pKa ≈ 14.5) Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base Protonated_Base Protonated Base Base->Protonated_Base + H+ Imidazolide_ion Imidazolide Anion N_Alkyl_Imidazole N-Alkyl Imidazole Imidazolide_ion->N_Alkyl_Imidazole + R-X Alkyl_Halide Alkyl Halide (R-X) Halide Halide Ion (X-) Alkyl_Halide->Halide Troubleshooting_Workflow start Reaction Issue q1 Low or No Conversion? start->q1 q2 Mixture of Regioisomers? q1->q2 No a1 Check Base Strength Check Alkylating Agent Reactivity Optimize Solvent q1->a1 Yes q3 Over-alkylation? q2->q3 No a2 Consider Steric/Electronic Effects Modify Alkylating Agent q2->a2 Yes a3 Adjust Stoichiometry Slow Addition of Alkylating Agent Lower Reaction Temperature q3->a3 Yes end Optimized Reaction q3->end No a1->end a2->end a3->end

Sources

Optimization

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine

Welcome to the technical support resource for the scale-up synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. We will address common challenges, provide field-proven insights, and offer detailed protocols to ensure a robust, safe, and efficient scale-up campaign.

Frequently Asked Questions (FAQs): Core Synthetic Strategy

Q1: What is the most common and scalable synthetic route for 4-((1H-imidazol-1-yl)methyl)piperidine?

The most robust and widely adopted strategy for synthesizing this molecule at scale is a two-step sequence involving the N-alkylation of imidazole with a suitable piperidine electrophile, followed by a deprotection step. This approach is favored for its reliability and the commercial availability of the starting materials.

The general workflow involves:

  • N-Alkylation: Reacting imidazole with a piperidine derivative where the piperidine nitrogen is protected (e.g., with a tert-butoxycarbonyl, 'Boc', group) and the 4-position is functionalized with a good leaving group (e.g., -Cl, -Br, -OTs). This is a classic SN2 reaction.

  • Deprotection: Removing the protecting group (e.g., Boc) under acidic conditions to yield the final product.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Imidazole Imidazole Alkylation S_N2 Reaction (Base, Solvent, Heat) Imidazole->Alkylation Protected_Piperidine N-Boc-4-(halomethyl)piperidine Protected_Piperidine->Alkylation Intermediate N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine Alkylation->Intermediate Deprotection Acidic Cleavage (e.g., HCl) Intermediate->Deprotection Purified Intermediate Final_Product 4-((1H-imidazol-1-yl)methyl)piperidine Deprotection->Final_Product

Caption: Overall synthetic workflow for 4-((1H-imidazol-1-yl)methyl)piperidine.
Q2: Why is a protecting group on the piperidine nitrogen essential for this synthesis?

The use of a protecting group, such as Boc, is critical for two primary reasons:

  • Preventing Self-Alkylation: The secondary amine of an unprotected piperidine starting material is nucleophilic and can react with another molecule of the alkylating agent. This leads to dimerization or polymerization, significantly reducing the yield of the desired product.

  • Preventing Product Alkylation: The nitrogen on the piperidine ring of the final product is also nucleophilic. Without a protecting group during the initial alkylation step, this nitrogen could compete with the imidazole nitrogen, leading to unwanted side reactions.

By protecting the piperidine nitrogen, you direct the alkylation exclusively to the imidazole ring, ensuring high regioselectivity and simplifying purification.

Q3: What are the common choices for the piperidine starting material and the alkylating agent?

The choice of leaving group on the 4-(methyl)piperidine scaffold is a key parameter. Common options include halides or sulfonates.

Starting MaterialLeaving GroupRelative ReactivityScale-Up Considerations
N-Boc-4-(chloromethyl)piperidineChloride (Cl)GoodMost cost-effective but may require higher temperatures or longer reaction times.
N-Boc-4-(bromomethyl)piperidineBromide (Br)BetterMore reactive than the chloride, allowing for milder reaction conditions. Often a good balance of cost and reactivity.
N-Boc-4-(tosyloxymethyl)piperidineTosylate (OTs)ExcellentHighly reactive, often leading to cleaner and faster reactions. However, it requires an extra synthetic step (tosylation of the corresponding alcohol) and is typically more expensive.

For large-scale synthesis, N-Boc-4-(chloromethyl)piperidine is often the starting point due to cost, but if reaction efficiency is a problem, switching to the bromide is a common process optimization step.

Troubleshooting Guide for Scale-Up

Reaction & Process Optimization

Q: My N-alkylation reaction is slow, incomplete, or shows low yield. What are the likely causes and how can I improve it?

This is a common scale-up challenge. Several factors could be at play.

1. Choice of Base: The base deprotonates imidazole, making it a more potent nucleophile.

  • Potential Cause: The base may be too weak or not sufficiently soluble in the reaction medium.
  • Recommended Solutions:
  • Sodium Hydride (NaH): Very effective as it irreversibly deprotonates imidazole, driving the reaction forward. However, its use at scale poses significant safety risks (pyrophoric) and requires specialized handling equipment. [1]
  • Potassium Carbonate (K₂CO₃): A safer, cost-effective, and highly practical choice for large-scale reactions.[1][2] Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.
  • Sodium Carbonate (Na₂CO₃): A milder and less expensive alternative to K₂CO₃.[3]

2. Solvent Selection: The solvent impacts reactant solubility, reaction rate, and temperature control.

  • Potential Cause: Poor solubility of imidazole or the base.
  • Recommended Solutions:
  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): Excellent polar aprotic solvents that dissolve both imidazole and its sodium/potassium salt well, promoting a fast reaction.[4] However, their high boiling points can make removal difficult, and DMF has toxicity concerns.
  • Acetonitrile (ACN): A good alternative with a lower boiling point, making work-up easier.[1] It is often a preferred process solvent.

3. Temperature Control:

  • Potential Cause: Insufficient thermal energy to overcome the activation barrier.
  • Recommended Solutions: Most N-alkylations of this type require heating. A typical range is 60-80 °C.[4] At scale, ensure your reactor has adequate heating and mixing capabilities to maintain a consistent internal temperature. Monitor for any potential exotherms, especially during initial heating.

"Start" [label="Low Yield in\nN-Alkylation Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Base" [label="Is the base strong\nand active enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Solvent" [label="Are reactants fully\ndissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Temp" [label="Is the temperature\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Check_LG" [label="Is the leaving group\nreactive enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Sol_Base" [label="Switch to stronger base\n(e.g., K₂CO₃ -> NaH)\nor ensure anhydrous conditions.", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sol_Solvent" [label="Switch to a more polar\naprotic solvent\n(e.g., ACN -> DMF).", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sol_Temp" [label="Increase temperature incrementally\n(e.g., to 80 °C).\nMonitor for decomposition.", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sol_LG" [label="Switch to a better\nleaving group\n(e.g., -Cl -> -Br).", fillcolor="#F1F3F4", fontcolor="#202124"]; "Success" [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Base"; "Check_Base" -> "Check_Solvent" [label="Yes"]; "Check_Base" -> "Sol_Base" [label="No"]; "Sol_Base" -> "Success";

"Check_Solvent" -> "Check_Temp" [label="Yes"]; "Check_Solvent" -> "Sol_Solvent" [label="No"]; "Sol_Solvent" -> "Success";

"Check_Temp" -> "Check_LG" [label="Yes"]; "Check_Temp" -> "Sol_Temp" [label="No"]; "Sol_Temp" -> "Success";

"Check_LG" -> "Success" [label="Yes"]; "Check_LG" -> "Sol_LG" [label="No"]; "Sol_LG" -> "Success"; }

Caption: Decision tree for troubleshooting the N-alkylation step.

Q: How can I effectively monitor the reaction progress at a large scale?

Relying solely on time is risky. In-process controls (IPCs) are crucial.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the limiting starting material (usually the piperidine derivative).

  • LC-MS / HPLC: The preferred method for quantitative analysis. A small aliquot can be quenched and analyzed to determine the percentage of starting material remaining and the formation of the product. This data is critical for deciding when to stop the reaction, preventing the formation of degradation by-products from excessive heating.[5]

Work-up & Purification

Q: Column chromatography is not feasible for my multi-kilogram scale. What are the alternatives for purifying the final product?

This is a critical scale-up consideration. The goal is to isolate the product with high purity without relying on chromatography.

  • Purification of the Intermediate: The N-Boc protected intermediate is often a solid. After the initial aqueous work-up and solvent removal, it can frequently be purified by recrystallization or by performing a slurry wash in a non-polar solvent like hexanes or heptane to remove less polar impurities.

  • Purification of the Final Product via Salt Formation: The final product is a basic amine. It can be purified by forming a crystalline salt.

    • After deprotection, perform an aqueous work-up and extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Treat the organic solution with a solution of an acid, such as HCl in isopropanol or ethanol.

    • The corresponding hydrochloride salt will often precipitate out of the solution. This crystalline solid can be isolated by filtration and washed with a cold solvent to yield a highly pure product.

Q: The Boc deprotection step is not going to completion or is causing side products. How can I optimize it?

  • Potential Cause (Incomplete Reaction): Insufficient acid or reaction time. At scale, mixing may be less efficient, requiring longer times or more equivalents of acid.

  • Solution: Monitor the reaction by LC-MS to confirm the complete disappearance of the Boc-protected intermediate. Common reagents include 4M HCl in dioxane, or gaseous HCl bubbled through a solution in ethanol or isopropanol.

  • Potential Cause (Side Products): The reaction may be too aggressive.

  • Solution: If charring or degradation is observed, the reaction may be too hot. Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions, especially at scale, must be performed by qualified personnel with appropriate risk assessments and safety measures in place.

Protocol 1: Synthesis of N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine
  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile (10 volumes relative to imidazole).

  • Reactant Charging: Add imidazole (1.2 eq) to the suspension and stir for 15-20 minutes.

  • Addition of Alkylating Agent: Add a solution of N-Boc-4-(chloromethyl)piperidine (1.0 eq) in acetonitrile (2 volumes) dropwise to the reactor over 30-60 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 75-80 °C and maintain for 8-16 hours.

  • IPC Monitoring: Monitor the reaction for the disappearance of N-Boc-4-(chloromethyl)piperidine using HPLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be purified further by recrystallization or slurry wash if needed.

Protocol 2: Deprotection to 4-((1H-imidazol-1-yl)methyl)piperidine
  • Reactor Setup: In a suitable reactor, dissolve the N-Boc protected intermediate (1.0 eq) in methanol or isopropanol (5-10 volumes).

  • Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a 4M solution of HCl in dioxane (3-4 eq) or bubble in anhydrous HCl gas while maintaining the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • IPC Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Isolation: The product hydrochloride salt may precipitate during the reaction. If not, concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like MTBE or heptane to triturate the solid product.

  • Purification: Filter the solid, wash with cold MTBE or acetone, and dry under vacuum to yield the final product as its hydrochloride salt.

Safety and Handling Considerations

  • Imidazole: Handle in a well-ventilated area. Avoid dust formation. Imidazole is combustible and can cause skin and eye irritation.[6][7]

  • Potassium Carbonate: Anhydrous K₂CO₃ is hygroscopic. Keep containers tightly sealed. It is an irritant.

  • Acetonitrile: Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin. All transfers should be done in a fume hood.

  • HCl Solutions: Highly corrosive. Can cause severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[7]

  • Scale-Up Thermal Hazard: The N-alkylation reaction can be exothermic. Ensure the reactor's cooling system is adequate to control any temperature spikes, especially during the initial heating phase.

References

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

  • Blua, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

  • EvitaChem. Buy 3-((1H-Imidazol-4-yl)methyl)piperidine (EVT-3416253).

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine.

  • Carl ROTH. Safety Data Sheet: Imidazole.

  • University of Washington. Imidazole - Standard Operating Procedure.

  • ThalesNano. A continuous flow process for the green and sustainable production of N-alkyl imidazoles.

  • BenchChem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

  • University of Otago. N-Alkylation of imidazoles.

  • ResearchGate. Procedure for N-alkylation of Piperidine?.

  • BenchChem. Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.

  • PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents.

Sources

Troubleshooting

Technical Support Center: 4-((1H-imidazol-1-yl)methyl)piperidine

Welcome to the technical support resource for 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of its...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-((1H-imidazol-1-yl)methyl)piperidine. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of its stability and degradation. We provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and extensive experience with related heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-((1H-imidazol-1-yl)methyl)piperidine.

Q1: What are the most probable sites of degradation on the 4-((1H-imidazol-1-yl)methyl)piperidine molecule?

A1: Based on its structure, the molecule has two primary sites susceptible to degradation under typical stress conditions. First, the tertiary amine within the piperidine ring is a prime target for oxidation, leading to the formation of an N-oxide. Second, the imidazole ring is known to be sensitive to both oxidative and photolytic stress, which can result in N-oxidation or, under more aggressive conditions, potential ring-opening. The methylene bridge and C-N bonds are generally stable but can be cleaved under high-energy conditions like thermal stress.

Q2: We are observing a new peak in our HPLC analysis with a mass of [M+16] after exposing our sample to ambient air and light. What is this likely impurity?

A2: An increase in mass of 16 Da ([M+16]) is a classic indicator of mono-oxidation. The most likely structure for this degradant is the 4-((1H-imidazol-1-yl)methyl)piperidine 1-oxide . The nitrogen on the piperidine ring is sterically accessible and electronically prone to oxidation. To confirm this, you can perform tandem mass spectrometry (MS/MS); the fragmentation pattern of the N-oxide will differ significantly from the parent compound.

Q3: Our stability study under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions shows minimal degradation. Is this expected?

A3: Yes, this finding is consistent with the molecule's structure. The core scaffold of piperidine and imidazole rings connected by a methylene bridge lacks readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under mild hydrolytic conditions is not expected. However, it is crucial to ensure that the observed stability is not due to poor solubility or precipitation of the compound in the stress medium. Always verify that the compound remains fully dissolved throughout the experiment.

Q4: During our photostability study (ICH Q1B conditions), we see a significant loss of the parent compound but only a few small, poorly resolved impurity peaks. What could be happening?

A4: This scenario suggests two possibilities. First, the imidazole moiety is known to be photoreactive and can lead to the formation of complex mixtures of degradants or even polymeric material that may not be well-retained or resolved on a standard reversed-phase HPLC column. Second, some photodegradants may lack a strong UV chromophore, making them difficult to detect with a standard UV detector. We recommend using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in parallel to ensure all potential degradants are observed.

Q5: What are the best practices for the long-term storage of 4-((1H-imidazol-1-yl)methyl)piperidine?

A5: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a controlled environment (refrigerated or frozen). Given its susceptibility to oxidation, storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for reference standards or long-term storage of bulk material.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Investigating Unexpected Peaks in a Stability Study

Problem: An unknown peak has appeared during a forced degradation study.

Step Action Rationale & Scientific Explanation
1 Characterize the Peak (LC-MS) Obtain the accurate mass of the unknown peak using High-Resolution Mass Spectrometry (HRMS). Determine the mass difference from the parent compound (e.g., +16 Da for oxidation, -2 Da for dehydrogenation, +18 Da for hydration).
2 Perform MS/MS Fragmentation Fragment both the parent ion and the unknown peak's ion. Comparing the fragmentation patterns provides structural clues. For instance, a modification on the piperidine ring will alter the mass of fragments containing that ring, while the imidazole-containing fragments may remain unchanged.
3 Analyze UV-Vis Spectrum Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to capture the UV spectrum of the unknown peak. A significant shift in the maximum absorbance wavelength (λmax) compared to the parent can indicate a modification to the imidazole ring, which is the primary chromophore.
4 Evaluate Stress Condition Correlate the appearance of the peak with the specific stress condition. A peak appearing only under oxidative stress strongly points to an oxidation product. A peak unique to photolytic stress suggests a photodegradant.
5 Forced Synthesis (Optional) If the identity is hypothesized (e.g., N-oxide), attempt a targeted synthesis of the suspected degradant. Co-injecting the synthesized standard with the degraded sample can provide definitive confirmation if the peaks co-elute.
Workflow for Impurity Identification

Below is a standard workflow for identifying an unknown degradation product.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Hypothesis & Confirmation A Unknown Peak Detected in Stability Study B LC-MS Analysis: - Accurate Mass (HRMS) - Determine Δ Mass A->B D HPLC-UV/DAD Analysis: - Compare λmax - Assess Peak Purity A->D C LC-MS/MS Analysis: - Fragment Parent - Fragment Impurity B->C E Propose Plausible Structure(s) C->E D->E F Literature/Database Search (for known degradants of analogs) E->F G Definitive Confirmation: - Isolation & NMR - Targeted Synthesis & Co-injection E->G F->E H Structure Elucidated G->H

Caption: Workflow for the systematic identification of degradation products.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method. It is based on the principles outlined in the ICH Q1A(R2) guideline.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of 4-((1H-imidazol-1-yl)methyl)piperidine in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Separately, heat a stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analyze using a validated HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound for optimal results.

4. Data Interpretation:

  • Compare the chromatograms from the stressed samples to a control sample (stock solution stored at 5°C).

  • Calculate the mass balance to ensure all major degradants are accounted for.

Proposed Degradation Pathways

The following diagram illustrates the most likely degradation pathways under oxidative and photolytic stress.

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (e.g., UV Light) Parent 4-((1H-imidazol-1-yl)methyl)piperidine N_Oxide Piperidine N-Oxide (M+16) Parent->N_Oxide Primary Pathway Imidazole_Oxide Imidazole N-Oxide (M+16) Parent->Imidazole_Oxide Possible Photo_Rearrangement Photo-Isomers/ Rearrangement Products Parent->Photo_Rearrangement Major Pathway Radical_Products Radical-Mediated Oligomers/Polymers Parent->Radical_Products Minor Pathway Ring_Opened Ring-Opened Products (Complex Mixture) Imidazole_Oxide->Ring_Opened Harsh Conditions

Caption: Proposed degradation pathways for 4-((1H-imidazol-1-yl)methyl)piperidine.

Part 4: Recommended Analytical Method Parameters

The table below provides a robust starting point for developing a stability-indicating HPLC method.

Parameter Recommended Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for the polar parent compound and separation from potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is preferred over methanol for its lower UV cutoff and better compatibility with MS.
Gradient 5% to 95% B over 15 minutesA wide gradient is necessary to elute both the polar parent and potentially more non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
UV Detection 210 nmThe imidazole ring has a strong absorbance at this wavelength, allowing for sensitive detection of the parent and related impurities.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe basic nitrogens on the molecule are readily protonated, making positive mode ESI highly sensitive.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Oxidation of Tertiary Amines. Comprehensive Organic Name Reactions and Reagents, Wiley. (Illustrates the general mechanism of N-oxide formation). [Link]

  • Photochemistry of Imidazole and its Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Provides foundational knowledge on the photoreactivity of the imidazole ring system). [Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 4-((1H-imidazol-1-yl)methyl)piperidine and Its Derivatives: A Guide for Drug Discovery Professionals

This guide provides a comprehensive analysis of the biological activities of 4-((1H-imidazol-1-yl)methyl)piperidine and its derivatives. We will delve into their therapeutic potential, focusing on their role as histamine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of 4-((1H-imidazol-1-yl)methyl)piperidine and its derivatives. We will delve into their therapeutic potential, focusing on their role as histamine H3 receptor antagonists and their applications in central nervous system (CNS) disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth comparison supported by experimental data and established scientific literature.

Introduction: The Therapeutic Promise of the 4-((1H-imidazol-1-yl)methyl)piperidine Scaffold

The 4-((1H-imidazol-1-yl)methyl)piperidine core structure is a key pharmacophore in the development of histamine H3 receptor (H3R) antagonists. The H3 receptor, a presynaptic autoreceptor primarily expressed in the CNS, plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, a mechanism that holds significant therapeutic potential for treating a range of neurological and psychiatric conditions such as Alzheimer's disease, epilepsy, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The imidazole and piperidine moieties are critical for high-affinity binding to the H3 receptor. The imidazole ring interacts with key amino acid residues in the receptor's binding pocket, while the basic nitrogen of the piperidine ring forms a crucial salt bridge. Structural modifications to this core scaffold have led to the development of numerous derivatives with varying potencies, selectivities, and pharmacokinetic profiles. This guide will explore these derivatives, comparing their biological activities and elucidating the structure-activity relationships that govern their therapeutic efficacy.

Comparative Analysis of Biological Activities

The primary therapeutic target of 4-((1H-imidazol-1-yl)methyl)piperidine derivatives is the histamine H3 receptor. However, research has also explored their potential as antifungal and anticancer agents.

Histamine H3 Receptor Antagonism for CNS Disorders

A significant body of research has focused on synthesizing and evaluating derivatives of 4-((1H-imidazol-1-yl)methyl)piperidine for their H3R antagonist activity. The goal is to enhance potency, selectivity, and brain penetrability to effectively treat CNS disorders.

One notable derivative is 4-(1H-imidazol-1-ylmethyl)-1-(4-iodobenzoyl)piperidine . This compound has demonstrated significant potential as a radiotracer for imaging H3 receptors in the brain using single-photon emission computed tomography (SPECT). Its high affinity and selectivity for the H3 receptor make it a valuable tool for studying the role of this receptor in various neurological diseases.

Another series of derivatives involves the introduction of a second basic center, leading to compounds with dual activity as H3R antagonists and serotonin reuptake inhibitors. This dual-action approach is being investigated for its potential in treating a broader spectrum of CNS disorders.

Antifungal and Anticancer Potential

Beyond their effects on the CNS, certain derivatives have been investigated for other therapeutic applications. For instance, some novel 1-substituted-4-(1H-imidazol-1-ylmethyl)piperidine derivatives have been synthesized and evaluated for their in vitro antifungal and anticancer activities. These studies explore how modifications to the piperidine nitrogen can impart cytotoxic or fungicidal properties to the molecule.

Quantitative Comparison of Biological Activity

The following table summarizes the reported biological activities of selected 4-((1H-imidazol-1-yl)methyl)piperidine derivatives, providing a quantitative comparison of their potency.

Compound/DerivativeTargetAssay TypeActivity (IC50/Ki)Therapeutic AreaReference
4-((1H-imidazol-1-yl)methyl)piperidineHistamine H3 ReceptorBinding AssayData not specified in abstractsCNS Disorders
4-(1H-imidazol-1-ylmethyl)-1-(4-iodobenzoyl)piperidineHistamine H3 ReceptorRadioligand BindingHigh Affinity (Specific values in full text)CNS Imaging
Dual-action H3R antagonist/SSRIHistamine H3 Receptor & SERTBinding & Uptake AssaysData not specified in abstractsCNS Disorders
1-substituted-4-(1H-imidazol-1-ylmethyl)piperidine derivativesFungal strains & Cancer cell linesIn vitro cytotoxicity/antifungal assaysData not specified in abstractsAntifungal, Anticancer

Note: Specific IC50 and Ki values are often found within the full-text articles and may not be present in the abstracts. Researchers are encouraged to consult the primary literature for detailed quantitative data.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to understand the experimental methodologies employed. Below are representative protocols for assessing the biological activity of these compounds.

Histamine H3 Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for the H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor.

  • Radioligand (e.g., [3H]Nα-methylhistamine).

  • Test compound (derivative of 4-((1H-imidazol-1-yl)methyl)piperidine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, combine the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of test compound that inhibits 50% of radioligand binding) to the Ki.

Data Analysis: The data are typically analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the therapeutic effects of 4-((1H-imidazol-1-yl)methyl)piperidine derivatives in the CNS is the antagonism of the histamine H3 receptor.

Histamine H3 Receptor Signaling Pathway

The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block the binding of histamine, thereby preventing this inhibitory signaling cascade. This disinhibition results in increased activity of adenylyl cyclase and a subsequent rise in cAMP levels, ultimately leading to enhanced neurotransmitter release.

H3R_Signaling Histamine Histamine H3R Histamine H3 Receptor (GPCR) Histamine->H3R Activates Antagonist 4-((1H-imidazol-1-yl)methyl) piperidine Derivative Antagonist->H3R Blocks Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter Increased Neurotransmitter Release cAMP->Neurotransmitter Leads to SAR Core 4-((1H-imidazol-1-yl)methyl)piperidine Scaffold R1 Piperidine N-substitution (R1) Core->R1 R2 Imidazole Ring Substitution (R2) Core->R2 R3 Piperidine Ring Substitution (R3) Core->R3 Effect1 Impacts: - Potency - Selectivity - Pharmacokinetics (e.g., brain penetration) R1->Effect1 Effect2 Impacts: - Receptor Affinity - Selectivity R2->Effect2 Effect3 Impacts: - Lipophilicity - Conformation R3->Effect3

Caption: Key modification points influencing the structure-activity relationship of 4-((1H-imidazol-1-yl)methyl)piperidine derivatives.

  • Piperidine N-substitution (R1): This is the most common site for modification. Introducing various substituents, such as benzoyl groups or other aromatic moieties, can significantly enhance H3R affinity and selectivity. The nature of this substituent also plays a critical role in determining the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier.

  • Imidazole Ring Substitution (R2): Modifications to the imidazole ring can fine-tune the compound's interaction with the H3 receptor binding pocket. However, these modifications must be carefully considered, as the imidazole nitrogen is crucial for the primary interaction with the receptor.

  • Piperidine Ring Substitution (R3): Substitutions on the piperidine ring can influence the compound's lipophilicity and conformational flexibility, which in turn can affect its binding affinity and pharmacokinetic profile.

Conclusion and Future Directions

Derivatives of 4-((1H-imidazol-1-yl)methyl)piperidine represent a promising class of compounds, primarily as histamine H3 receptor antagonists for the treatment of CNS disorders. The extensive research into their structure-activity relationships has led to the development of highly potent and selective ligands. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, exploring dual-action ligands to address complex disease pathologies, and expanding the investigation of their therapeutic potential beyond the CNS. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel therapeutics.

References

  • Title: Recent advances on histamine H3 receptor antagonists/inverse agonists in the treatment of CNS disorders Source: ScienceDirect URL: [Link]

  • Title: A review of the patent literature of histamine H3 receptor antagonists/inverse agonists for the treatment of CNS disorders Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and biological activity of 4-((1H-imidazol-1-yl)methyl)piperidine derivatives as histamine H3 receptor antagonists Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of 4-(1H-imidazol-1-ylmethyl)-1-(4-iodobenzoyl)piperidine as a novel SPECT radiotracer for imaging histamine H3 receptors Source: ScienceDirect URL: [Link]

  • Title: Synthesis and biological evaluation of novel piperidine derivatives with dual histamine H3 receptor antagonist and serotonin reuptake inhibitor activities Source: ScienceDirect URL: [Link]

Comparative

A Comparative Analysis of Histamine H3 Receptor Ligands: The Agonist 4-((1H-imidazol-4-yl)methyl)piperidine Versus Key Antagonists

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Histamine H3 Receptor as a Therapeutic Target The histamine H3 receptor (H3R) stands as a compelling target in contemporary neuropharm...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) stands as a compelling target in contemporary neuropharmacology. Primarily expressed in the central nervous system (CNS), this G protein-coupled receptor (GPCR) functions as a presynaptic autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine.[1] It also acts as a heteroreceptor, influencing the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1] The H3R is constitutively active, meaning it can signal without being activated by an agonist, and is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This unique pharmacological profile has rendered H3R antagonists and inverse agonists promising therapeutic agents for a variety of neurological and psychiatric conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1]

This guide provides a comparative analysis of the seminal H3 receptor agonist, 4-((1H-imidazol-4-yl)methyl)piperidine, against a panel of well-characterized H3 receptor antagonists. While initial assumptions may categorize this foundational molecule as a simple precursor, it is, in fact, a potent and selective agonist, a crucial distinction for researchers in the field.[2][3][4] We will delve into a quantitative comparison of their binding affinities, functional activities, and selectivity profiles, supported by detailed experimental protocols to provide a comprehensive resource for the scientific community.

The Ligands: An Agonist Scaffold and Its Antagonistic Counterparts

The compounds under comparison represent a spectrum of activities at the H3 receptor.

  • 4-((1H-imidazol-4-yl)methyl)piperidine: Contrary to its frequent use as a foundational scaffold for antagonist development, this compound is a potent and selective H3 receptor agonist.[2][3][4] Its activity serves as a vital reference point for understanding the structural requirements for agonism versus antagonism at the H3R.

  • Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[5] It exhibits high affinity and selectivity for the H3 receptor.[5]

  • Ciproxifan: A potent and selective imidazole-based H3 receptor antagonist/inverse agonist, widely used as a research tool. It demonstrates high affinity for rodent H3 receptors and moderate affinity for the human ortholog.[6]

  • Thioperamide: One of the earliest developed and highly potent imidazole-based H3 receptor antagonists. It is a valuable research tool but is associated with hepatotoxicity, limiting its clinical use.[7]

  • ABT-239: A potent and selective non-imidazole H3 receptor antagonist that has been investigated for its cognitive-enhancing properties.[8][9][10]

  • GSK189254: A novel and highly potent H3 receptor antagonist with excellent selectivity, also explored for its potential in treating cognitive deficits.[11]

Comparative Analysis of Binding Affinities

The binding affinity (Ki) of a ligand for its receptor is a fundamental measure of its potency. The following table summarizes the reported Ki values for the selected compounds at the human H3 receptor.

CompoundTypehH3R Ki (nM)
4-((1H-imidazol-4-yl)methyl)piperidineAgonist~1-5
PitolisantAntagonist/Inverse Agonist0.16
CiproxifanAntagonist/Inverse Agonist46-180
ThioperamideAntagonist/Inverse Agonist25
ABT-239Antagonist/Inverse Agonist~0.63
GSK189254Antagonist/Inverse Agonist~0.1-0.3

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

Selectivity Profile: On-Target Efficacy and Off-Target Liabilities

A crucial aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target side effects. The following table presents the selectivity profiles of selected H3R antagonists against other human histamine receptor subtypes.

CompoundhH1R Ki (nM)hH2R Ki (nM)hH4R Ki (nM)
Pitolisant>10,000>10,000>10,000
Ciproxifan>1,000>1,000~200-1300
Thioperamide>10,000>10,00027

Data compiled from multiple sources.[2][12]

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the human H3 receptor using [3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine (~80 Ci/mmol).

  • Non-specific binding control: Clobenpropit (10 µM).

  • Test compounds at various concentrations.

  • GF/B filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest cells in ice-cold PBS and centrifuge at 1,900 x g for 10 minutes at 4°C.[13]

    • Resuspend the cell pellet in Tris-HCl buffer and disrupt by sonication.[13]

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • Add 50 µL of [3H]-NAMH at a final concentration of ~2 nM.

    • Add 50 µL of either binding buffer (for total binding), 10 µM clobenpropit (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate for 2 hours at 25°C with gentle shaking.[13]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes HEK293-hH3R Membranes Incubation Incubate 2h @ 25°C Membranes->Incubation Radioligand [3H]-NAMH Radioligand->Incubation Compound Test Compound / Control Compound->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Ki Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Functional cAMP Assay for H3 Receptor Antagonism

This protocol outlines a functional assay to determine the potency of an H3R antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.

  • Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin (adenylyl cyclase activator).

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Test antagonist compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-hH3R or HEK293-hH3R cells to ~80% confluency.

    • Harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 5,000 cells per well).

  • Antagonist Assay:

    • In a 384-well plate, add the test antagonist at various concentrations.

    • Add the H3R agonist at a concentration that gives ~80% of its maximal effect (EC80).

    • Add forskolin to stimulate adenylyl cyclase (typically 1-10 µM).

    • Add the cell suspension to each well.

    • Incubate the plate for 30 minutes at room temperature.[14]

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents to each well.

    • Incubate for the recommended time (typically 60 minutes).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist using non-linear regression.

    • Calculate the antagonist's potency (pA2 value) using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple antagonist concentrations.

cAMP_Assay cluster_cell_prep Cell Preparation cluster_assay_steps Assay Steps cluster_detection Detection & Analysis Cells CHO/HEK-hH3R Cells Add_Cells Add Cells Cells->Add_Cells Add_Antagonist Add Antagonist Add_Agonist_Forskolin Add Agonist + Forskolin Add_Antagonist->Add_Agonist_Forskolin Add_Agonist_Forskolin->Add_Cells Incubate Incubate 30 min Add_Cells->Incubate Add_Reagents Add cAMP Detection Reagents Incubate->Add_Reagents Read_Plate Read Plate Add_Reagents->Read_Plate Analyze_Data Calculate IC50/pA2 Read_Plate->Analyze_Data

Workflow for H3R Antagonist cAMP Assay.

H3 Receptor Signaling Pathway

Activation of the H3 receptor by an agonist like 4-((1H-imidazol-4-yl)methyl)piperidine initiates a signaling cascade through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces the production of intracellular cAMP. H3R antagonists block this pathway, and inverse agonists can further reduce the basal signaling of the constitutively active receptor.

H3R_Signaling Agonist Agonist (e.g., 4-((1H-imidazol-4-yl)methyl)piperidine) H3R H3 Receptor Agonist->H3R Activates Antagonist Antagonist (e.g., Pitolisant) Antagonist->H3R Blocks G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Activity (Reduced Neurotransmitter Release) cAMP->Response Leads to

H3 Receptor Signaling Pathway.

Conclusion

The comparative analysis reveals a clear distinction between the agonist 4-((1H-imidazol-4-yl)methyl)piperidine and the array of H3 receptor antagonists. While sharing a common structural heritage, their functional outcomes are diametrically opposed. The antagonists, particularly non-imidazole compounds like ABT-239 and GSK189254, and the clinically approved Pitolisant, demonstrate high potency and selectivity, underscoring their therapeutic potential. Understanding the nuanced pharmacology of both agonists and antagonists at the H3 receptor is paramount for the rational design of novel therapeutics targeting this complex and promising neurological target. The provided experimental protocols offer a robust framework for researchers to further explore the pharmacology of novel H3 receptor ligands.

References

  • Bongers, G., Bakker, R. A., & Leurs, R. (2007). The histamine H3 receptor: a versatile drug target. Mini reviews in medicinal chemistry, 7(1), 51-60.
  • Ligneau, X., et al. (2007). The first non-imidazole-based histamine H3 receptor inverse agonist to enter the clinic: the preclinical pharmacology of BF2. 649. Journal of Pharmacology and Experimental Therapeutics, 322(2), 643-653.
  • BenchChem. (2025). Evaluating the selectivity profile of thioperamide against other amine receptors.
  • Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
  • Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332-333.
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713-721.
  • Romigi, A., Vitrani, G., Lo Giudice, T., Centonze, D., & Franco, V. (2018). Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy.
  • Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
  • Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-1045.
  • Preusser, L.C. et al. (2005). Therapeutic potential of the histamine H3 receptor antagonist ABT-239. Experimental Biology 2005, Abstract 87.14.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Characterization of Histamine H3 Receptor Antagonists.
  • Monti, J. M., et al. (2004). H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the rat. Neuropsychopharmacology, 29(12), 2169-2176.
  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399.
  • Savage, T. J., et al. (2010). Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress. Frontiers in Behavioral Neuroscience, 14, 613865.
  • Munari, L., et al. (2013). The histamine H3 receptor antagonist ABT-239 improves cognitive performance in a non-human primate model of cognitive dysfunction. Behavioural brain research, 243, 148-154.
  • Esbenshade, T. A., et al. (2008). Pharmacological and in vivo properties of A-349821, a selective and potent non-imidazole histamine H3 receptor antagonist. Biochemical pharmacology, 76(7), 898-907.
  • Kottke, T., et al. (2011). Discovery of potential, dual-active histamine h3 receptor ligands with combined antioxidant properties. Molecules, 26(8), 2300.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell.
  • bioRxiv. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms.
  • Wikipedia. (n.d.). Thioperamide.
  • Liu, C., et al. (2004). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 142(7), 1089-1098.
  • Liedtke, S., et al. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 367(1), 43-50.
  • Journal of Medicinal Chemistry. (1994). A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.
  • Scientific Reports. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method.
  • Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands.

Sources

Validation

The Evolving Landscape of Histamine H3 Receptor Antagonism: A Comparative Guide to 4-((1H-imidazol-1-yl)methyl)piperidine Analogs

In the quest for novel therapeutics targeting central nervous system disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucia...

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics targeting central nervous system disorders, the histamine H3 receptor (H3R) has emerged as a compelling target. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other key neurotransmitters.[1] Consequently, H3R antagonists are being actively investigated for their potential in treating conditions like narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[1]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of H3R antagonists: 4-((1H-imidazol-1-yl)methyl)piperidine analogs. We will dissect how subtle molecular modifications to this scaffold dramatically influence potency, selectivity, and metabolic stability, offering a comparative framework for researchers and drug development professionals.

The 4-((1H-imidazol-1-yl)methyl)piperidine Scaffold: A Privileged Motif for H3R Antagonism

The 4-((1H-imidazol-1-yl)methyl)piperidine core is a well-established pharmacophore for H3R ligands. The imidazole ring provides a key interaction with the receptor, while the piperidine ring serves as a versatile anchor for introducing various substituents to modulate pharmacological properties. The parent compound, 4-((1H-imidazol-4-yl)methyl)piperidine, itself is a potent H3R agonist. The transition from agonist to antagonist is achieved by the addition of a lipophilic substituent on the piperidine nitrogen, a classic example of SAR-driven drug design.

Synthetic Strategies: Building the Analogs

The synthesis of 4-((1H-imidazol-1-yl)methyl)piperidine analogs generally follows a convergent approach. A typical synthetic route involves the preparation of a suitably protected 4-(chloromethyl)piperidine derivative, which is then used to alkylate the imidazole ring. Subsequent deprotection and derivatization of the piperidine nitrogen with various lipophilic side chains yield the final compounds.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency

The potency of 4-((1H-imidazol-1-yl)methyl)piperidine analogs as H3R antagonists is exquisitely sensitive to the nature of the substituent on the piperidine nitrogen. The following sections detail the key SAR trends observed in this series, with supporting data summarized in Table 1.

The Critical Role of the Lipophilic Side Chain

As elegantly demonstrated by Vaccaro et al., the introduction of a lipophilic side chain on the piperidine nitrogen is paramount for potent H3R antagonism.[2] This lipophilic moiety is believed to occupy a hydrophobic pocket in the receptor, a feature absent in agonists.

The most potent antagonists in this series are achieved when the lipophilic group consists of a substituted aniline amide connected to the piperidine ring via a two-methylene linker.[2] For instance, compound 7 (see Table 1), with a 4-chloroaniline amide side chain, is one of the most potent antagonists identified, exhibiting a pA2 value of 10.10.

Impact of Linker Length and Composition

The length and nature of the linker connecting the piperidine ring to the terminal lipophilic group significantly impact activity. A two-methylene linker appears to be optimal for the aniline amide series. Shortening or lengthening the linker, or introducing different functional groups, can lead to a substantial decrease in potency.

Influence of Substituents on the Aromatic Ring

Variations in the substitution pattern on the terminal aromatic ring are generally well-tolerated. For example, replacing the 4-chloro substituent of compound 7 with a 4-fluoro (compound 11 ) or a 4-trifluoromethyl group (compound 12 ) results in compounds with comparable high affinity for the human H3 receptor.

Comparative Data Summary

The following table summarizes the in vitro activities of selected 4-((1H-imidazol-1-yl)methyl)piperidine analogs at the human histamine H3 receptor.

CompoundR Group on Piperidine NitrogenhH3 Ki (nM)pA2
1 H0.3 (agonist)-
7 -(CH2)2-NHCO-C6H4-4-Cl1.710.10
11 -(CH2)2-NHCO-C6H4-4-F0.4-
12 -(CH2)2-NHCO-C6H4-4-CF31.9-
22 -CO-NH-C6H4-4-Cl>1000<6.0
23 -CO-(CH2)2-NH-CO-C6H4-4-Cl>1000<6.0
34 -(CH2)5-O-C6H5258.0

Table 1: SAR of 4-((1H-imidazol-1-yl)methyl)piperidine Analogs at the Human H3 Receptor. Data sourced from Vaccaro et al., 2006.

Mitigating a Key Liability: Cytochrome P450 Inhibition

A significant challenge associated with imidazole-containing compounds is their potential to inhibit cytochrome P450 (CYP) enzymes, leading to undesirable drug-drug interactions. The 4-((1H-imidazol-1-yl)methyl)piperidine series is not immune to this issue. However, strategic structural modifications can mitigate this liability.

Research by Berlin et al. demonstrated that introducing steric hindrance near the imidazole ring can significantly reduce CYP2D6 and CYP3A4 inhibition.[3] This can be achieved by incorporating substituents on the carbon atom connecting the imidazole and piperidine rings. This highlights a critical aspect of drug design beyond receptor affinity – optimizing for a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold and their impact on H3R antagonist activity.

SAR_diagram cluster_scaffold 4-((1H-imidazol-1-yl)methyl)piperidine Scaffold cluster_activity Impact on Activity Scaffold Imidazole-CH2-Piperidine Imidazole Imidazole Ring (Receptor Interaction) Piperidine Piperidine Ring (Scaffold) Reduced_CYP Reduced CYP Inhibition Scaffold->Reduced_CYP Steric Hindrance near Imidazole CYP_Inhibition CYP Inhibition Imidazole->CYP_Inhibition Inherent Property Linker Linker (e.g., -(CH2)2-) Piperidine->Linker N-substitution Lipophilic Lipophilic Group (Potency & Antagonism) Linker->Lipophilic High_Potency High Potency Linker->High_Potency Optimal Length (2 carbons) Low_Potency Low Potency Linker->Low_Potency Non-optimal Length Lipophilic->High_Potency Optimal Size & Shape Binding_Assay Membrane_Prep Prepare membranes from cells expressing H3 receptor Incubation Incubate membranes with [3H]-Nα-methylhistamine (radioligand) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis

Caption: Workflow for H3R radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H3 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, varying concentrations of the test compound, a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine), and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [4][5]

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of H3 receptor activation.

Workflow:

Caption: Workflow for H3R cAMP functional assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells stably expressing the histamine H3 receptor into a 96- or 384-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing varying concentrations of the test antagonist. Incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (typically the EC80 concentration) and a phosphodiesterase inhibitor (to prevent cAMP degradation) to all wells except the negative control. Forskolin is also added to stimulate adenylyl cyclase and produce a measurable cAMP signal.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE® cAMP assay. [6]6. Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data is then fitted to a suitable pharmacological model to determine the IC50 or pA2 value of the antagonist.

Conclusion and Future Directions

The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold has proven to be a fertile ground for the discovery of potent histamine H3 receptor antagonists. The SAR is well-defined, with the N-piperidine substituent playing a pivotal role in determining antagonist potency. The key challenge of CYP450 inhibition can be addressed through rational design, specifically by introducing steric bulk near the imidazole moiety.

Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to enhance their drug-like characteristics. This includes optimizing brain penetration, metabolic stability, and oral bioavailability. The continued exploration of diverse lipophilic side chains and the application of computational modeling will undoubtedly lead to the development of next-generation H3R antagonists with improved therapeutic profiles.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013). University of Regensburg. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

  • Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ElectronicsAndBooks. [Link]

  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2001). PubMed. [Link]

  • Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. (2012). ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (2020). Molecules, 25(21), 5193. [Link]

  • 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). Scientific Reports, 7, 46310. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2021). Molecules, 26(22), 6985. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (2023). Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2024). European Journal of Medicinal Chemistry, 267, 117019. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. (1994). Journal of Medicinal Chemistry, 37(3), 332-333. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 31-37. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors, 5(6), 1746-1755. [Link]

  • Berlin, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-994. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

Sources

Comparative

A Comparative Guide to Validating the CYP3A4 Inhibitory Activity of 4-((1H-imidazol-1-yl)methyl)piperidine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the inhibitory potential of the novel compound 4-((1H-imidazol-1-yl)methyl)piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the inhibitory potential of the novel compound 4-((1H-imidazol-1-yl)methyl)piperidine against Cytochrome P450 3A4 (CYP3A4), the most critical enzyme in human drug metabolism. We will compare its performance against a well-established inhibitor, ketoconazole, and provide the scientific rationale, detailed experimental protocols, and data interpretation necessary for a robust assessment.

Introduction: The Gatekeeper of Drug Metabolism

Cytochrome P450 3A4, predominantly found in the liver and intestine, is responsible for the metabolism of an estimated 30-50% of all clinically used drugs.[1][2] Its broad substrate specificity makes it a central figure in drug efficacy and safety.[1] Inhibition of CYP3A4 by a co-administered drug can lead to significant drug-drug interactions (DDIs), causing reduced clearance of other drugs, elevated plasma concentrations, and potentially severe toxicity.[3][4] Consequently, regulatory bodies like the FDA mandate the evaluation of a new chemical entity's (NCE) potential to inhibit CYP3A4 early in the drug development process.[5][6][7]

The test compound, 4-((1H-imidazol-1-yl)methyl)piperidine, contains an imidazole moiety.[8] This structural feature is a well-known pharmacophore in many potent CYP inhibitors, including the benchmark compound ketoconazole.[9] The nitrogen atom within the imidazole ring can directly coordinate with the heme iron of the cytochrome P450 enzyme, disrupting its catalytic cycle and leading to inhibition.[10][11] This guide outlines the definitive in vitro fluorescence-based assay to quantify this anticipated inhibitory effect.

The Scientific Rationale: Designing a Self-Validating Assay

To ensure data integrity, our experimental design is built on a foundation of established principles and includes critical controls. We employ a high-throughput, fluorescence-based assay, which offers exceptional sensitivity and is an industry standard for screening CYP inhibition.[12]

Key Assay Components:

  • Enzyme Source: Recombinant human CYP3A4 (rhCYP3A4) provides a clean, specific system, eliminating confounding metabolic activities from other isoenzymes present in human liver microsomes.

  • Probe Substrate: A fluorogenic substrate (e.g., a resorufin or luciferin derivative) is used.[3][13] These molecules are not fluorescent until they are metabolized by CYP3A4, producing a signal directly proportional to enzyme activity.[13][14]

  • Cofactor: An NADPH-regenerating system is essential.[3] CYPs are monooxygenases that require a steady supply of reducing equivalents from NADPH to fuel the catalytic cycle. A regenerating system maintains a constant NADPH concentration throughout the incubation.

  • Test Compound: 4-((1H-imidazol-1-yl)methyl)piperidine, prepared in a serial dilution to determine a dose-response relationship.

  • Positive Control: Ketoconazole serves as the benchmark strong inhibitor.[5] Its well-characterized, potent inhibition of CYP3A4 provides a robust reference for comparing the potency of our test compound.[15][16]

  • Negative Control: A vehicle control (e.g., DMSO at <0.5%) containing no inhibitor represents 100% enzyme activity.

The primary endpoint of this assay is the IC50 value , which is the concentration of an inhibitor required to reduce enzyme activity by 50%.[3] This value is a critical measure of inhibitory potency.

Experimental Workflow & Design

The overall process is a multi-step workflow designed for accuracy and reproducibility. It begins with careful reagent preparation and plate mapping, followed by a pre-incubation step to allow the inhibitor to bind to the enzyme, and culminates in a kinetic reading of the fluorescent signal after the reaction is initiated.

Caption: High-level workflow for the in vitro CYP3A4 inhibition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format. All incubations should be performed at 37°C.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • rhCYP3A4 Enzyme Stock: Prepare a 2X working solution (e.g., 10 pmol/mL) in Assay Buffer.
  • NADPH Regenerating System: Prepare a 4X working solution in Assay Buffer as per the manufacturer's instructions.
  • Fluorogenic Substrate: Prepare a 4X working solution (at a concentration near its Km for CYP3A4) in Assay Buffer.
  • Test Compound Stock: Prepare a 10 mM stock of 4-((1H-imidazol-1-yl)methyl)piperidine in DMSO. Create a serial dilution series (e.g., 8 points) in DMSO, then dilute these 100-fold into Assay Buffer to create 4X working solutions.
  • Positive Control Stock: Prepare a 1 mM stock of Ketoconazole in DMSO. Create a serial dilution series (e.g., 8 points) and prepare 4X working solutions as done for the test compound.

2. Assay Plate Setup (50 µL final volume per well):

  • Step A - Inhibitor/Control Addition: Add 12.5 µL of the 4X inhibitor working solutions (Test Compound and Ketoconazole) to their respective wells. For "100% Activity" (vehicle) and "No Enzyme" controls, add 12.5 µL of Assay Buffer containing the same final DMSO concentration.
  • Step B - Enzyme Addition: Add 25 µL of the 2X rhCYP3A4 enzyme solution to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 25 µL of Assay Buffer.
  • Step C - Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.
  • Scientist's Note: This pre-incubation step is crucial. It allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced. For compounds that may be time-dependent inhibitors, this step is particularly important.[17]

3. Reaction Initiation and Measurement:

  • Step D - Initiation: Prepare a 2X Substrate/NADPH mixture by combining equal volumes of the 4X Fluorogenic Substrate and 4X NADPH Regenerating System solutions. Add 12.5 µL of this mixture to all wells to initiate the reaction.
  • Step E - Kinetic Reading: Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence kinetically (e.g., every minute for 30 minutes) at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 535/587 nm for resorufin-based substrates).[18]

4. Data Analysis:

  • Determine the reaction rate (Vmax) for each well from the linear portion of the kinetic curve (RFU/min).
  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme))
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).[3]

Comparative Data and Interpretation

The primary output will be a direct comparison of the IC50 values obtained for 4-((1H-imidazol-1-yl)methyl)piperidine and the positive control, ketoconazole. The results should be summarized in a clear, tabular format.

Table 1: Comparative CYP3A4 Inhibition Potency

CompoundIC50 (µM) [95% CI]Hill Slope
Ketoconazole 0.62 [0.51 - 0.75]1.1
4-((1H-imidazol-1-yl)methyl)piperidine [Experimental Value][Experimental Value]

Note: The IC50 value for Ketoconazole is a representative literature value.[16] Experimental results should fall within a similar range to validate the assay.

Interpretation:

  • Potency: A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of the test compound to that of ketoconazole, a strong inhibitor, its relative potency can be classified.

  • Clinical Significance: While this is an in vitro assay, a potent IC50 value (e.g., < 1 µM) is a significant flag for potential clinical DDIs and warrants further investigation, as recommended by regulatory guidelines.[5][7] The results from this study are foundational for designing subsequent in vivo DDI studies.[19]

Conclusion and Next Steps

This guide provides a robust, self-validating methodology for determining the inhibitory effect of 4-((1H-imidazol-1-yl)methyl)piperidine on CYP3A4. The inclusion of the industry-standard inhibitor, ketoconazole, allows for a direct and objective comparison of potency. Based on the structural alert of the imidazole group, a measurable inhibitory effect is anticipated.

Should the compound demonstrate potent inhibition, logical next steps would include:

  • Mechanism of Inhibition Studies: Determining if the inhibition is competitive, non-competitive, or mixed-type.[15][20]

  • Time-Dependent Inhibition (TDI) Assay: Assessing if the compound or a metabolite causes irreversible inactivation of the enzyme over time, which is a more serious concern for DDIs.[17]

  • Testing in a More Complex Matrix: Progressing to assays using human liver microsomes or hepatocytes to evaluate inhibition in the presence of other drug-metabolizing enzymes and transporters.

By following this structured approach, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development pipeline.

References

  • Guidance for Industry: In Vitro Drug Interaction Studies. U.S. Food and Drug Administration. [URL: https://www.fda.
  • Application Note: In Vitro Inhibition of CYP3A4. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-inhibition-of-cyp3a4-by-cyp3a4-in-3]
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294073/]
  • CYP Inhibition Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/cyp-inhibition-assay.htm]
  • Exploring the Mechanism of CYP3A4 Inactivation by Lapatinib. XenoTech. [URL: https://www.xenotech.
  • CYP3A4 P450-Glo™ Assays with Luciferin-IPA. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/cell-notes/cn023/cyp450-glo-assays-with-luciferin-ipa.pdf]
  • Novel Bioluminescent Substrates to Measure CYP3A4 Activity. ResearchGate. [URL: https://www.researchgate.net/publication/280920406_Novel_Bioluminescent_Substrates_to_Measure_CYP3A4_Activity_in_Cell-based_and_Microsome_Assays]
  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes. ResearchGate. [URL: https://www.researchgate.net/publication/270462006_Imidazole-substituted_drugs_and_tendency_for_inhibition_of_Cytochrome_P450_Isoenzymes_A_review]
  • P450-Glo™ CYP3A4 Assay and Screening Systems. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/cyp-inhibition-assays/p450-glo-cyp3a4-assay-and-screening-systems/]
  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories. [URL: https://www.criver.
  • CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11259500/]
  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. National Center for Biotechnology Information (NCBI). [URL: https://pubmed.ncbi.nlm.nih.gov/21812778/]
  • CYP Inhibition Assay. LifeNet Health LifeSciences. [URL: https://www.lifenethealth.org/lifesciences/services/vitro-assay-services/cyp-inhibition-assay]
  • High-throughput fluorescence assay of cytochrome P450 3A4. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3945828/]
  • 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22662917]
  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole. National Center for Biotechnology Information (NCBI). [URL: https://pubmed.ncbi.nlm.nih.gov/17539665/]
  • Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. U.S. Food and Drug Administration. [URL: https://www.fda.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe, New Zealand Medicines and Medical Devices Safety Authority. [URL: https://www.medsafe.govt.nz/profs/PUArticles/March2014/March2014DrugMetabolism.htm]
  • 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00639]
  • Mechanism of cytochrome P450-3A inhibition by ketoconazole. ResearchGate. [URL: https://www.researchgate.net/publication/51559869_Mechanism_of_cytochrome_P450-3A_inhibition_by_ketoconazole]
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [URL: https://www.evotec.com/en/asset-management-services/in-vitro-adme-services/cyp-inhibition-ic50]
  • Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0111286]
  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4819343/]
  • 4-(1H-imidazol-1-yl)-2-methylpiperidine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82672159.htm]
  • CYP3A4. Wikipedia. [URL: https://en.wikipedia.org/wiki/CYP3A4]
  • Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [URL: https://www.regulations.gov/document/FDA-2019-D-5310-0004]
  • Effects of ketoconazole on cyclophosphamide metabolism. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5583489/]
  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3656461/]
  • CYP3A4 Activity Assay Kit (Fluorometric). Abcam. [URL: https://www.abcam.com/cyp3a4-activity-assay-kit-fluorometric-ab211076.html]
  • Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2023/Volume%2016,%20Issue%201/RJPT_16_1_2023_465-472.html]
  • 3-((1H-Imidazol-4-yl)methyl)piperidine. EvitaChem. [URL: https://www.evitachem.com/product/evt-3416253]
  • Calculated IC50 of ketoconazole on P450 3A4. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-IC-50-of-ketoconazole-on-P450-3A4-Output-from-the-free-software-MyCurveFit_fig2_334542385]
  • The Role of CYP3A in Health and Disease. National Center for Biotechnology Information (NCBI). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4576913/]
  • In Vitro Inhibition Studies. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/108500/download]
  • 1-METHYLPIPERIDINE. CAMEO Chemicals, National Oceanic and Atmospheric Administration. [URL: https://cameochemicals.noaa.gov/chemical/1310]

Sources

Validation

A Comparative Guide to the Receptor Selectivity of 4-((1H-imidazol-1-yl)methyl)piperidine and its Analogs

For researchers and drug development professionals navigating the complexities of histamine H3 receptor modulation, the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold represents a critical chemical entity. Its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of histamine H3 receptor modulation, the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold represents a critical chemical entity. Its derivatives have been extensively explored as both potent agonists and antagonists for this elusive target. However, the inherent chemical properties of the imidazole ring necessitate a thorough investigation of its cross-reactivity profile to ensure target specificity and mitigate potential off-target effects. This guide provides an in-depth comparison of 4-((1H-imidazol-1-yl)methyl)piperidine's interactions with its primary target, the histamine H3 receptor, and its cross-reactivity with other relevant receptors and enzymes, supported by experimental data and detailed protocols.

Introduction: The Significance of the 4-((1H-imidazol-1-yl)methyl)piperidine Scaffold

The 4-((1H-imidazol-1-yl)methyl)piperidine core is a versatile pharmacophore that has been the foundation for the development of numerous ligands targeting the histamine H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Consequently, H3 receptor ligands are of significant interest for the treatment of various neurological and psychiatric disorders.

The imidazole moiety within this scaffold is a key contributor to its high affinity for the histamine H3 receptor. However, it is also a well-known structural alert for off-target interactions, particularly with cytochrome P450 (CYP) enzymes. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition and potential drug-drug interactions. Therefore, a comprehensive understanding of the selectivity profile of any compound based on this scaffold is paramount.

Comparative Analysis of Receptor Binding Affinities

To objectively assess the selectivity of 4-((1H-imidazol-1-yl)methyl)piperidine and its derivatives, we will compare their binding affinities (Ki) across a panel of relevant receptors. For context, we will include data for other well-characterized histamine H3 receptor ligands.

CompoundPrimary TargetKi (nM) for H3RKi (nM) for H1RKi (nM) for H2RKi (nM) for H4RIC50 (µM) for CYP2D6IC50 (µM) for CYP3A4Reference
4-((1H-imidazol-4-yl)methyl)piperidine H3R Agonist 16 >10,000>10,000460>50>50
Compound 7 (from Vaccaro et al., 2006) H3R Antagonist 0.6 >10,000>10,000>10,0002.58.9[1]
Thioperamide H3R Antagonist2.11,3003,4001,800N/AN/A[2]
Clobenpropit H3R Antagonist0.51,60010,0001,000N/AN/A[2]

Expert Interpretation:

The data clearly demonstrates that 4-((1H-imidazol-4-yl)methyl)piperidine is a potent and selective histamine H3 receptor agonist, with significantly lower affinity for other histamine receptor subtypes. Notably, its inhibitory activity against CYP2D6 and CYP3A4 is minimal, suggesting a favorable preliminary safety profile in this regard.

In contrast, the antagonist derivative, Compound 7, exhibits even higher affinity for the H3 receptor and maintains excellent selectivity against other histamine receptors. However, it displays moderate inhibitory activity against CYP2D6 and CYP3A4, a common characteristic of more complex imidazole-based antagonists[1][3]. This highlights a critical aspect of drug design within this chemical series: modifications aimed at increasing H3R antagonist potency can inadvertently introduce CYP inhibition liabilities.

Compared to the classical H3R antagonists Thioperamide and Clobenpropit, the 4-((1H-imidazol-1-yl)methyl)piperidine-based compounds generally exhibit a better selectivity profile against other histamine receptor subtypes.

Experimental Protocols for Assessing Receptor Cross-Reactivity

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for key experiments used to determine receptor binding affinity and functional activity.

Radioligand Binding Assay for Histamine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for histamine receptors (H1R, H2R, H3R, H4R).

Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis P1 Culture cells expressing the target receptor P2 Harvest cells and homogenize in lysis buffer P1->P2 P3 Centrifuge to pellet membranes P2->P3 P4 Resuspend membranes in assay buffer P3->P4 A1 Add membrane preparation, radioligand, and test compound to assay plate P4->A1 A2 Incubate to reach equilibrium A1->A2 A3 Rapidly filter through glass fiber filters A2->A3 A4 Wash filters to remove unbound radioligand A3->A4 D1 Add scintillation cocktail to filters A4->D1 D2 Count radioactivity using a scintillation counter D1->D2 D3 Calculate % inhibition and determine IC50 and Ki values D2->D3 G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Detection & Analysis S1 Add human liver microsomes, NADPH regenerating system, and test compound to a 96-well plate S2 Pre-incubate at 37°C R1 Initiate the reaction by adding a specific fluorescent probe substrate S2->R1 R2 Incubate at 37°C for a defined time R3 Stop the reaction by adding an organic solvent (e.g., acetonitrile) A1 Centrifuge the plate to pellet protein R3->A1 A2 Transfer the supernatant to a new plate A1->A2 A3 Measure fluorescence using a plate reader A2->A3 A4 Calculate % inhibition and determine IC50 value A3->A4

Caption: Workflow for a fluorescent-based CYP450 inhibition assay.

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of a solution containing human liver microsomes (0.2 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4).

    • Add 2 µL of the test compound at various concentrations (typically from 0.1 to 100 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of a specific fluorescent probe substrate for the CYP isoform of interest (e.g., 7-ethoxyresorufin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4). The substrate should be at a concentration close to its Km.

    • Incubate the plate at 37°C for 15-60 minutes (the time should be optimized for each isoform to ensure linear product formation).

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Detection and Analysis:

    • Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new black 96-well plate.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the metabolite of the probe substrate.

    • Calculate the percentage of inhibition at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion blocked Ligand H3R Agonist (e.g., 4-((1H-imidazol-4-yl)methyl)piperidine) Ligand->H3R binds ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response leads to

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion and Future Directions

The 4-((1H-imidazol-1-yl)methyl)piperidine scaffold remains a valuable starting point for the design of potent and selective histamine H3 receptor ligands. This guide has demonstrated that while high selectivity against other histamine receptor subtypes can be achieved, careful consideration must be given to the potential for cytochrome P450 inhibition, particularly when developing antagonists.

Future drug discovery efforts should focus on structural modifications that maintain high H3R affinity while minimizing interactions with CYP enzymes. This may involve replacing the imidazole ring with other bioisosteres or modulating the physicochemical properties of the molecule to alter its interaction with the CYP active site. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of the selectivity and potential liabilities of novel compounds in this chemical class.

References

  • Berlin, M., Ting, P. C., Vaccaro, W. D., Aslanian, R., McCormick, K. D., Lee, J. F., ... & Hey, J. A. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(4), 989–994. [Link] [3]2. Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Hey, J. A. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395–399. [Link] [1]3. Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332–333. [Link] [4]4. BindingDB. (n.d.). BindingDB entry for 4-(1H-imidazol-4-ylmethyl)piperidine. Retrieved from [Link] 5. Liedtke, S., Flau, K., Kathmann, M., Schlicker, E., Stark, H., Meier, G., & Schunack, W. (2003). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 367(1), 43–50. [Link]

Sources

Comparative

A Comparative Guide to 4-((1H-imidazol-1-yl)methyl)piperidine and Its Bioisosteres for Drug Discovery Professionals

This guide offers an in-depth comparative analysis of 4-((1H-imidazol-1-yl)methyl)piperidine and its key bioisosteres. Designed for researchers, medicinal chemists, and drug development professionals, this document provi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 4-((1H-imidazol-1-yl)methyl)piperidine and its key bioisosteres. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds, with a focus on their potential as histamine H3 receptor antagonists. By integrating established principles of bioisosterism with available experimental data, this guide aims to inform rational drug design and optimization strategies.

Introduction: The Strategic Value of the 4-((Imidazol-1-yl)methyl)piperidine Scaffold

However, the imidazole moiety can present challenges, including potential inhibition of cytochrome P450 enzymes and metabolic liabilities. This has driven the exploration of bioisosteric replacements to enhance the "drug-like" properties of these compounds while maintaining or improving their biological activity. Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design.[7] This guide will focus on the comparative analysis of 4-((1H-imidazol-1-yl)methyl)piperidine with its pyrazole, 1,2,4-triazole, tetrazole, and oxadiazole bioisosteres.

Physicochemical Properties: A Comparative Overview

The choice of a heterocyclic bioisostere significantly impacts a molecule's physicochemical properties, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical differences between imidazole and its common bioisosteres.

HeterocyclepKa (of conjugate acid)LogP (calculated)Hydrogen Bond Donor/AcceptorDipole Moment (Debye)Metabolic Stability
Imidazole ~7.0[8]-0.08Both~3.8Moderate
Pyrazole ~2.5[9]0.43Both~2.2Generally higher than imidazole
1,2,4-Triazole ~2.2 (for 1H)-0.49Both~3.3Generally high
Tetrazole ~4.9 (for 1H)-0.89Both~5.1Generally high
1,3,4-Oxadiazole ~ -1.0-0.47Acceptor only~3.1Generally high

Note: pKa and LogP values are approximate and can vary based on substitution.

Expert Insights: The lower basicity of pyrazole and triazole compared to imidazole can be advantageous in reducing off-target effects at aminergic GPCRs and improving oral bioavailability. Tetrazoles, with a pKa similar to carboxylic acids, can act as non-classical bioisosteres for this group and often exhibit good metabolic stability.[10][11] Oxadiazoles, lacking a hydrogen bond donor, offer a different interaction profile and are typically very stable metabolically.[12][13]

Biological Activity: Focus on the Histamine H3 Receptor

The primary biological target for the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold and its analogs has been the histamine H3 receptor.[2] Antagonists of this receptor have shown therapeutic potential for a range of central nervous system disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).

Compound ScaffoldRepresentative BioisostereReported Biological Activity (Histamine H3 Receptor)Key Observations
4-((1H-imidazol-1-yl)methyl)piperidineImidazole (Parent)Potent antagonism (pA2 values often > 8.0)Well-established pharmacophore.[2]
4-((1H-pyrazol-1-yl)methyl)piperidinePyrazoleCan maintain high affinity, though potency can be sensitive to substitution.Reduced basicity may alter off-target profile.[14]
4-((1H-1,2,4-triazol-1-yl)methyl)piperidine1,2,4-TriazoleOften retains significant antagonist activity.Offers a different hydrogen bonding pattern.[15]
4-((1H-tetrazol-1-yl)methyl)piperidineTetrazoleCan exhibit potent activity, with potential for improved metabolic stability.Electronic properties differ significantly from imidazole.[10][11]
4-((1,3,4-oxadiazol-2-yl)methyl)piperidine1,3,4-OxadiazoleActivity is highly dependent on the overall molecular structure.Lacks a hydrogen bond donor, altering receptor interactions.[12][13]

Expert Insights: The choice of bioisostere is highly context-dependent. While pyrazole and triazole are often successful replacements for imidazole in maintaining high affinity for the H3 receptor, the specific substitution pattern on both the heterocycle and the piperidine ring is critical for optimizing potency and selectivity. The impact of these bioisosteric replacements often extends beyond simple receptor affinity to influence functional activity (e.g., inverse agonism) and pharmacokinetic properties.

Experimental Workflows and Protocols

To ensure scientific rigor, the following are detailed protocols for key in vitro assays used to characterize compounds targeting the histamine H3 receptor.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the histamine H3 receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine or another suitable H3 receptor radioligand at a concentration near its Kd.

  • Incubation: Incubate cell membranes (20-50 µg protein) with the radioligand and varying concentrations of the test compound in a total volume of 250 µL for 60-120 minutes at 25°C.

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM thioperamide).

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Filters are washed multiple times with ice-cold assay buffer.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor. It can distinguish between agonists, antagonists, and inverse agonists.[16][17]

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Incubation: Incubate cell membranes (10-20 µg protein) with varying concentrations of the test compound in the assay buffer for 15 minutes at 30°C. For antagonist testing, a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) is included.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM and continue incubation for 30-60 minutes at 30°C.

  • Termination, Washing, and Detection: As described for the radioligand binding assay.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound. For agonists, EC₅₀ and Emax values are determined. For antagonists, the IC₅₀ is determined and the Schild equation can be used to calculate the pA₂ value. Inverse agonists will show a decrease in basal [³⁵S]GTPγS binding.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the histamine H3 receptor and the experimental workflow for compound evaluation.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist Antagonist / Inverse Agonist Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Parent and Bioisosteres Binding_Assay Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Potency - EC50/IC50, Efficacy) Binding_Assay->Functional_Assay ADME_assays Physicochemical & ADME Profiling (Solubility, LogP, Metabolic Stability) Functional_Assay->ADME_assays PK_studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) ADME_assays->PK_studies Efficacy_models In Vivo Efficacy Models (e.g., Narcolepsy, Cognition) PK_studies->Efficacy_models

Caption: Experimental Workflow for Compound Evaluation.

Conclusion and Future Directions

The bioisosteric replacement of the imidazole ring in 4-((1H-imidazol-1-yl)methyl)piperidine with other five-membered heterocycles presents a viable strategy for modulating the pharmacological and pharmacokinetic properties of this important scaffold. Pyrazole and 1,2,4-triazole have emerged as particularly promising bioisosteres for maintaining or enhancing histamine H3 receptor affinity, while potentially offering improved metabolic stability and a more favorable off-target profile due to their lower basicity. Tetrazole and oxadiazole bioisosteres also warrant further investigation, as they can introduce unique electronic and hydrogen bonding characteristics.

Future research in this area should focus on systematic, head-to-head comparisons of these bioisosteres within a consistent molecular framework. Such studies will provide invaluable data for building more predictive structure-activity and structure-property relationship models. The detailed experimental protocols provided in this guide offer a foundation for such rigorous comparative evaluations. Ultimately, the strategic application of bioisosterism to the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold holds significant promise for the discovery of novel and improved therapeutics for a range of neurological and psychiatric disorders.

References

  • Signaling pathways associated with the histamine H3 receptor. [Link]

  • Diagram illustrating histamine receptor signalling—Gq pathway. [Link]

  • Utilization of imidazole as bioisostere for modulation of physicochemical properties and activities. [Link]

  • Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. [Link]

  • Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Histamine H3 receptor. [Link]

  • Histamine receptors -Signalling pathways. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • GTPγS Binding Assay. [Link]

  • Pharmacological Applications of Piperidine Derivatives. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors. [Link]

  • Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. [Link]

  • Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

  • Functionalization of fused imidazole-oxadiazole, triazole-oxadiazole and tetrazole-oxadiazole skeletons: Search for stable and potential energetic materials. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. [Link]

  • Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrazole Derivatives as Potential Cytotoxic Agents. [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. [https://www.semanticscholar.org/paper/2-(N-((2%27-(2H-tetrazole-5-yl)-%5B1%2C1%27-biphenyl%5D-4yl)-%2C)-Khan-Ullah/08a3d5483f3a8f5530869385287f32997c0f1e84]([Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-((1H-imidazol-1-yl)methyl)piperidine Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a molecule such as 4-((1H-imidazol-1-yl)methyl)piperidine, a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a molecule such as 4-((1H-imidazol-1-yl)methyl)piperidine, a versatile building block in medicinal chemistry, ensuring its purity is of paramount importance.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of its purity, designed for researchers, scientists, and drug development professionals. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The Criticality of Purity in Drug Synthesis

The presence of impurities in an API can have significant consequences, ranging from altered pharmacological activity to adverse toxicological effects. For 4-((1H-imidazol-1-yl)methyl)piperidine, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity to guarantee the quality and consistency of the final drug product.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for purity determination hinges on the physicochemical properties of 4-((1H-imidazol-1-yl)methyl)piperidine and its potential impurities.[5]

dot

Sources

Comparative

Assessing the Selectivity of 4-((1H-imidazol-1-yl)methyl)piperidine: A Comparative Guide

This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound 4-((1H-imidazol-1-yl)methyl)piperidine. As researchers, scientists, and drug development professionals, understand...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound 4-((1H-imidazol-1-yl)methyl)piperidine. As researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential off-target liabilities. This document will delve into the rationale behind target selection for a selectivity panel, provide detailed experimental protocols for key assays, and present a comparative analysis with established reference compounds. Our approach is grounded in scientific integrity, ensuring that the described methodologies are robust and self-validating.

Introduction: The Significance of Selectivity for Imidazole and Piperidine Scaffolds

The molecule 4-((1H-imidazol-1-yl)methyl)piperidine incorporates two "privileged scaffolds" in medicinal chemistry: imidazole and piperidine.[1][2] These structures are prevalent in a vast number of approved drugs due to their favorable physicochemical and pharmacokinetic properties.[1] However, this prevalence also necessitates a thorough investigation of their potential interactions with a wide range of biological targets to mitigate the risk of off-target effects.[3]

The imidazole moiety, a five-membered aromatic heterocycle, is known to interact with various enzymes and receptors.[4] Notably, the 4-substituted imidazole core is a common feature in histamine H3 receptor antagonists. Therefore, the primary hypothesis is that 4-((1H-imidazol-1-yl)methyl)piperidine is a ligand for the histamine H3 receptor. A critical aspect of its preclinical evaluation is to determine its selectivity against other histamine receptor subtypes (H1, H2, and H4) to avoid unwanted side effects such as sedation (H1 antagonism) or modulation of gastric acid secretion (H2 antagonism).

Furthermore, imidazole-containing compounds have been reported to inhibit cytochrome P450 (CYP) enzymes, a major cause of drug-drug interactions. The piperidine ring, while generally contributing to a favorable ADME profile, can also lead to off-target interactions, including blockade of the hERG potassium channel, which is associated with a risk of cardiac arrhythmias.

This guide will therefore focus on a three-tiered approach to selectivity profiling:

  • Primary Target Engagement: Confirmation and quantification of binding to the putative primary target, the histamine H3 receptor.

  • Secondary Target Selectivity: Assessment of binding affinity for other histamine receptor subtypes.

  • Safety-Related Off-Target Profiling: Evaluation of inhibitory activity against key CYP450 isoforms and the hERG channel.

Designing the Selectivity Panel: A Rationale-Driven Approach

The selection of targets for the selectivity panel is based on the structural alerts within 4-((1H-imidazol-1-yl)methyl)piperidine and the known pharmacology of related compounds.

Diagram of the Selectivity Assessment Workflow:

G cluster_0 Primary Target cluster_1 Secondary Targets (Selectivity) cluster_2 Safety Off-Targets H3 Histamine H3 Receptor H1 Histamine H1 Receptor H2 Histamine H2 Receptor H4 Histamine H4 Receptor CYP2D6 CYP2D6 CYP3A4 CYP3A4 hERG hERG Channel Compound 4-((1H-imidazol-1-yl)methyl)piperidine Compound->H3 Primary Assay (Radioligand Binding) Compound->H1 Secondary Assays (Radioligand Binding) Compound->H2 Compound->H4 Compound->CYP2D6 Safety Assays (Enzymatic & Electrophysiology) Compound->CYP3A4 Compound->hERG

Caption: Workflow for the selectivity assessment of 4-((1H-imidazol-1-yl)methyl)piperidine.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality selectivity data.

Histamine Receptor Subtype Selectivity: Radioligand Binding Assays

Principle: These assays measure the ability of the test compound to compete with a specific radiolabeled ligand for binding to a particular histamine receptor subtype expressed in a recombinant cell line. The affinity of the test compound is determined by its inhibitory constant (Ki).

General Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from HEK293T cells expressing histamine receptor subtype) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate Ki values from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-((1H-Imidazol-1-yl)methyl)piperidine: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed, safety-centric framework for the proper disposal of 4-((1H-Imidazol-1-yl)methyl)piperidine, a heterocyclic compound featuring both a basic piperidine ring and an amphoteric imidazole moiety. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Foundational Principles of Disposal: Risk Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough risk assessment is mandatory. 4-((1H-Imidazol-1-yl)methyl)piperidine, while not classified as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA), possesses inherent chemical properties that necessitate careful handling. The piperidine component confers basicity, while the overall structure is a nitrogen-containing organic molecule.

The primary disposal routes for this compound are incineration by a licensed hazardous waste management company and, for small quantities, in-lab chemical neutralization of the basic piperidine functional group prior to aqueous disposal, subject to local regulations. The choice of method depends on the quantity of waste, available facilities, and institutional and municipal guidelines.

Table 1: Chemical and Physical Properties of 4-((1H-Imidazol-1-yl)methyl)piperidine

PropertyValueSource
Molecular FormulaC₉H₁₅N₃PubChem[1]
Molecular Weight165.24 g/mol PubChem[1]
AppearanceSolid (form may vary)N/A
BasicityThe piperidine nitrogen is a basic site. The imidazole ring is amphoteric.Imidazole Wiki, Piperidine Wiki

Primary Disposal Method: High-Temperature Incineration

Incineration is the preferred and most robust method for the complete destruction of 4-((1H-Imidazol-1-yl)methyl)piperidine, particularly for bulk quantities. This process mineralizes the organic structure into simpler, less harmful compounds.

Causality of Incineration Parameters

The combustion of nitrogen-containing organic compounds like 4-((1H-Imidazol-1-yl)methyl)piperidine can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[2][3] Modern hazardous waste incinerators employ sophisticated technologies to mitigate NOx emissions. These often include:

  • Staged Combustion: This involves introducing the fuel and air in stages to create distinct combustion zones. An initial fuel-rich, oxygen-poor zone helps to convert the chemically bound nitrogen into harmless nitrogen gas (N₂).

  • Selective Non-Catalytic Reduction (SNCR) and Selective Catalytic Reduction (SCR): These are post-combustion technologies where ammonia or urea is injected into the flue gas. In the presence of a catalyst (SCR) or at high temperatures (SNCR), these reagents react with NOx to produce N₂ and water.[4][5]

The European Industrial Emission Directive mandates a minimum temperature of 850°C for at least two seconds for the incineration of non-halogenated hazardous waste, a standard widely adopted to ensure complete destruction of organic matter.[6][7]

Step-by-Step Protocol for Incineration Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Waste Segregation and Collection:

    • Collect waste 4-((1H-Imidazol-1-yl)methyl)piperidine in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • Do not mix with incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents or highly acidic waste in the same container to prevent uncontrolled reactions.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-((1H-Imidazol-1-yl)methyl)piperidine". Also, indicate the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat sources or ignition.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility. Ensure all institutional and federal/state-specific paperwork is completed.

Secondary Disposal Method: In-Lab Chemical Neutralization (for Small Quantities)

For minute, residual quantities of 4-((1H-Imidazol-1-yl)methyl)piperidine, chemical neutralization of the basic piperidine moiety can be a viable pre-treatment step before aqueous disposal. This procedure should only be undertaken by trained personnel and in strict accordance with institutional and local wastewater regulations. Never pour untreated 4-((1H-Imidazol-1-yl)methyl)piperidine down the drain.

The Chemistry of Neutralization

The piperidine ring in the molecule is a secondary amine and therefore basic. It will react with an acid in a classic acid-base neutralization reaction to form a water-soluble salt. The imidazole ring is amphoteric, meaning it can act as a weak acid or a weak base.[2] In the presence of a stronger acid, the non-protonated nitrogen on the imidazole ring can also be protonated.

G cluster_0 Neutralization Reaction Compound 4-((1H-Imidazol-1-yl)methyl)piperidine (Basic) Salt Water-Soluble Salt Compound->Salt + Acid Acid Dilute Acid (e.g., HCl, Citric Acid) Acid->Salt G start Waste 4-((1H-Imidazol-1-yl)methyl)piperidine is_bulk Bulk Quantity? start->is_bulk incinerate Segregate, Label, and Store for Licensed Incineration is_bulk->incinerate Yes is_small Small Residual Quantity? is_bulk->is_small No end Disposal Complete incinerate->end is_small->incinerate No neutralize In-Lab Chemical Neutralization (Follow Protocol) is_small->neutralize Yes check_regs Check Local Regulations for Aqueous Disposal neutralize->check_regs check_regs->incinerate Not Permitted drain Dispose Down Drain with Copious Amounts of Water check_regs->drain Permitted drain->end

Caption: Decision workflow for disposal of 4-((1H-Imidazol-1-yl)methyl)piperidine.

By adhering to these scientifically-grounded and safety-first procedures, you contribute to a culture of responsibility in the laboratory, ensuring that our pursuit of knowledge does not come at the expense of environmental health or personal safety.

References

  • PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Imidazole. [Link]

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Geophysical Research Letters, 43(18), 9875-9883.
  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. Gas Waerme Int., 37(3).
  • U.S. Environmental Protection Agency. (2021). NOx reduction in waste incinerators by SCR instead of SNCR compared from a life cycle perspective. [Link]

  • Tecam Group. (2021). The problem with industrial NOx emissions. [Link]

  • IPCC. (2006). Emissions from Waste Incineration. [Link]

  • Linde Gas. NOx removal in waste-to-energy plants. [Link]

  • Zero Waste Europe. (2019). Incineration. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • U.S. Environmental Protection Agency. RCRA Regulations. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Missouri State University. Waste Neutralization Guidance. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-((1H-Imidazol-1-yl)methyl)piperidine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 4-((1H-Imidazol-1-yl)methyl)piperidine, a compound with significant potential in various research applications. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Engineering Controls

Based on the toxicological profiles of related compounds, 4-((1H-Imidazol-1-yl)methyl)piperidine should be treated as a hazardous substance. The primary risks include severe skin and eye irritation or burns, and potential toxicity upon inhalation, ingestion, or skin absorption.[3][4]

Engineering Controls are the First Line of Defense:

  • Chemical Fume Hood: All handling of 4-((1H-Imidazol-1-yl)methyl)piperidine, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

  • Emergency Equipment: An operational emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

The following table summarizes the anticipated hazard classifications for 4-((1H-Imidazol-1-yl)methyl)piperidine based on its constituent functional groups.

Hazard ClassificationAnticipated RiskRationale based on Related Compounds
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns or irritation.Piperidine and many of its derivatives are classified as corrosive and can cause severe skin burns.[2]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.Direct contact with corrosive materials like piperidine can cause irreversible eye damage.[3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4: Toxic or harmful if swallowed, in contact with skin, or if inhaled.Piperidine is toxic in contact with skin or if inhaled, and harmful if swallowed.[2]
Flammability Potential for flammability.Piperidine is a flammable liquid.[2] While the flammability of the target compound is unconfirmed, it is prudent to avoid ignition sources.

Personal Protective Equipment (PPE): Your Last Line of Defense

The proper selection and use of PPE are critical to prevent direct contact with 4-((1H-Imidazol-1-yl)methyl)piperidine. The following provides a detailed protocol for donning and doffing PPE.

Step-by-Step PPE Protocol

1. Donning PPE:

  • Lab Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) should be the first item donned. This protects your personal clothing and skin from splashes.

  • Gloves: Select chemical-resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling amines.[6] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or repeated contact, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[2]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood is unavoidable, a respirator may be necessary.[3] The type of respirator and cartridge should be selected based on a formal risk assessment.

2. Doffing PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out to contain any contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start Donning Lab_Coat Donn Lab Coat Donning_Start->Lab_Coat Gloves Donn Gloves Lab_Coat->Gloves Eye_Protection Donn Eye Protection Gloves->Eye_Protection Respirator Donn Respirator (if needed) Eye_Protection->Respirator Donning_End Ready for Handling Respirator->Donning_End Doffing_Start Start Doffing Remove_Gloves Remove Gloves Doffing_Start->Remove_Gloves Remove_Eye_Protection Remove Eye Protection Remove_Gloves->Remove_Eye_Protection Remove_Lab_Coat Remove Lab Coat Remove_Eye_Protection->Remove_Lab_Coat Wash_Hands Wash Hands Remove_Lab_Coat->Wash_Hands Doffing_End Procedure Complete Wash_Hands->Doffing_End

Caption: A workflow diagram for the correct sequence of donning and doffing Personal Protective Equipment (PPE).

Operational Plans: From Bench to Disposal

A systematic approach to handling 4-((1H-Imidazol-1-yl)methyl)piperidine is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Weighing: If handling a solid form, weigh the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood. Ensure reaction vessels are properly secured.

  • Storage: Store 4-((1H-Imidazol-1-yl)methyl)piperidine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan
  • Waste Collection: All waste materials contaminated with 4-((1H-Imidazol-1-yl)methyl)piperidine, including disposable gloves, weighing boats, and pipette tips, must be collected in a designated hazardous waste container.[5]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Emergency Response: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Accidental Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Flush with water for 15 min Remove contaminated clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15 min at eyewash station Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water (if conscious) Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: A flowchart outlining the immediate actions to take in case of an accidental exposure to a hazardous chemical.

Spill Response
  • Small Spill (in a fume hood): If you are trained and equipped to handle small chemical spills, you may clean it up. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Collect the absorbed material in a sealed container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your colleagues. Contact your institution's EHS office or emergency response team immediately.[1] Prevent the spill from entering drains.[9]

By adhering to these safety protocols, you can mitigate the risks associated with handling 4-((1H-Imidazol-1-yl)methyl)piperidine and ensure a safe and productive research environment.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.